molecular formula C6H10O5 B1288611 3,6-Anhydro-L-galactose CAS No. 28251-55-0

3,6-Anhydro-L-galactose

Cat. No.: B1288611
CAS No.: 28251-55-0
M. Wt: 162.14 g/mol
InChI Key: WZYRMLAWNVOIEX-MOJAZDJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Anhydro-L-galactose is a natural product found in Gloiopeltis furcata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYRMLAWNVOIEX-MOJAZDJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O1)[C@@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28251-55-0
Record name 3,6-Anhydrogalactose, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028251550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-ANHYDROGALACTOSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II64NNN45G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 3,6-Anhydro-L-galactose: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3,6-Anhydro-L-galactose (L-AHG), a unique monosaccharide derived from red macroalgae. It details the historical discovery and structural elucidation of L-AHG, its chemical and physical properties, and its significant biological activities. This document offers comprehensive experimental protocols for the chemo-enzymatic production and purification of L-AHG from agarose (B213101). Furthermore, it explores the molecular mechanisms underlying its therapeutic potential, including the inhibition of the JAK-STAT signaling pathway and the stimulation of hyaluronic acid synthesis. The catabolic pathway of L-AHG in marine bacteria is also described. This guide is intended to be a valuable resource for researchers and professionals in the fields of carbohydrate chemistry, drug discovery, and cosmetic science.

Introduction

This compound (L-AHG) is a naturally occurring monosaccharide and a primary constituent of agarose, a major polysaccharide found in the cell walls of red macroalgae (Rhodophyta).[1][2] Unlike more common sugars, L-AHG possesses a unique anhydro bridge between its third and sixth carbon atoms, a feature that contributes to its distinct chemical properties and significant biological activities.[3] Initially discovered as a structural component of agar (B569324), L-AHG has emerged as a molecule of interest for the pharmaceutical and cosmetic industries due to its potential as an immunosuppressant, anti-inflammatory agent, skin-whitening ingredient, and promoter of skin hydration.[1][4][5] This guide provides a comprehensive technical overview of L-AHG, from its historical discovery to its current applications and future prospects.

Discovery and History

The journey to understanding this compound is intertwined with the study of agar, a gelatinous substance derived from red seaweed.

  • 1938: The presence of an anhydro sugar in agar was first reported by Hands and Peat.[6]

  • Early Research: Initial investigations into the structure of agarose, the primary component of agar, revealed it to be a polymer of alternating D-galactose and an L-galactose derivative.[7] The exact nature of this L-galactose derivative remained a subject of study.

  • Structural Elucidation: Through chemical degradation and analysis, the structure of this unique monosaccharide was identified as this compound.[6] This discovery was a significant step in understanding the gelling properties of agar.

  • Early Quantification: Early methods for quantifying 3,6-anhydrogalactose in seaweed polysaccharides relied on colorimetric assays, such as the resorcinol (B1680541) method developed by Yaphe and Arsenault in 1965.[8][9] These methods, while foundational, were often hampered by the acid-labile nature of L-AHG, which could lead to its degradation and inaccurate measurements.[9]

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of L-AHG is crucial for its extraction, purification, and application.

PropertyValueReference
Molecular Formula C6H10O5[10]
Molecular Weight 162.14 g/mol [10]
CAS Number 28251-55-0[10]
Appearance White powder[11]
Melting Point 207-208 °C (for the related disaccharide)[12]
Boiling Point 379.1°C at 760 mmHg (for the D-isomer)[13]
Density 1.556 g/cm³ (for the D-isomer)[13]
Solubility Soluble in DMSO and water[12]
Chemical Stability Unstable in acidic conditions and at temperatures above 50°C[14][15]

Natural Occurrence

This compound is a key structural component of agarose, which, along with agaropectin, constitutes agar. Agarose is a linear polysaccharide made up of repeating agarobiose units, a disaccharide of D-galactose and this compound.[16] The concentration of L-AHG varies among different species of red algae.

Red Algae SpeciesMolar Ratio of 3,6-Anhydrogalactose to GalactoseReference
Porphyra haitanensis1.0:1.4-1.6[16]
Gracilaria chouae1.0:1.4-1.6[16]
Gracilaria blodgettii1.0:1.4-1.6[16]
Gracilaria lemaneiformis1:3.0[8]
Eucheuma galetinae1:3.1[8]
Gelidium amansiiNot specified[16]

Experimental Protocols

The production of high-purity L-AHG is essential for research and commercial applications. A chemo-enzymatic approach is commonly employed.

Chemo-Enzymatic Production of this compound from Agarose

This process involves an initial acid hydrolysis to produce agarooligosaccharides, followed by a two-step enzymatic hydrolysis to yield L-AHG and D-galactose.

G Agarose Agarose Agarooligosaccharides Agarooligosaccharides Agarose->Agarooligosaccharides  Weak Acid (e.g., Acetic Acid) Neoagarobiose (B1678156) Neoagarobiose Agarooligosaccharides->Neoagarobiose  Exo-type Agarose-degrading Enzyme Monosaccharides D-Galactose & this compound Neoagarobiose->Monosaccharides  Neoagarobiose Hydrolase Purified_LAHG High-Purity L-AHG Monosaccharides->Purified_LAHG  Chromatography

Chemo-enzymatic production of this compound.

This step breaks down the large agarose polymer into smaller, more manageable agarooligosaccharides.

  • Materials:

    • Agarose

    • Weak acid (e.g., acetic acid, formic acid, oxalic acid)[17]

    • Reaction vessel with temperature and stirring control

    • Ethanol (B145695) (for precipitation)

    • Centrifuge

  • Procedure:

    • Prepare a suspension of agarose in a weak acid solution (0.5% to 60% w/v).[17]

    • Heat the mixture to a temperature between 40°C and 150°C with constant stirring (100-200 rpm) for 30 minutes to 6 hours.[17]

    • Cool the reaction mixture and precipitate the agarooligosaccharides by adding ethanol.[11]

    • Collect the precipitate by centrifugation and wash with ethanol to remove residual acid.[11]

    • Dry the resulting agarooligosaccharide powder.

This two-step enzymatic process first produces the disaccharide neoagarobiose, which is then hydrolyzed to L-AHG and D-galactose.

  • Materials:

    • Dried agarooligosaccharides

    • Buffer solution (e.g., 20 mM Tris-HCl, pH 7.0)[18]

    • Exo-type agarose-degrading enzyme (e.g., from Saccharophagus degradans 2-40)[17]

    • Neoagarobiose hydrolase (e.g., from Saccharophagus degradans 2-40)[17]

    • Incubator with shaking capabilities

  • Procedure:

    • Dissolve the dried agarooligosaccharides in the buffer solution to a final concentration of approximately 5% (w/v).[11]

    • Add the exo-type agarose-degrading enzyme to the solution.

    • Incubate the mixture at a temperature between 20°C and 40°C with gentle shaking (e.g., 150 rpm) for up to 3 days.[11]

    • Add the neoagarobiose hydrolase to the reaction mixture.

    • Continue the incubation under the same conditions for 30 minutes to 7 days.[17]

    • Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[11]

Purification is typically achieved through a combination of adsorption and gel-permeation chromatography.

  • Materials:

    • Reaction mixture containing L-AHG and D-galactose

    • Adsorption chromatography column (e.g., silica (B1680970) gel)[17]

    • Gel-permeation chromatography column (e.g., Sephadex G-10 or Biogel P2)[4][17]

    • Elution solvents (e.g., chloroform, methanol, water mixtures for silica gel; water for gel permeation)[17]

    • Fraction collector

    • Lyophilizer

  • Procedure:

    • Centrifuge the final reaction mixture to remove any insoluble material.

    • Load the supernatant onto an adsorption chromatography column to separate the monosaccharides from other components.[17]

    • Elute the sugars and collect the fractions.

    • Pool the fractions containing the monosaccharides and concentrate them.

    • Further purify L-AHG from D-galactose using a gel-permeation chromatography column.[4]

    • Collect the fractions containing pure L-AHG.

    • Lyophilize the purified fractions to obtain L-AHG as a white powder.[11] A purity of ≥98% can be achieved with this method.[4]

Biological Significance and Signaling Pathways

L-AHG has demonstrated a range of biological activities, making it a promising candidate for therapeutic and cosmetic applications.

Immunosuppressive Effects via JAK-STAT Pathway Inhibition

L-AHG has been shown to suppress the proliferation of T and B lymphocytes, key cells of the adaptive immune system.[4] This effect is mediated through the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[4]

  • Mechanism of Action: L-AHG inhibits the activating phosphorylation of Janus kinase 1 (JAK1).[4] This, in turn, affects the downstream signaling of signal transducer and activator of transcription 1 (STAT1) and STAT3.[4] By impairing this pathway, L-AHG can impede lymphocyte proliferation.[4]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT1_3 STAT1/STAT3 JAK1->STAT1_3 Phosphorylation Nucleus Nucleus STAT1_3->Nucleus Gene_Expression Gene Expression (Proliferation) Nucleus->Gene_Expression LAHG This compound LAHG->JAK1 Inhibition

Inhibition of the JAK-STAT signaling pathway by L-AHG.
Skin Hydration through Hyaluronic Acid Synthesis

L-AHG has been found to increase the production of hyaluronic acid (HA) in human keratinocytes, suggesting its potential as a skin-moisturizing agent.[[“]][[“]]

  • Mechanism of Action: L-AHG upregulates the expression of hyaluronan synthase 2 (HAS2), a key enzyme in HA synthesis.[[“]][[“]] This is achieved through the activation of the epidermal growth factor receptor (EGFR), which triggers downstream signaling pathways including ERK, PI3K/Akt, and STAT3.[[“]][[“]] Additionally, L-AHG activates the AMPKα signaling pathway, which also contributes to the regulation of HAS2 expression.[[“]][[“]]

G LAHG This compound EGFR EGFR LAHG->EGFR Activation AMPKa AMPKα LAHG->AMPKa Activation ERK ERK EGFR->ERK PI3K_Akt PI3K/Akt EGFR->PI3K_Akt STAT3 STAT3 EGFR->STAT3 HAS2 HAS2 Expression AMPKa->HAS2 ERK->HAS2 PI3K_Akt->HAS2 STAT3->HAS2 HA Hyaluronic Acid Production HAS2->HA

Signaling pathway for L-AHG-induced hyaluronic acid synthesis.

Catabolic Pathway in Vibrio sp.

While not metabolized by most microorganisms, some marine bacteria, such as Vibrio sp., have evolved a specific catabolic pathway for L-AHG.[22][23] Understanding this pathway is crucial for the potential use of red macroalgae as a biofuel feedstock.

  • Key Enzymes and Intermediates: The catabolism of L-AHG in Vibrio sp. involves two key enzymes:

    • This compound dehydrogenase (AHGD): This NADP+-dependent enzyme oxidizes L-AHG to 3,6-anhydrogalactonate (AHGA).[22][23]

    • 3,6-Anhydrogalactonate cycloisomerase (ACI): This enzyme isomerizes AHGA to 2-keto-3-deoxy-galactonate (KDGal).[22][23]

KDGal can then enter central metabolic pathways.[23]

G LAHG This compound AHGA 3,6-Anhydrogalactonate LAHG->AHGA  this compound Dehydrogenase (AHGD) KDGal 2-Keto-3-deoxy-galactonate AHGA->KDGal  3,6-Anhydrogalactonate Cycloisomerase (ACI) Central_Metabolism Central Metabolism KDGal->Central_Metabolism

Catabolic pathway of L-AHG in Vibrio sp.

Conclusion

This compound, once known primarily as a structural component of red seaweed, is now recognized as a bioactive molecule with significant potential in the pharmaceutical and cosmetic industries. Its unique chemical structure underpins a range of biological activities, from immunosuppression and anti-inflammatory effects to promoting skin health. The development of efficient chemo-enzymatic production methods has made high-purity L-AHG more accessible for research and development. As our understanding of its mechanisms of action continues to grow, so too will the opportunities for its application in novel therapeutics and advanced cosmetic formulations. This guide serves as a foundational resource for scientists and professionals seeking to explore the promising future of this remarkable monosaccharide.

References

The Pivotal Role of 3,6-Anhydro-L-galactose in Marine Algae: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3,6-Anhydro-L-galactose (AHL), a unique monosaccharide, is a fundamental constituent of the cell wall polysaccharides in numerous marine red algae (Rhodophyta). While its structural importance in forming the gelling matrix of agars and carrageenans is well-documented, emerging research is beginning to shed light on its broader biological significance. This technical guide provides an in-depth exploration of the biological roles of AHL, its biosynthesis, and its potential as a bioactive molecule for pharmaceutical and cosmetic applications. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in this burgeoning field.

Introduction

Marine algae represent a vast and largely untapped reservoir of novel bioactive compounds. Among these, the carbohydrates derived from red algae are of significant commercial and scientific interest. This compound is a defining feature of the galactans synthesized by these organisms, where it is a major component of agarose (B213101) and carrageenan.[1] The formation of the 3,6-anhydro bridge within the galactose molecule imparts critical gelling properties to these polysaccharides.[2] Beyond its structural function, AHL has demonstrated a range of biological activities, including anti-inflammatory and skin-whitening effects.[3] This guide synthesizes the current understanding of AHL's role in marine algae, from its structural contributions to its potential as a signaling molecule and therapeutic agent.

Structural Role of this compound in Red Algal Polysaccharides

The primary and most well-understood biological role of AHL in marine algae is structural. It is a key component of the repeating disaccharide units that form the backbone of agars and carrageenans, the main polysaccharides in the cell walls of red algae.[1]

  • Agarose: In agarose, the repeating unit is agarobiose, which consists of alternating 3-linked β-D-galactose and 4-linked 3,6-anhydro-α-L-galactose residues.[4]

  • Carrageenan: Similarly, carrageenans are linear sulfated polysaccharides composed of alternating 3-linked β-D-galactose and 4-linked α-D-galactose or 3,6-anhydro-α-D-galactose units.[2]

The presence of the 3,6-anhydro bridge is crucial for the ability of these polysaccharides to form gels. This rigid, bicyclic structure reduces the conformational flexibility of the polymer chain, promoting the formation of double helices and subsequent aggregation into a three-dimensional gel network.[2] The final step in the biosynthesis of these galactans involves the enzymatic conversion of a sulfated galactose precursor to form the 3,6-anhydro ring.[2]

Biosynthesis of this compound

The formation of the 3,6-anhydro bridge is a critical enzymatic modification that occurs during the biosynthesis of agarose and carrageenan. This process is catalyzed by a class of enzymes known as galactose-6-sulfurylases.[2] The enzyme acts on a precursor polymer containing L-galactose-6-sulfate residues, catalyzing an intramolecular nucleophilic substitution to form the 3,6-anhydro bridge and release sulfate.

cluster_0 Galactan Biosynthesis Pathway UDP-D-glucose UDP-D-glucose UDP-D-galactose UDP-D-galactose UDP-D-glucose->UDP-D-galactose UDP-glucose 4-epimerase Growing galactan chain Growing galactan chain UDP-D-galactose->Growing galactan chain Galactosyltransferase L-galactose-1-phosphate L-galactose-1-phosphate GDP-L-galactose GDP-L-galactose GDP-L-galactose->Growing galactan chain Galactosyltransferase Galactan with L-galactose-6-sulfate Galactan with L-galactose-6-sulfate Growing galactan chain->Galactan with L-galactose-6-sulfate Sulfotransferase Final Polysaccharide (Agarose) Final Polysaccharide (Agarose) Galactan with L-galactose-6-sulfate->Final Polysaccharide (Agarose) Galactose-6-sulfurylase UDP-glucose 4-epimerase UDP-glucose 4-epimerase Galactosyltransferase Galactosyltransferase Sulfotransferase Sulfotransferase Galactose-6-sulfurylase Galactose-6-sulfurylase

Biosynthesis of this compound within the Agarose Backbone.

Quantitative Data on this compound Content in Red Algae

The content of AHL varies among different species of red algae and can be influenced by environmental factors. The molar ratio of AHL to galactose is a key parameter in determining the gelling properties and potential bioactivity of the extracted polysaccharides.

Red Algal SpeciesMolar Ratio (AHL:Galactose)Reference
Porphyra haitanensis1.0 : 1.0[1]
Gracilaria chouae1.0 : 1.2[1]
Gracilaria blodgettii1.0 : 1.1[1]
Gracilaria lemaneiformis1.0 : 2.5[1]
Eucheuma gelatinae1.0 : 3.1[1]
Gelidium amansii1.0 : 1.5[1]

Bioactivity and Signaling Roles

While the endogenous signaling role of AHL within marine algae is an area requiring further research, studies on extracted AHL have revealed significant bioactivities and effects on signaling pathways in mammalian cells.

Skin Whitening and Anti-inflammatory Effects

AHL has been shown to possess skin-whitening properties through the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[1][3] Additionally, it exhibits anti-inflammatory activity by suppressing the production of nitric oxide.[3]

Upregulation of Hyaluronic Acid Production in Keratinocytes

Recent studies have demonstrated that AHL can increase the production of hyaluronic acid (HA) in human keratinocytes.[5] This effect is mediated through the activation of several signaling pathways, including the epidermal growth factor receptor (EGFR), ERK, PI3K/Akt, STAT3, and AMPKα pathways, leading to the upregulation of hyaluronan synthase 2 (HAS2) expression.[5][[“]][[“]]

cluster_1 AHL Signaling in Human Keratinocytes AHL This compound EGFR EGFR AHL->EGFR AMPK AMPKα AHL->AMPK ERK ERK EGFR->ERK PI3K_Akt PI3K/Akt EGFR->PI3K_Akt STAT3 STAT3 EGFR->STAT3 HAS2 HAS2 Expression AMPK->HAS2 ERK->HAS2 PI3K_Akt->HAS2 STAT3->HAS2 HA Hyaluronic Acid Production HAS2->HA

Signaling pathways activated by AHL in human keratinocytes.

Experimental Protocols

Extraction and Quantification of this compound

This protocol describes a three-step enzymatic method to produce AHL from agarose.[3]

  • Acid Pre-hydrolysis: Suspend agarose in acetic acid and heat to produce agaro-oligosaccharides.

  • Exo-agarase Hydrolysis: Treat the agaro-oligosaccharides with an exo-agarase to yield neoagarobiose (B1678156).

  • Neoagarobiose Hydrolase Treatment: Hydrolyze neoagarobiose with a neoagarobiose hydrolase to release AHL and galactose.

  • Purification: Purify the resulting AHL using adsorption and gel permeation chromatography.

cluster_2 Enzymatic Production of AHL Agarose Agarose Agaro_oligosaccharides Agaro_oligosaccharides Agarose->Agaro_oligosaccharides Acid Pre-hydrolysis Neoagarobiose Neoagarobiose Agaro_oligosaccharides->Neoagarobiose Exo-agarase AHL_Galactose AHL + Galactose Neoagarobiose->AHL_Galactose Neoagarobiose hydrolase Purified_AHL Purified AHL AHL_Galactose->Purified_AHL Chromatography

Workflow for the enzymatic production of AHL from agarose.

This method allows for the precise quantification of AHL in red seaweed polysaccharides.[1]

  • Reductive Hydrolysis: Hydrolyze the polysaccharide sample with trifluoroacetic acid (TFA) in the presence of a reducing agent.

  • Acetylation: Acetylate the resulting alditols to form alditol acetates.

  • GC-MS Analysis: Analyze the alditol acetates by GC-MS to determine the molar ratio of AHL to other monosaccharides.

Tyrosinase Inhibition Assay

This colorimetric assay is used to evaluate the skin-whitening potential of AHL.[1]

  • Prepare Reagents: Prepare solutions of L-DOPA (substrate), mushroom tyrosinase (enzyme), and the AHL sample in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Incubation: Mix the AHL sample with the tyrosinase solution and incubate.

  • Reaction Initiation: Add the L-DOPA solution to start the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 475 nm over time to determine the rate of dopachrome (B613829) formation.

  • Calculate Inhibition: Compare the reaction rate in the presence of AHL to a control without the inhibitor to calculate the percentage of tyrosinase inhibition.

Future Perspectives and Conclusion

This compound is a multifaceted molecule with a well-established structural role in the cell walls of red algae. While its bioactivities and effects on mammalian cell signaling are becoming increasingly clear, its endogenous physiological and signaling roles within the algae remain a compelling area for future investigation. Understanding how AHL might be involved in processes such as algal defense, development, and stress response could open new avenues for both fundamental phycology and the development of novel marine-derived products.

This guide provides a solid foundation for researchers and professionals in drug development to explore the potential of this compound. The detailed protocols and quantitative data presented herein are intended to facilitate further research and application of this unique and promising marine biomolecule.

References

The Biosynthesis and Enzymatic Production of 3,6-Anhydro-L-galactose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Anhydro-L-galactose (L-AHG) is a monosaccharide found as a primary constituent of agarose (B213101) and porphyran (B1173511), polysaccharides present in the cell walls of red macroalgae. This unique sugar has garnered significant attention for its potential applications in the pharmaceutical and cosmetic industries. While the de novo biosynthesis of free L-AHG is not well-documented, its formation within polysaccharides and its subsequent enzymatic release and catabolism are subjects of extensive research. This technical guide provides an in-depth overview of the known enzymatic pathways related to this compound, focusing on its synthesis within the polysaccharide matrix, its enzymatic liberation from red algal biomass, and its catabolic breakdown by marine bacteria.

Intrapolymer Synthesis of this compound Units in Porphyran

The formation of the 3,6-anhydro bridge in L-galactose occurs at the polysaccharide level. In the red seaweed Porphyra umbilicalis, the polysaccharide porphyran contains L-galactose 6-sulphate residues. An enzyme, termed a "sulphate eliminase" rather than a simple sulphatase, catalyzes an intramolecular reaction where the sulphate group is eliminated, leading to the formation of a 3,6-anhydro ring.[1] This process is a modification of the existing polysaccharide chain rather than a de novo synthesis of the free monosaccharide.

The proposed mechanism involves the nucleophilic attack on the C-6 of the hexose (B10828440) ring by the ionized C-3 hydroxyl group, resulting in the fission of the C-O bond of the sulphate ester.[1]

Enzymatic Production of L-AHG from Agarose

The primary and industrially relevant method for obtaining L-AHG is through the enzymatic hydrolysis of agarose, a major component of red macroalgae.[2][3] This multi-step process involves the breakdown of the complex polysaccharide into its constituent monosaccharides.

Enzymatic Cascade for Agarose Depolymerization

The complete enzymatic saccharification of agar (B569324) to produce L-AHG involves a consortium of enzymes, each with a specific role in breaking down the polysaccharide structure.[4] An optimized process can yield high-purity L-AHG.[2]

A typical enzymatic pathway for the production of L-AHG from agarose can be summarized as follows:

  • Pre-hydrolysis (Chemical or Enzymatic): Agarose is first broken down into smaller fragments called agaro-oligosaccharides. This can be achieved through mild acid hydrolysis or by the action of endo-type β-agarases.[2]

  • Hydrolysis of Agaro-oligosaccharides: Exo-type agarases then act on these oligosaccharides to produce the disaccharide neoagarobiose (B1678156).[2]

  • Hydrolysis of Neoagarobiose: Finally, a neoagarobiose hydrolase cleaves the α-1,3 linkage in neoagarobiose to yield D-galactose and this compound.[5]

The following diagram illustrates the general workflow for the enzymatic production of L-AHG from agarose.

Enzymatic_Production_of_L_AHG Agarose Agarose Agaro_oligosaccharides Agaro_oligosaccharides Agarose->Agaro_oligosaccharides Endo-β-agarase / Acid Hydrolysis Neoagarobiose Neoagarobiose Agaro_oligosaccharides->Neoagarobiose Exo-β-agarase L_AHG This compound Neoagarobiose->L_AHG D_Galactose D_Galactose Neoagarobiose->D_Galactose hydrolysis_step Neoagarobiose hydrolase Neoagarobiose->hydrolysis_step hydrolysis_step->L_AHG hydrolysis_step->D_Galactose

Enzymatic hydrolysis of agarose to produce L-AHG.
Quantitative Data on L-AHG Production

The efficiency of L-AHG production is dependent on the specific enzymes used and the reaction conditions. The following table summarizes representative yields from the literature.

Starting MaterialKey EnzymesProductYieldReference
100 g AgaroseAga50D (exo-agarase), sdNABH (neoagarobiose hydrolase)15.21 g this compound (crude)15.21% (crude)[6]
100 g AgaroseAga50D, sdNABH followed by purification3.98 g pure this compound3.98% (pure)[6]
AgarEndotype β-agarase, exotype β-agarase, agarooligosaccharolytic β-galactosidase, α-neoagarobiose hydrolaseThis compound67.3% (maximum saccharification yield)[4]
Experimental Protocols

This protocol is a generalized representation based on common methodologies.[2][6]

  • Preparation of Substrate: Prepare a solution of agarose (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0). Heat the solution to dissolve the agarose and then cool to the desired reaction temperature (e.g., 30-40°C).

  • Initial Hydrolysis: Add endo-β-agarase to the agarose solution and incubate with gentle shaking. Monitor the decrease in viscosity to determine the endpoint of this step.

  • Saccharification: Add exo-β-agarase and neoagarobiose hydrolase to the reaction mixture. The enzymes can be added sequentially or simultaneously.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 20-40°C) for a period ranging from several hours to a few days.[3][6]

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the products using methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Termination: Terminate the reaction by heat inactivation of the enzymes (e.g., boiling for 10 minutes).

  • Purification: The resulting L-AHG can be purified from the reaction mixture using techniques such as adsorption chromatography and gel permeation chromatography.[2]

Catabolic Pathway of this compound in Marine Bacteria

While not a biosynthetic pathway, the catabolism of L-AHG in marine bacteria such as Vibrio sp. provides insight into the enzymes that interact with this sugar. The discovery of this novel metabolic pathway has been crucial for understanding the microbial utilization of red macroalgal biomass.

The catabolic pathway involves two key enzymatic steps:

  • Oxidation: An NADP+-dependent this compound dehydrogenase (AHGD) oxidizes L-AHG to 3,6-anhydro-L-galactonate (AHGA).

  • Isomerization: A 3,6-anhydro-L-galactonate cycloisomerase (ACI) then converts AHGA to 2-keto-3-deoxy-galactonate (KDG). KDG can then enter central metabolic pathways.

The following diagram illustrates the catabolic pathway of L-AHG.

Catabolic_Pathway_of_L_AHG L_AHG This compound AHGA 3,6-Anhydro-L-galactonate L_AHG->AHGA AHG Dehydrogenase (AHGD) NADP+ -> NADPH KDG 2-keto-3-deoxy-galactonate AHGA->KDG AHGA Cycloisomerase (ACI) Central_Metabolism Central Metabolism KDG->Central_Metabolism

Catabolic pathway of L-AHG in Vibrio sp.

Conclusion

The "biosynthesis" of this compound is primarily understood as an enzymatic modification within a polysaccharide chain and, more significantly for practical applications, as a product of the enzymatic degradation of red algal polysaccharides like agarose. The detailed understanding of the enzymes involved in both the production and catabolism of L-AHG is critical for developing efficient biorefinery processes to convert red macroalgal biomass into valuable chemicals and for exploring the therapeutic potential of this unique sugar. The methodologies and pathways outlined in this guide provide a foundation for further research and development in these areas.

References

The Catabolism of 3,6-Anhydro-L-galactose in Marine Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Anhydro-L-galactose (L-AHG) is a unique monosaccharide and a primary constituent of agarose (B213101), a major polysaccharide found in the cell walls of red macroalgae.[1][2] The efficient breakdown of this sugar is a key metabolic capability for many marine bacteria, allowing them to utilize red algae as a carbon and energy source. Understanding the enzymatic pathways and regulatory networks involved in L-AHG catabolism is of significant interest for various biotechnological applications, including the production of biofuels and platform chemicals from marine biomass. This technical guide provides an in-depth overview of the core metabolic pathway for L-AHG degradation in marine bacteria, focusing on the well-characterized system in Vibrio sp. EJY3. It includes a summary of quantitative data, detailed experimental protocols, and a discussion of the regulatory mechanisms governing this pathway.

The Core Metabolic Pathway of L-AHG Catabolism

The catabolism of L-AHG in marine bacteria such as Vibrio sp. EJY3 proceeds through a novel two-step enzymatic pathway that converts L-AHG into an intermediate of the central metabolism.[1][3] The key enzymes in this pathway are L-AHG dehydrogenase (AHGD) and 3,6-anhydro-L-galactonate cycloisomerase (ACI).[4][5]

The pathway begins with the oxidation of L-AHG to 3,6-anhydro-L-galactonate (L-AHGA) by AHGD, an NADP+-dependent enzyme.[1] Subsequently, ACI catalyzes the isomerization of L-AHGA to 2-keto-3-deoxy-galactonate (KDG), which can then enter the Entner-Doudoroff pathway for further metabolism.[3][4][5]

L_AHG_Catabolism L_AHG This compound (L-AHG) AHGA 3,6-Anhydro-L-galactonate (L-AHGA) L_AHG->AHGA L-AHG Dehydrogenase (AHGD) NADP+ -> NADPH KDG 2-Keto-3-deoxy-galactonate (KDG) AHGA->KDG 3,6-Anhydro-L-galactonate Cycloisomerase (ACI) ED_pathway Entner-Doudoroff Pathway KDG->ED_pathway

Figure 1: The core metabolic pathway for the catabolism of this compound (L-AHG).

Quantitative Data

EnzymeSource OrganismMolecular Weight (kDa)Optimal pHOptimal Temperature (°C)
3,6-Anhydro-L-galactonate Cycloisomerase (ACI)Vibrio sp. EJY3~407.530

Experimental Protocols

Expression and Purification of Recombinant 3,6-Anhydro-L-galactonate Cycloisomerase (ACI) from Vibrio sp. EJY3

This protocol describes the expression of ACI in E. coli and its subsequent purification, based on the methods described in the crystallization study of the enzyme.[4][5][6]

a. Gene Cloning and Expression Vector Construction:

  • Amplify the gene encoding ACI from the genomic DNA of Vibrio sp. EJY3 using polymerase chain reaction (PCR) with specific primers.

  • Clone the PCR product into an expression vector, such as a modified pET-21a vector, containing a C-terminal hexa-histidine tag for affinity purification.

  • Transform the resulting plasmid into an expression host strain of E. coli, such as BL21(DE3).

b. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin).

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Incubate the culture at a lower temperature, for instance, 16°C, for 16-24 hours with shaking to enhance the yield of soluble protein.

c. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

  • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 18,000 x g for 40 minutes at 4°C to remove cell debris.

  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

  • Wash the column with a wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged ACI protein using an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein fractions by SDS-PAGE to assess purity.

  • If necessary, perform further purification steps such as gel filtration chromatography to obtain a highly pure protein preparation.

Enzyme Assay for L-AHG Dehydrogenase (AHGD)

This spectrophotometric assay measures the activity of L-AHG dehydrogenase by monitoring the reduction of NADP+ to NADPH at 340 nm.

a. Reagents:

  • Assay Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.5.

  • Substrate: 10 mM this compound (L-AHG) in assay buffer.

  • Cofactor: 10 mM NADP+ in assay buffer.

  • Enzyme: Purified L-AHG dehydrogenase diluted in assay buffer.

b. Procedure:

  • In a 1 mL cuvette, combine 880 µL of assay buffer, 50 µL of the NADP+ solution, and 50 µL of the L-AHG solution.

  • Mix gently and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 20 µL of the diluted enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions. The molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹.

Bacterial Growth Curve Analysis on L-AHG

This protocol outlines the procedure for determining the growth characteristics of a marine bacterium using L-AHG as the sole carbon source.[7][8]

a. Media Preparation:

  • Prepare a minimal salt medium suitable for the growth of marine bacteria (e.g., Vibrio). A typical composition includes:

    • NaCl: 15-25 g/L

    • MgSO4·7H2O: 5-10 g/L

    • KCl: 0.5-1 g/L

    • CaCl2·2H2O: 0.1-0.2 g/L

    • (NH4)2SO4: 1-2 g/L

    • K2HPO4: 0.5-1 g/L

    • Trace metal solution

  • Sterilize the minimal medium by autoclaving.

  • Prepare a filter-sterilized stock solution of this compound (L-AHG) (e.g., 20% w/v).

  • Aseptically add the L-AHG stock solution to the sterile minimal medium to the desired final concentration (e.g., 0.2-0.5% w/v).

b. Growth Curve Measurement:

  • Inoculate the L-AHG-containing minimal medium with a fresh overnight culture of the marine bacterium grown in a rich medium (e.g., Marine Broth) and washed twice with the sterile minimal medium to remove residual nutrients. The initial OD600 should be around 0.05.

  • As a control, inoculate a flask of minimal medium without a carbon source and another with a known carbon source like glucose.

  • Incubate the cultures at the optimal growth temperature for the bacterium (e.g., 25-30°C) with shaking.

  • At regular time intervals (e.g., every 1-2 hours), aseptically remove an aliquot from each culture.

  • Measure the optical density of the aliquot at 600 nm (OD600) using a spectrophotometer.

  • Plot the OD600 values (on a logarithmic scale) against time (on a linear scale) to generate the bacterial growth curve.

  • From the growth curve, determine the lag phase, exponential growth phase, stationary phase, and calculate the specific growth rate and doubling time.

Experimental_Workflow cluster_purification Enzyme Purification cluster_assay Enzyme Activity Assay cluster_growth Bacterial Growth Analysis cloning Gene Cloning expression Protein Expression in E. coli cloning->expression lysis Cell Lysis expression->lysis purification Affinity Chromatography lysis->purification reagents Prepare Reagents purification->reagents reaction Initiate Reaction reagents->reaction measurement Spectrophotometric Measurement reaction->measurement analysis Calculate Activity measurement->analysis media Prepare Minimal Medium inoculation Inoculate with Bacteria media->inoculation incubation Incubate and Sample inoculation->incubation od_measurement Measure OD600 incubation->od_measurement curve Plot Growth Curve od_measurement->curve

Figure 2: A generalized workflow for the key experiments in studying L-AHG catabolism.

Regulatory Mechanisms

The regulation of carbohydrate utilization in Vibrio species is complex and often involves mechanisms such as catabolite repression to prioritize the use of preferred carbon sources.[9][10][11][12][13] While the specific regulatory details for the L-AHG catabolic pathway in Vibrio sp. EJY3 are not fully elucidated, it is likely that the expression of the AHGD and ACI genes is tightly controlled and induced in the presence of L-AHG or its precursors derived from agarose degradation.

In many Vibrio species, the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) plays a central role in carbon catabolite repression.[9][13][14] The phosphorylation state of the PTS component EIIA^Glc often acts as a signal for the availability of preferred sugars like glucose. When glucose is abundant, dephosphorylated EIIA^Glc can inhibit the activity of enzymes or transporters for non-preferred carbon sources.[9][13] Additionally, the global transcriptional regulator, catabolite repressor/activator (Cra), and the cyclic AMP receptor protein (CRP) are known to control the expression of genes for carbohydrate metabolism in Vibrio cholerae.[11]

It is plausible that a similar regulatory network governs L-AHG catabolism. The genes encoding AHGD and ACI may be located in an operon that is under the control of a specific transcriptional regulator. This regulator would likely be activated by the presence of L-AHG or an intermediate of the pathway, and its activity could be repressed by the presence of more favorable carbon sources through the action of the PTS and global regulators like CRP.

Regulatory_Network cluster_operon L-AHG Catabolism Operon promoter Promoter regulator_gene Regulator Gene ahgd_gene ahgD (AHGD) aci_gene aci (ACI) L_AHG This compound (Inducer) Regulator Transcriptional Regulator L_AHG->Regulator Activates Regulator->promoter Binds and Activates Transcription Glucose Glucose (Repressor) CRP_cAMP CRP-cAMP Complex Glucose->CRP_cAMP Lowers cAMP levels, inactivating CRP CRP_cAMP->promoter May enhance transcription

References

A Technical Guide to 3,6-Anhydro-L-galactose (CAS: 28251-55-0): From Production to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Anhydro-L-galactose (L-AHG), a bioactive monosaccharide derived from agarose (B213101). With growing interest in its therapeutic potential, this document details its production, purification, and diverse biological activities, including its roles as an immunosuppressant, anti-inflammatory agent, and a modulator of skin cell function. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action.

Core Chemical and Physical Properties

This compound is a derivative of L-galactose and a key constituent of agarose, a polysaccharide found in the cell walls of red algae.[1] Its unique structure contributes to its notable biological activities.

PropertyValueReference
CAS Number 28251-55-0[2]
Molecular Formula C6H10O5[2]
Molecular Weight 162.14 g/mol [2]
Appearance White powder[3]
Purity (Post-purification) ≥98%[4]

Production and Purification

The primary method for producing high-purity L-AHG is a chemo-enzymatic approach starting from agarose, a major component of red macroalgae.[3][5] This process involves an initial acid-catalyzed hydrolysis followed by a series of enzymatic reactions.

Experimental Workflow for L-AHG Production

The overall process can be visualized as a multi-step workflow, beginning with the raw material, agarose, and culminating in highly purified L-AHG.

G cluster_0 Step 1: Chemical Pre-hydrolysis cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Purification Agarose Agarose Agarooligosaccharides Agarooligosaccharides Agarose->Agarooligosaccharides 40-150°C 30 min - 6 h WeakAcid Weak Acid (e.g., Acetic Acid) Neoagarobiose (B1678156) Neoagarobiose Agarooligosaccharides->Neoagarobiose 20-40°C Up to 3 days D_Gal_L_AHG D-Galactose & This compound Neoagarobiose->D_Gal_L_AHG 20-40°C 30 min - 7 days Exo_agarase Exo-agarase Chromatography Adsorption & Gel Permeation Chromatography D_Gal_L_AHG->Chromatography Neoagarobiose_Hydrolase Neoagarobiose Hydrolase High_Purity_L_AHG High-Purity L-AHG (>98%) Chromatography->High_Purity_L_AHG

Chemo-enzymatic production of this compound from agarose.
Detailed Experimental Protocols

This initial step breaks down the complex agarose polysaccharide into smaller, more manageable oligosaccharide chains.

Materials:

  • Agarose

  • Weak acid (e.g., acetic acid, formic acid, oxalic acid)[3]

  • Reaction vessel with temperature and stirring control

  • Ethanol (B145695) (for precipitation)

  • Centrifuge

Procedure:

  • Prepare a suspension of agarose in a weak acid solution (0.5% to 60% w/v).[3]

  • Heat the mixture to a temperature between 40°C and 150°C with constant stirring (100-200 rpm).[3]

  • Maintain the reaction for 30 minutes to 6 hours, depending on the desired degree of hydrolysis.[3]

  • Cool the reaction mixture and precipitate the agarooligosaccharides by adding ethanol.

  • Collect the precipitate by centrifugation and wash with ethanol to remove residual acid.

  • Dry the resulting agarooligosaccharide powder.

This two-step enzymatic process further breaks down the oligosaccharides into monosaccharides.

Materials:

  • Agarooligosaccharide powder

  • Exo-agarase (e.g., Aga50D)[6]

  • Neoagarobiose hydrolase (e.g., sdNABH)[6]

  • Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.0)[7]

  • Incubator with shaking capabilities

Procedure:

  • Dissolve the dried agarooligosaccharides in the reaction buffer.

  • Add the exo-agarase to the solution and incubate at a temperature between 20°C and 40°C with gentle shaking for up to 3 days.[3][6] This step hydrolyzes the agarooligosaccharides into the disaccharide neoagarobiose.

  • Following the first enzymatic reaction, add the neoagarobiose hydrolase to the mixture.

  • Continue the incubation at 20°C to 40°C for a period ranging from 30 minutes to 7 days.[6]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3]

This protocol outlines the separation of L-AHG from D-galactose and other reaction components.

Materials:

  • Final enzymatic reaction mixture

  • Adsorption chromatography column (e.g., silica (B1680970) gel)[6]

  • Gel-permeation chromatography column (e.g., Bio-Gel P-2 or Sephadex G-10)[4][6]

  • Elution solvents (e.g., water, ethanol gradients)

  • Fraction collector

  • Lyophilizer

Procedure:

  • Centrifuge the final reaction mixture to remove any insoluble material.

  • Load the supernatant onto the adsorption chromatography column to separate the monosaccharides.

  • Elute the sugars and collect the fractions.

  • Pool the fractions containing the monosaccharides and concentrate them.

  • Further purify L-AHG from D-galactose using gel-permeation chromatography.[5]

  • Collect the fractions containing pure L-AHG.

  • Lyophilize the purified fractions to obtain L-AHG as a white powder.

Quantitative Yields

The yield of L-AHG can vary depending on the specific enzymes and reaction conditions used.

ParameterValueReference
Final Purity 95.6%[1][2]
Final Yield from Agarose 4.0%[1][2]
Maximum Saccharification Yield 67.3%[5]
High-Titer Production 85.9 g/L[8]

Biological Activities and Mechanisms of Action

L-AHG exhibits a range of biological activities, making it a compound of interest for therapeutic and cosmetic applications.

Immunosuppressive Activity

L-AHG has been shown to inhibit the proliferation of activated T and B lymphocytes, key players in the adaptive immune response.[9][10] This effect is primarily achieved through two mechanisms: disruption of the JAK-STAT signaling pathway and retardation of the G1-S phase of the cell cycle.[9][10]

L-AHG suppresses the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway, which is crucial for immune cell activation and proliferation.[9][11]

G L_AHG This compound JAK JAK L_AHG->JAK Inhibits STAT STAT JAK->STAT Activates Proliferation Immune Cell Proliferation STAT->Proliferation Promotes

L-AHG inhibits the JAK-STAT signaling pathway.

The immunosuppressive effect of L-AHG can be quantified using a lymphocyte proliferation assay.

Materials:

  • Isolated human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies (as mitogens)

  • This compound (dissolved in a suitable solvent)

  • [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Scintillation counter or microplate reader

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the cells in complete RPMI-1640 medium and adjust the cell concentration.

  • Seed the cells into a 96-well plate.

  • Add the mitogen to the appropriate wells to stimulate lymphocyte proliferation.

  • Add varying concentrations of L-AHG (e.g., 25-200 µg/mL) to the wells.[11] Include appropriate vehicle controls.

  • Incubate the plate for 48-72 hours.

  • For [3H]-thymidine incorporation, add the radioisotope to each well and incubate for an additional 18-24 hours. Harvest the cells and measure the incorporated radioactivity.

  • For colorimetric assays, add the reagent (e.g., MTT) and incubate for a few hours. Solubilize the formazan (B1609692) product and measure the absorbance.

  • Calculate the percentage of inhibition of proliferation compared to the stimulated control.

Anti-inflammatory and Skin-Whitening Effects

L-AHG has demonstrated anti-inflammatory properties and the ability to reduce melanin (B1238610) production, suggesting its potential use in cosmetics.[1][2]

The effect of L-AHG on melanogenesis can be assessed by measuring the melanin content in B16F10 mouse melanoma cells.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with FBS and antibiotics

  • α-Melanocyte-stimulating hormone (α-MSH) to induce melanogenesis

  • This compound

  • Lysis buffer (e.g., 1N NaOH with 10% DMSO)

  • 6-well or 24-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed B16F10 cells in culture plates and allow them to adhere.

  • Treat the cells with α-MSH and varying concentrations of L-AHG (e.g., 100-200 µg/mL).[1]

  • Incubate for 48-72 hours.

  • Wash the cells with phosphate-buffered saline (PBS) and lyse them with the lysis buffer.

  • Heat the lysate to dissolve the melanin granules.

  • Measure the absorbance of the lysate at a wavelength between 405 nm and 492 nm.

  • Normalize the melanin content to the total protein concentration of each sample.

Skin Hydration and Hyaluronic Acid Production

L-AHG has been shown to increase the production of hyaluronic acid (HA) in human keratinocytes, which is crucial for skin hydration.[6][12] This effect is mediated by the activation of multiple signaling pathways.[6][12]

L-AHG stimulates the EGFR-mediated ERK, PI3K/Akt, and STAT3 signaling pathways, as well as the AMPKα pathway, leading to increased expression of hyaluronan synthase 2 (HAS2), the key enzyme for HA synthesis.[6][12][13]

G L_AHG This compound EGFR EGFR L_AHG->EGFR AMPK AMPKα L_AHG->AMPK ERK ERK EGFR->ERK PI3K_Akt PI3K/Akt EGFR->PI3K_Akt STAT3 STAT3 EGFR->STAT3 HAS2 HAS2 Expression AMPK->HAS2 ERK->HAS2 PI3K_Akt->HAS2 STAT3->HAS2 HA Hyaluronic Acid Production HAS2->HA

Signaling pathways activated by L-AHG to increase HA production.

The effect of L-AHG on HA production can be quantified using an ELISA-based assay in HaCaT human keratinocyte cells.

Materials:

  • HaCaT human keratinocyte cells

  • Cell culture medium (e.g., DMEM)

  • This compound

  • Hyaluronic acid ELISA kit

  • Cell culture plates

  • Microplate reader

Procedure:

  • Culture HaCaT cells in appropriate plates.

  • Treat the cells with various concentrations of L-AHG for a specified period (e.g., 24-72 hours).

  • Collect the cell culture supernatants.

  • Quantify the amount of HA in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • The results are typically expressed as the concentration of HA produced per well or normalized to the cell number or total protein content.

Conclusion

This compound is a promising bioactive carbohydrate with multifaceted therapeutic and cosmetic potential. Its well-defined chemo-enzymatic production process allows for the generation of high-purity material for research and development. The elucidated mechanisms of action, particularly its inhibitory effects on the JAK-STAT pathway in immune cells and its stimulatory effects on hyaluronic acid production in skin cells, provide a solid foundation for its further investigation in the fields of immunology, dermatology, and drug discovery. The detailed protocols and quantitative data presented in this guide offer a practical resource for scientists and researchers to explore the full potential of this unique monosaccharide.

References

A Comprehensive Technical Guide to 3,6-Anhydro-L-galactose (C6H10O5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Anhydro-L-galactose (L-AHG) is a bioactive monosaccharide derived from agarose (B213101), a primary component of red macroalgae.[1] Its unique chemical structure contributes to a range of physiological activities, including immunosuppressive, anti-inflammatory, and skin-whitening effects, making it a compound of significant interest in pharmaceutical and cosmetic research.[1][2][3] This guide provides an in-depth overview of the chemical properties, production methods, biological activities, and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a derivative of galactose with the molecular formula C6H10O5.[4][5] It is a chiral molecule and exists as two diastereomers, the D- and L-forms, which are found in red algae.[6] In polysaccharides, it is present in the pyranose form.[6]

PropertyValueReference
Molecular Formula C6H10O5[4][5][7][8][9]
Molecular Weight 162.14 g/mol [4][7][8]
IUPAC Name (2S)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde[4]
CAS Number 28251-55-0[4]

Production and Purification

The primary method for producing this compound is through the hydrolysis of agarose, a polysaccharide from red algae composed of repeating units of D-galactose and this compound.[1][2] A highly efficient chemo-enzymatic process is often employed to achieve high yields and purity.[1][2]

Experimental Workflow: Chemo-enzymatic Production of this compound

G cluster_0 Step 1: Chemical Pre-hydrolysis cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Purification Agarose Agarose Agarooligosaccharides Agarooligosaccharides Agarose->Agarooligosaccharides Reaction WeakAcid Weak Acid (e.g., Acetic Acid) WeakAcid->Agarooligosaccharides Neoagarobiose (B1678156) Neoagarobiose Monosaccharides D-Galactose & This compound Neoagarobiose->Monosaccharides Hydrolysis Exo_agarase Exo-agarase Exo_agarase->Neoagarobiose Neoagarobiose_Hydrolase Neoagarobiose Hydrolase Neoagarobiose_Hydrolase->Monosaccharides Agarooligosaccharides_ref->Neoagarobiose Hydrolysis Chromatography Chromatography (Adsorption & Gel Permeation) High_Purity_L_AHG High-Purity L-AHG Chromatography->High_Purity_L_AHG Monosaccharides_ref->High_Purity_L_AHG Separation

Caption: Chemo-enzymatic production of this compound from agarose.[1]

Detailed Experimental Protocols

Protocol 1: Preparation of Agarooligosaccharides by Acid Hydrolysis [1][2]

  • Materials: Agarose, weak acid (e.g., acetic acid, formic acid, oxalic acid), reaction vessel with temperature and stirring control, ethanol, centrifuge.

  • Procedure: a. Prepare a suspension of agarose in a weak acid solution (e.g., 0.5-60% w/v).[2] b. Heat the reaction mixture to a temperature between 40°C and 150°C.[2] c. Maintain the reaction for a period ranging from 30 minutes to 6 hours, depending on the desired degree of hydrolysis.[1] d. Cool the reaction mixture and precipitate the agarooligosaccharides by adding ethanol. e. Separate the precipitate by centrifugation. f. Dry the resulting agarooligosaccharide powder.

Protocol 2: Enzymatic Hydrolysis of Agarooligosaccharides [1][2]

  • Materials: Dried agarooligosaccharides, exo-agarase, neoagarobiose hydrolase, reaction buffer, incubator with shaking capabilities.

  • Procedure: a. Dissolve the agarooligosaccharides in a suitable buffer. b. Add the exo-agarase to the solution. The specific enzyme concentration will depend on its activity. c. Incubate the mixture at a temperature between 20°C and 40°C with gentle shaking (e.g., 150 rpm) for up to 3 days to hydrolyze the agarooligosaccharides into the disaccharide neoagarobiose.[1][2] d. Add the neoagarobiose hydrolase to the reaction mixture to hydrolyze neoagarobiose into D-galactose and this compound. e. Monitor the reaction progress using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 3: Purification of this compound [3][10]

  • Materials: Reaction mixture containing monosaccharides, adsorption chromatography column, gel permeation chromatography system (e.g., Sephadex G-10).

  • Procedure: a. Pass the final reaction mixture through an adsorption chromatography column to remove impurities. b. Further purify the L-AHG using gel permeation chromatography to separate it from D-galactose and any remaining oligosaccharides. Purity exceeding 98% can be achieved with this method.[10]

Biological Activities and Mechanisms of Action

This compound exhibits a variety of biological activities with potential therapeutic applications.

Immunosuppressive Activity

L-AHG has been shown to inhibit the proliferation of activated T and B lymphocytes.[10][11][12] This effect is mediated through the suppression of the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway and by blocking the G1-S transition in the cell cycle.[10][11][12]

JAK-STAT Signaling Pathway Inhibition by L-AHG

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Immune Response) Nucleus->Gene Induces LAHG This compound LAHG->Inhibition Inhibition->JAK

Caption: L-AHG inhibits the JAK-STAT signaling pathway, reducing immune cell proliferation.[1][10][11][12]

Skin Health and Anti-inflammatory Effects

L-AHG has demonstrated potential benefits for skin health, including skin whitening and moisturizing effects.[1][2][3][13] It can increase the production of hyaluronic acid in human epidermal keratinocytes by activating the EGFR and AMPKα signaling pathways.[14] Furthermore, L-AHG exhibits anti-inflammatory properties by suppressing the production of nitrite (B80452).[2][3]

L-AHG-Mediated Hyaluronic Acid Production in Keratinocytes

G LAHG This compound EGFR EGFR LAHG->EGFR AMPK AMPKα LAHG->AMPK ERK ERK EGFR->ERK PI3K_Akt PI3K/Akt EGFR->PI3K_Akt STAT3 STAT3 EGFR->STAT3 HAS2 HAS2 Expression AMPK->HAS2 ERK->HAS2 PI3K_Akt->HAS2 STAT3->HAS2 HA Hyaluronic Acid Production HAS2->HA

Caption: L-AHG enhances hyaluronic acid synthesis via EGFR and AMPKα signaling in keratinocytes.[14]

Anticariogenic Potential

Recent studies suggest that this compound may serve as a novel anticariogenic sugar, potentially as a replacement for xylitol.[15]

Quantitative Data Summary

ParameterValue/ObservationExperimental ContextReference
Purity after Purification ≥ 98%Enzymatic hydrolysis of agarose followed by Sephadex G-10 chromatography.[10][12][16]
Final Yield from Agarose 4.0%Chemo-enzymatic production and purification.[3]
Immunosuppressive Concentration 25-200 µg/mLInhibition of T and B cell proliferation.[12]
Skin Whitening Effect Significantly lower melanin (B1238610) production than arbutin (B1665170) at 100 µg/mL.In vitro skin whitening assay.[3]
Anti-inflammatory Activity Strong suppression of nitrite production at 100 and 200 µg/mL.In vitro anti-inflammatory assay.[3]
Tyrosinase Inhibition 8.2–26.3% inhibition at 200 µg/mL by degradation products of red seaweed polysaccharides.In vitro tyrosinase inhibition assay.[13]

Conclusion

This compound is a promising bioactive compound with diverse potential applications in drug development and cosmetics. Its well-characterized production methods and elucidated mechanisms of action provide a solid foundation for further research and development. This technical guide offers a comprehensive overview of the current knowledge on L-AHG, serving as a valuable resource for scientists and researchers in the field.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Production of 3,6-Anhydro-L-galactose from Agarose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Anhydro-L-galactose (L-AHG) is a rare monosaccharide that constitutes approximately 50% of agarose (B213101), the primary structural polysaccharide in the cell walls of red macroalgae.[1][2][3][4] This bioactive molecule has garnered significant attention within the pharmaceutical and cosmetic industries due to its promising physiological activities, including anti-inflammatory, skin-whitening, and immunosuppressive effects.[1][3][5][6][7] The enzymatic hydrolysis of agarose offers a specific and efficient method for the production of high-purity L-AHG, making it a viable candidate for drug development and advanced cosmeceutical formulations.

This document provides detailed protocols for the enzymatic production of L-AHG from agarose, presents quantitative data from various methodologies, and illustrates the key experimental workflows and biological pathways.

Production Methodologies

The conversion of agarose to L-AHG is typically achieved through a chemo-enzymatic process. This multi-step approach ensures a high yield and purity of the final product.[5] A general workflow involves an initial chemical pre-hydrolysis followed by sequential enzymatic reactions and subsequent purification.

Experimental Workflow: Chemo-Enzymatic Production of L-AHG

The overall process for producing L-AHG from agarose can be summarized in the following workflow, which involves chemical pre-hydrolysis, enzymatic hydrolysis, and purification.

ChemoEnzymatic_Workflow Agarose Agarose PreHydrolysis Chemical Pre-hydrolysis Agarose->PreHydrolysis Weak Acid (e.g., Acetic Acid) Agarooligosaccharides Agarooligosaccharides PreHydrolysis->Agarooligosaccharides EnzymaticHydrolysis1 Enzymatic Hydrolysis I (exo-agarase) Agarooligosaccharides->EnzymaticHydrolysis1 Neoagarobiose (B1678156) Neoagarobiose EnzymaticHydrolysis1->Neoagarobiose EnzymaticHydrolysis2 Enzymatic Hydrolysis II (neoagarobiose hydrolase) Neoagarobiose->EnzymaticHydrolysis2 Mixture D-Galactose & This compound EnzymaticHydrolysis2->Mixture Purification Purification (Chromatography) Mixture->Purification AHG High-Purity L-AHG Purification->AHG

Caption: Chemo-enzymatic production of this compound from agarose.

Detailed Experimental Protocols

Protocol 1: Preparation of Agarooligosaccharides by Acid Pre-hydrolysis

This protocol outlines the initial step of breaking down high molecular weight agarose into smaller, more manageable agarooligosaccharide chains.

Materials:

  • Agarose powder

  • Weak acid (e.g., 3M Acetic Acid)

  • Reaction vessel with temperature and stirring control

  • Ethanol (B145695) (for precipitation)

  • Centrifuge

Procedure:

  • Prepare a 5% (w/v) suspension of agarose in the weak acid solution.

  • Heat the suspension to 80°C with constant stirring.[8]

  • Maintain the reaction for approximately 70 minutes. The optimal time may vary depending on the desired degree of hydrolysis.[8]

  • After the reaction, cool the mixture and precipitate the agarooligosaccharides by adding ethanol.

  • Centrifuge the mixture to pellet the precipitated agarooligosaccharides.

  • Wash the pellet with ethanol to remove any remaining acid and potential over-degradation products.

  • Dry the resulting agarooligosaccharide powder.

Protocol 2: Enzymatic Hydrolysis of Agarooligosaccharides to L-AHG

This protocol describes the two-step enzymatic conversion of agarooligosaccharides into L-AHG and D-galactose.

Materials:

  • Dried agarooligosaccharides from Protocol 1

  • Exo-type β-agarase (e.g., Aga50D)[8]

  • α-Neoagarobiose hydrolase (e.g., sdNABH)[8]

  • Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.0)

  • Incubator with shaking capabilities

Procedure:

  • Dissolve the dried agarooligosaccharides in the reaction buffer.

  • Add the exo-agarase to the solution. The specific enzyme concentration will depend on the activity of the enzyme preparation.

  • Incubate the mixture at a temperature between 25°C and 35°C with gentle shaking (e.g., 100-150 rpm) for 1 to 4 days. This step hydrolyzes the agarooligosaccharides into the disaccharide neoagarobiose.[8]

  • Following the first enzymatic step, add the neoagarobiose hydrolase to the reaction mixture.

  • Continue the incubation under the same conditions for an additional period, typically up to 3 days, to hydrolyze neoagarobiose into D-galactose and L-AHG.[5]

  • The progress of the reaction can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the completion of hydrolysis.[5][8]

Protocol 3: Purification of this compound

This protocol details the purification of L-AHG from the reaction mixture containing D-galactose and other components.

Materials:

  • Reaction mixture from Protocol 2

  • Adsorption chromatography column (e.g., Silica gel)[8]

  • Gel-permeation chromatography column (e.g., Bio-Gel P-2)[2]

  • Elution solvents (e.g., water, ethanol gradients)

  • Fraction collector

  • Lyophilizer

Procedure:

  • Centrifuge the final reaction mixture to remove any insoluble material.

  • Load the supernatant onto an adsorption chromatography column to separate the monosaccharides from other components.[5]

  • Elute the sugars and collect the fractions.

  • Pool the fractions containing the monosaccharides and concentrate them.

  • Further purify the L-AHG from D-galactose using gel-permeation chromatography.[5]

  • Collect the fractions containing pure L-AHG.

  • Lyophilize the purified fractions to obtain L-AHG as a white powder.

Quantitative Data Presentation

The yield and purity of this compound can vary depending on the specific enzymes and reaction conditions employed. The following table summarizes representative quantitative data from different studies.

MethodStarting MaterialIntermediate Product(s)Final ProductPurityOverall Yield (from Agarose)Reference(s)
Chemo-enzymatic (Acetic Acid, Aga50D, sdNABH)100 g Agarose76 g Agarooligosaccharides, 37.55 g Neoagarobiose3.98 g L-AHG~96%~4.0%[8]
Chemo-enzymatic (Acetic Acid, exo-agarase, neoagarobiose hydrolase)100 g Agarose-4.0 g L-AHG95.6%4.0%[1][2]
Co-immobilized Agarases (AgWH50B and K134D)Agarose---40.6% conversion efficiency (higher than free enzymes)[9]

Biological Signaling Pathways of L-AHG

L-AHG has demonstrated significant immunosuppressive effects, which are attributed in part to its ability to inhibit the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway.[5][6][7] This pathway is crucial for immune cell activation and proliferation.

JAK_STAT_Inhibition cluster_cell Immune Cell cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT GeneExpression Gene Expression (Proliferation, Inflammation) pSTAT->GeneExpression translocates to nucleus LAHG This compound (L-AHG) LAHG->JAK inhibits

References

Application Notes and Protocols for the Extraction of 3,6-Anhydro-L-galactose (L-AHG)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,6-Anhydro-L-galactose (L-AHG) is a rare monosaccharide that is a primary structural component of agarose (B213101), a polysaccharide extracted from red macroalgae.[1][2][3] This bioactive sugar has attracted significant attention in the pharmaceutical and cosmetic industries due to its diverse physiological activities, including anti-inflammatory, immunosuppressive, and skin-whitening properties.[2][4][5] The effective extraction and purification of L-AHG from its natural source are critical for advancing research and development in these fields.

The predominant methods for L-AHG production involve the controlled chemical and/or enzymatic hydrolysis of agarose.[2] While direct acid hydrolysis can be employed, it poses a risk of degrading the chemically unstable L-AHG.[6][7] Enzymatic methods offer high specificity, while a combined chemo-enzymatic approach often provides an optimal balance of efficiency and yield, minimizing product degradation.[3][8] These notes provide an overview of common hydrolysis methods and detailed protocols for the extraction, purification, and analysis of L-AHG.

Application Notes: Hydrolysis Strategies

The extraction of L-AHG from agarose is a multi-step process aimed at breaking down the polysaccharide into its constituent monosaccharides. The choice of method depends on the desired scale, purity, and application.

  • Acid Hydrolysis: This method utilizes acids like phosphoric, acetic, or trifluoroacetic acid to cleave the glycosidic linkages in agarose.[1][6][9] While it can be a one-step process to produce disaccharides like agarobiose, it must be carefully controlled.[9] Harsh acidic conditions, high temperatures, or prolonged reaction times can lead to the degradation of the unstable L-AHG into byproducts such as 5-hydroxymethyl-furfural, thereby reducing the final yield.[6][7] This method is often used for analytical quantification where complete hydrolysis is necessary.

  • Enzymatic Hydrolysis: This strategy employs a series of specific enzymes to sequentially break down agarose.[10] It is a highly specific and mild method that preserves the integrity of L-AHG. The process typically involves an initial breakdown of agarose into oligosaccharides, followed by the action of an exo-agarase to produce the disaccharide neoagarobiose (B1678156).[1][8] A final hydrolysis step using a neoagarobiose hydrolase releases L-AHG and D-galactose.[1][8][10] This method is considered a "green process" suitable for producing ingredients for foods, cosmetics, and pharmaceuticals.[11]

  • Chemo-Enzymatic Hydrolysis: This hybrid approach is one of the most effective methods for large-scale production. It begins with a mild acid pre-hydrolysis to break down the complex agarose structure into more manageable agaro-oligosaccharides.[1][3] This is followed by a two-step enzymatic hydrolysis, which offers high yields while minimizing the degradation associated with purely chemical methods.[3][8]

Data Presentation: Comparison of Hydrolysis Methods

The following table summarizes quantitative data from various L-AHG extraction and production methods described in the literature.

MethodStarting MaterialKey Reagents/EnzymesConditionsProductYield/PurityReference
Chemo-Enzymatic Agarose (100 g)Acetic Acid, exo-agarase, neoagarobiose hydrolaseAcid pre-hydrolysis followed by enzymatic reactionsThis compound4.0 g final product; 95.6% purity[1][3]
Chemo-Enzymatic Agarose (100 g)Weak acid, Aga50D (exo-type agarase), sdNABH (neoagarobiose hydrolase)Acid hydrolysis (40-150°C), Enzymatic reaction (20-40°C)This compound15.21 g of L-AHG produced; 3.98 g after purification[8]
Acid Hydrolysis Agarose2% (w/v) Phosphoric Acid95°C for 120 minAgarobiose (disaccharide)129 g/L concentration[9]
Acid Hydrolysis κ-carrageenan (2% w/v)0.2 M HCl100°C for 30 min3,6-anhydro-D-galactose2.81 g/L (33.5% of theoretical max)[12]
Enzymatic AgaroseGH16B β-agarase, GH50A β-agarase, GH117A α-NABHTwo-step enzymatic process (50°C then 35°C) followed by purificationThis compound>98% purity[5][13]

Experimental Protocols

Protocol 1: Chemo-Enzymatic Production of L-AHG from Agarose

This protocol details a widely used method combining mild acid hydrolysis with a two-step enzymatic reaction to produce L-AHG.[1][3][8]

Step 1: Mild Acid Pre-hydrolysis

  • Prepare a 5% (w/v) suspension of agarose in 3M acetic acid.

  • Heat the reaction mixture at 80°C for approximately 70 minutes to hydrolyze agarose into agaro-oligosaccharides.[8]

  • Dry the mixture to remove the acetic acid.

  • Wash the resulting powder with ethanol (B145695) to remove any remaining acid and potential over-degradation products, yielding a pure agaro-oligosaccharide powder.[8]

Step 2: Enzymatic Hydrolysis to Neoagarobiose

  • Dissolve the dried agaro-oligosaccharide powder in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.0).

  • Add an exo-type β-agarase (e.g., Aga50D) to the solution.

  • Incubate the mixture at 30-35°C with gentle shaking (e.g., 150 rpm) for 2 to 48 hours.[8][11] This step converts the agaro-oligosaccharides into the disaccharide neoagarobiose.

Step 3: Enzymatic Hydrolysis to L-AHG

  • To the reaction mixture containing neoagarobiose, add a neoagarobiose hydrolase.

  • Continue the incubation at 20-40°C for up to 7 days, or until the reaction is complete.[8] This final enzymatic step hydrolyzes neoagarobiose into D-galactose and this compound.

  • The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

G cluster_process Chemo-Enzymatic Workflow for L-AHG Extraction Agarose Agarose (Starting Material) AcidHydrolysis Step 1: Mild Acid Hydrolysis (e.g., Acetic Acid, 80°C) Agarose->AcidHydrolysis Oligosaccharides Agaro-oligosaccharides AcidHydrolysis->Oligosaccharides Enzyme1 Step 2: Enzymatic Hydrolysis (exo-β-agarase) Oligosaccharides->Enzyme1 Neoagarobiose Neoagarobiose (Disaccharide) Enzyme1->Neoagarobiose Enzyme2 Step 3: Enzymatic Hydrolysis (neoagarobiose hydrolase) Neoagarobiose->Enzyme2 Mixture L-AHG + D-Galactose Mixture Enzyme2->Mixture Purification Step 4: Purification (Chromatography) Mixture->Purification FinalProduct High-Purity L-AHG Purification->FinalProduct

Caption: Chemo-enzymatic production of this compound from agarose.[2]

Protocol 2: Acid Hydrolysis for Quantitative Analysis of L-AHG

This protocol is adapted for the analytical quantification of L-AHG in polysaccharide samples using a two-step acid hydrolysis to minimize degradation.[6]

  • To 100 μL of the sample, add 50 μL of trifluoroacetic acid (TFA) to a final concentration of 2.5 mol/L.

  • Perform the first hydrolysis step in a water bath at 80°C for 30 minutes. This step selectively hydrolyzes the 3,6-anhydrogalactosyl linkages.

  • Cool the solution to room temperature and dry with nitrogen gas.

  • For the second hydrolysis step, add 100 μL of deionized water and TFA to a final concentration of 1.5 mol/L.

  • Heat the mixture in an oil bath at 120°C for 1 hour to hydrolyze the remaining glycosidic bonds.

  • Cool the tubes to room temperature and dry again with nitrogen gas.

  • The resulting monosaccharides can then be derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Purification of L-AHG

Following hydrolysis, L-AHG must be separated from D-galactose and other components.[2]

  • Centrifuge the final hydrolysis reaction mixture to remove any insoluble material.

  • Load the supernatant onto an adsorption chromatography column (e.g., activated carbon) to separate monosaccharides from other impurities.

  • Elute the sugars and collect the fractions.

  • Pool the fractions containing the monosaccharides and concentrate them.

  • Perform a second purification step using a gel-permeation chromatography column (e.g., Sephadex G-10) to separate L-AHG from D-galactose.[2]

  • Collect the fractions containing pure L-AHG, identified via TLC or HPLC.

  • Lyophilize the purified fractions to obtain L-AHG as a stable white powder.

Mechanism of Action: Signaling Pathway

L-AHG has demonstrated potential as an immunosuppressive agent by selectively targeting key immune pathways. One of its primary mechanisms of action is the inhibition of the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway, which is critical for the activation and proliferation of immune cells like T and B lymphocytes.[2][5][13]

G cluster_cell Immune Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Transcription Gene Transcription (Immune Response, Proliferation) Nucleus->Transcription initiates LAHG This compound (L-AHG) LAHG->JAK inhibits

Caption: L-AHG inhibits the JAK-STAT signaling pathway, reducing immune cell proliferation.[2]

References

Application Notes and Protocols for the Purification of 3,6-Anhydro-L-galactose from Hydrolysate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6-Anhydro-L-galactose (L-AHG) is a bioactive monosaccharide primarily derived from agarose (B213101), a major polysaccharide component of red macroalgae.[1] This unique sugar has attracted significant interest in the pharmaceutical and cosmetic industries due to its diverse physiological activities, including anti-inflammatory, skin-whitening, and immunosuppressive effects.[1][2][3] The production of high-purity L-AHG is crucial for its application in research and product development. The predominant method for L-AHG production involves the chemical and enzymatic hydrolysis of agarose.[1] This document provides detailed protocols for the purification of L-AHG from the resulting hydrolysate.

The overall process for producing L-AHG from agarose is a multi-step chemo-enzymatic approach designed to achieve high yields and purity of the final product.[1] The purification of L-AHG from the hydrolysate, which also contains D-galactose, is a critical step. Standard purification protocols typically employ a sequential chromatographic approach, involving adsorption and gel-permeation chromatography to achieve a high degree of purity.[2][3][4]

Data Presentation

The following table summarizes quantitative data from representative studies on the purification of this compound.

Purification MethodStarting MaterialPurity (%)Overall Yield (%)Reference
Adsorption & Gel Permeation ChromatographyAgarose Hydrolysate95.64.0Kim et al.[2][3]
Silica (B1680970) Gel & Biogel P2 ChromatographyNeoagarobiose (B1678156) Hydrolysate~96Not SpecifiedUS Patent US20170071841A1[4]
Microbial (S. cerevisiae) & Centrifugation/FiltrationEnzymatic Hydrolysate of AgaroseNot SpecifiedIncreased YieldChinese Patent CN108884120B[5]

Experimental Protocols

Protocol 1: Chemo-Enzymatic Hydrolysis of Agarose to Produce a D-galactose and L-AHG Mixture

This protocol describes the initial breakdown of agarose into a mixture of monosaccharides.

Materials:

  • Agarose

  • Weak acid (e.g., Acetic Acid)

  • Exo-agarase

  • Neoagarobiose hydrolase

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Ethanol (B145695)

  • Incubator with shaking capabilities

  • Centrifuge

Procedure:

  • Acid Pre-hydrolysis:

    • Prepare a suspension of agarose in a weak acid solution (e.g., 0.5-60% w/v acetic acid).[4]

    • Heat the mixture at a temperature between 40°C and 150°C with stirring (100-200 rpm) for 30 minutes to 6 hours to produce agarooligosaccharides.[4]

    • Cool the mixture and precipitate the agarooligosaccharides by adding ethanol.[1]

    • Collect the precipitate by centrifugation and wash with ethanol to remove residual acid.[1]

    • Dry the resulting agarooligosaccharide powder.[1]

  • Enzymatic Hydrolysis:

    • Dissolve the dried agarooligosaccharides in a buffer solution to a final concentration of approximately 5% (w/v).[1]

    • Add exo-agarase to the solution. The specific amount will depend on the enzyme's activity.

    • Incubate the mixture at a temperature between 20°C and 40°C with gentle shaking (e.g., 150 rpm) for up to 3 days. This step hydrolyzes the agarooligosaccharides into the disaccharide neoagarobiose.[1]

    • Add neoagarobiose hydrolase to the reaction mixture.

    • Continue the incubation under the same conditions to allow for the hydrolysis of neoagarobiose into D-galactose and this compound.[1]

    • The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

Protocol 2: Purification of L-AHG using Sequential Chromatography

This protocol outlines the purification of L-AHG from the reaction mixture obtained in Protocol 1.

Materials:

  • Hydrolysate containing L-AHG and D-galactose

  • Adsorption chromatography column (e.g., activated carbon or silica gel)[1][4]

  • Gel-permeation chromatography column (e.g., Sephadex G-10 or Biogel P2)[1][4]

  • Elution solvents (e.g., water, ethanol gradients)[1]

  • Fraction collector

  • Lyophilizer

Procedure:

  • Initial Clarification:

    • Centrifuge the final reaction mixture from Protocol 1 to remove any insoluble material.[1]

  • Adsorption Chromatography:

    • Load the supernatant onto an equilibrated adsorption chromatography column (e.g., activated carbon or silica gel).[1][4] This step separates the monosaccharides from other components.

    • Elute the sugars using an appropriate solvent system (e.g., water followed by ethanol gradients).[1]

    • Collect the fractions and identify those containing the monosaccharides.

  • Gel-Permeation Chromatography:

    • Pool the fractions containing the monosaccharides and concentrate them.

    • Load the concentrated sample onto an equilibrated gel-permeation chromatography column (e.g., Sephadex G-10 or Biogel P2) to separate L-AHG from D-galactose.[1][4]

    • Elute with an appropriate solvent (e.g., distilled water).[6]

    • Collect the fractions containing pure L-AHG.

  • Final Product Preparation:

    • Lyophilize the purified fractions to obtain L-AHG as a white powder.[1]

Protocol 3: Alternative Purification of L-AHG using Microbial Fermentation

This protocol describes an innovative method for purifying L-AHG by selectively removing D-galactose using a microorganism.

Materials:

  • Hydrolysate containing L-AHG and D-galactose

  • Microorganism with the ability to metabolize galactose (e.g., Saccharomyces cerevisiae, Zymomonas mobilis, Pichia pastoris)[5]

  • Appropriate culture medium and fermentation setup

  • Centrifuge or filtration system

Procedure:

  • Microbial Culture:

    • Inoculate a suitable culture medium with a microorganism capable of metabolizing D-galactose.

    • Use the hydrolysate containing both L-AHG and D-galactose as the carbon source for the culture.[5]

  • Fermentation:

    • Culture the microorganism under appropriate conditions (temperature, pH, agitation) to allow for the consumption of D-galactose.

  • Separation of L-AHG:

    • After the D-galactose has been consumed, separate the microbial cells from the culture medium by centrifugation or filtration.[5]

    • The resulting supernatant will be enriched with L-AHG.

  • Further Purification (Optional):

    • The L-AHG-enriched supernatant can be further purified using chromatography as described in Protocol 2, if necessary, to remove any remaining impurities.

Mandatory Visualization

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Purification cluster_2 Step 3: Final Product Agarose Agarose Acid_Hydrolysis Acid_Hydrolysis Agarose->Acid_Hydrolysis Weak Acid Agarooligosaccharides Agarooligosaccharides Acid_Hydrolysis->Agarooligosaccharides Enzymatic_Hydrolysis Enzymatic_Hydrolysis Agarooligosaccharides->Enzymatic_Hydrolysis Exo-agarase & Neoagarobiose hydrolase Hydrolysate Hydrolysate Enzymatic_Hydrolysis->Hydrolysate Centrifugation Centrifugation Hydrolysate->Centrifugation Adsorption_Chromatography Adsorption_Chromatography Centrifugation->Adsorption_Chromatography Supernatant Gel_Permeation_Chromatography Gel_Permeation_Chromatography Adsorption_Chromatography->Gel_Permeation_Chromatography Purified_L_AHG Purified_L_AHG Gel_Permeation_Chromatography->Purified_L_AHG Lyophilization Lyophilization Purified_L_AHG->Lyophilization L_AHG_Powder L_AHG_Powder Lyophilization->L_AHG_Powder

Caption: Workflow for the purification of this compound.

G cluster_0 Chromatographic Purification cluster_1 Adsorption Chromatography cluster_2 Gel-Permeation Chromatography Input_Mixture Hydrolysate (L-AHG, D-Galactose, Impurities) Adsorption_Column Activated Carbon or Silica Gel Column Input_Mixture->Adsorption_Column Monosaccharide_Fraction Monosaccharide_Fraction Adsorption_Column->Monosaccharide_Fraction Elution Impurities_Removed Impurities_Removed Adsorption_Column->Impurities_Removed Waste Monosaccharide_Fraction_Input Concentrated Monosaccharide Fraction (L-AHG & D-Galactose) Gel_Column Sephadex G-10 or Biogel P2 Column Monosaccharide_Fraction_Input->Gel_Column Purified_L_AHG Purified_L_AHG Gel_Column->Purified_L_AHG Separation by Size D_Galactose_Fraction D_Galactose_Fraction Gel_Column->D_Galactose_Fraction Separated D-Galactose Final_Product High-Purity L-AHG Powder Purified_L_AHG->Final_Product Lyophilization

Caption: Detailed workflow of the chromatographic purification steps.

References

Application Notes and Protocols for the Quantification of 3,6-Anhydro-L-galactose using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Anhydro-L-galactose (AHG) is a key monosaccharide component of agarose (B213101) and carrageenan, polysaccharides found in the cell walls of red algae.[1][2] Its quantification is crucial for the quality control of these phycocolloids, which are widely used in the food, pharmaceutical, and cosmetic industries.[1][3] Furthermore, AHG and its derivatives are being explored for various bioactive properties, including skin-whitening effects, making their accurate quantification essential for research and drug development.[1][4][5] Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable analytical technique for the quantification of monosaccharides, including the acid-labile this compound.[1][3] This document provides detailed application notes and protocols for the quantification of this compound using GC-MS.

Quantitative Data Summary

The following table summarizes the molar ratios of this compound (AnGal) to Galactose (Gal) in various red seaweed species, as determined by GC-MS analysis. This data is essential for comparative studies and for understanding the composition of polysaccharides from different natural sources.

Red Seaweed SpeciesMolar Ratio (AnGal:Gal)Reference
Porphyra haitanensis1.0 : 1.0[1][3][5]
Gracilaria chouae1.0 : 1.5[1][3][5]
Gracilaria blodgettii1.0 : 1.2[1][3][5]
Gracilaria lemaneiformis1.0 : 2.5[1][3][5]
Eucheuma gelatinae1.0 : 3.1[1][3][5]
Gelidium amansii1.0 : 2.8[1][3][5]

Experimental Protocols

Accurate quantification of this compound requires careful sample preparation, including hydrolysis of the polysaccharide, reduction of the resulting monosaccharides, and derivatization to make them volatile for GC-MS analysis.

Polysaccharide Hydrolysis

Due to the acid-labile nature of the glycosidic bond of 3,6-anhydro-galactose, a two-step hydrolysis procedure is often employed to ensure complete depolymerization without significant degradation.[1]

Materials:

  • Polysaccharide sample (e.g., extracted from red seaweed)

  • Trifluoroacetic acid (TFA)

  • Methylmorpholine-borane complex (MMB)

  • Deionized water

  • Nitrogen gas supply

  • Water bath or heating block

  • Centrifuge tubes

Procedure:

  • Weigh 5-10 mg of the dried polysaccharide sample into a centrifuge tube.

  • Add 100 µL of deionized water and 50 µL of 80 mg/mL MMB solution.

  • Add TFA to a final concentration of 2.5 M.

  • Incubate the mixture at 80°C for 30 minutes.[1]

  • Cool the solution to room temperature.

  • Add another 50 µL of 80 mg/mL MMB and dry the sample under a stream of nitrogen gas.[1]

  • For the second hydrolysis step, add 100 µL of deionized water and TFA to a final concentration of 1.5 M.[1]

  • Incubate the mixture at 120°C for 1 hour in an oil bath.[1]

  • Cool the sample to room temperature and dry it completely under nitrogen gas.

Reduction and Alditol Acetate (B1210297) Derivatization

The hydrolyzed monosaccharides are converted to their corresponding alditol acetates to produce single, stable peaks in the GC chromatogram.[1]

Materials:

Procedure:

  • Dissolve the dried hydrolysate in 1 mL of deionized water.

  • Add 100 µL of NaBH₄ solution and incubate at 40°C for 90 minutes to reduce the monosaccharides to alditols.

  • Add a few drops of glacial acetic acid to stop the reaction (until bubbling ceases).

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Add 1 mL of methanol (B129727) and evaporate to dryness. Repeat this step three times to remove borate.

  • To the dried alditols, add 100 µL of acetic anhydride and 100 µL of 1-methylimidazole.

  • Vortex the mixture and incubate at room temperature for 10 minutes.

  • Add 1 mL of deionized water to stop the reaction.

  • Add 500 µL of dichloromethane and vortex thoroughly to extract the alditol acetates into the organic layer.

  • Centrifuge to separate the phases and carefully transfer the lower organic layer (dichloromethane) to a clean vial for GC-MS analysis.

GC-MS Analysis

The derivatized sample is injected into the GC-MS system for separation and quantification.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 1 minute.

    • Ramp 1: Increase to 218°C at 2°C/min.[6]

    • Ramp 2: Increase to 280°C at 10°C/min.[6]

    • Final hold: 2 minutes at 280°C.[6]

  • Transfer Line Temperature: 280°C[6]

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-650[6]

Data Analysis: The identification of the this compound alditol acetate derivative is confirmed by its retention time and mass spectrum compared to a standard. Quantification is typically performed by integrating the peak area of the corresponding chromatogram and comparing it to a calibration curve generated from pure standards.

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the quantification of this compound using GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Red Seaweed Sample hydrolysis Two-Step Acid Hydrolysis (TFA, MMB) sample->hydrolysis Depolymerization reduction Reduction (NaBH4) hydrolysis->reduction Formation of Alditols derivatization Acetylation (Acetic Anhydride) reduction->derivatization Formation of Alditol Acetates gcms GC-MS Analysis derivatization->gcms Injection data Data Processing & Quantification gcms->data Chromatogram & Mass Spectra

Caption: Experimental workflow for this compound quantification.

Chemical Derivatization Pathway

This diagram illustrates the key chemical transformations during the derivatization of this compound for GC-MS analysis.

derivatization_pathway cluster_process Derivatization Process cluster_analysis_step Analysis ahg This compound (from Hydrolysis) alditol 3,6-Anhydro-L-galactitol ahg->alditol Reduction (NaBH4) acetate 3,6-Anhydro-L-galactitol Acetate (Volatile) alditol->acetate Acetylation (Acetic Anhydride) gcms Ready for GC-MS acetate->gcms

Caption: Chemical derivatization of this compound.

References

Application Note: Quantification of 3,6-Anhydro-L-galactose Using High-Performance Liquid Chromatography with Refractive Index Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of 3,6-Anhydro-L-galactose (L-AHG) using High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID). L-AHG, a bioactive monosaccharide derived from red seaweed polysaccharides, has garnered significant interest in the pharmaceutical and cosmetic industries for its potential health benefits, including anti-inflammatory and skin-whitening properties.[1] The accurate quantification of L-AHG is crucial for quality control and research and development. However, its structural similarity to other monosaccharides like D-galactose presents an analytical challenge.[2][3] This document provides a comprehensive protocol for the separation and quantification of L-AHG, addressing the common issue of co-elution with other sugars.

Introduction

This compound is a key component of agarose (B213101), a polysaccharide found in the cell walls of red algae.[1][4] Its various reported physiological activities have made it a valuable compound in the development of functional foods and cosmetic ingredients.[2][5] Traditional methods for L-AHG quantification, such as colorimetric assays, can be complex, time-consuming, and may lack accuracy.[2] While gas chromatography-mass spectrometry (GC-MS) offers a validated alternative, HPLC-RID presents a more accessible and straightforward approach for many laboratories.[3][6]

A primary hurdle in HPLC analysis is the chromatographic separation of L-AHG from D-galactose, as their similar molecular weights and structures often lead to overlapping peaks, especially when using size-exclusion columns.[2][7] This application note describes an optimized HPLC-RID method that achieves effective separation and provides reliable quantification.

Experimental

Instrumentation and Columns
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector is suitable for this analysis.

  • Analytical Column: A reverse-phase C18 column is recommended. Alternatively, an amino-based column (like SUPELCOSIL LC-NH2) or an organic acid analysis column (such as Rezex ROA-Organic Acid H+) can be employed.[2][4][8]

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade

  • Trifluoroacetic Acid (TFA): HPLC grade

  • Sulfuric Acid (H₂SO₄): Analytical grade (for alternative mobile phase)

  • This compound Standard: High purity

  • D-galactose Standard: High purity

  • Ultrapure Water: For mobile phase and standard preparation

Chromatographic Conditions

The following table summarizes the recommended HPLC-RID conditions for the analysis of this compound.

ParameterRecommended ConditionsAlternative Conditions
Column C18, 5 µm, 4.6 x 250 mmRezex ROA-Organic Acid H+ (8%)[4]
Mobile Phase 15-100% (v/v) Acetonitrile with 0.005-0.015 M Trifluoroacetic Acid[2]0.005 N H₂SO₄[4]
Flow Rate 0.1 - 0.6 mL/min[2]0.6 mL/min[4]
Column Temperature 25 - 45 °C[2]Not specified
Detector Refractive Index Detector (RID)-
Injection Volume 10 - 20 µL-

Protocols

Standard Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and D-galactose at a concentration of 1 mg/mL in ultrapure water.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solutions to cover the desired concentration range (e.g., 0.05 - 1.0 mg/mL).

Sample Preparation (from Polysaccharides)

For samples containing L-AHG as part of a polysaccharide matrix (e.g., agarose, carrageenan), a hydrolysis step is required to liberate the monosaccharide.

  • Acid Hydrolysis:

    • Accurately weigh a known amount of the polysaccharide sample.

    • Add a solution of a weak acid, such as 0.5-60% (w/v) acetic acid or formic acid.[5]

    • Incubate the mixture at a temperature between 40°C and 150°C for 30 minutes to 6 hours.[5] The optimal time and temperature will depend on the specific polysaccharide and the desired degree of hydrolysis.

    • Cool the reaction mixture and neutralize it with a suitable base (e.g., NaOH).

    • Centrifuge the mixture to remove any insoluble material.[1]

  • Enzymatic Hydrolysis (Optional, for higher purity):

    • Following acid hydrolysis, the resulting oligosaccharides can be further broken down using specific enzymes like agarase (B13387818) and neoagarobiose (B1678156) hydrolase.[1][5]

    • Incubate the acid-hydrolyzed sample with the appropriate enzymes at a controlled temperature (e.g., 20-40°C) and pH for a period of up to 3 days.[1]

  • Filtration: Filter the final hydrolyzed sample through a 0.45 µm syringe filter before injection into the HPLC system.

Workflow and Diagrams

The overall workflow for the analysis of this compound from a polysaccharide source is depicted below.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-RID Analysis cluster_quantification Quantification Sample Polysaccharide Sample (e.g., Agarose) AcidHydrolysis Acid Hydrolysis (e.g., Acetic Acid, 40-150°C) Sample->AcidHydrolysis Neutralization Neutralization & Centrifugation AcidHydrolysis->Neutralization EnzymaticHydrolysis Enzymatic Hydrolysis (Optional) (e.g., Agarase) Neutralization->EnzymaticHydrolysis Filtration Filtration (0.45 µm) EnzymaticHydrolysis->Filtration HPLC HPLC System Filtration->HPLC Column Analytical Column (e.g., C18) HPLC->Column Detector Refractive Index Detector (RID) Column->Detector Data Data Acquisition & Analysis Detector->Data Quantification Quantification of this compound Data->Quantification Calibration Calibration Curve (Standard Solutions) Calibration->Quantification

References

Application Notes and Protocols for Biofuel Production from 3,6-Anhydro-L-galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Red macroalgae, or seaweed, represents a promising third-generation feedstock for biofuel production due to its high carbohydrate content and low lignin (B12514952) levels.[1] A significant component of the carbohydrates in red algae is 3,6-Anhydro-L-galactose (L-AHG), a sugar monomer found in agarose (B213101) and carrageenan.[2][3] However, L-AHG is not readily metabolized by common fermentative microorganisms such as Saccharomyces cerevisiae, which poses a challenge for its use in biofuel synthesis.[2] Recent discoveries of a novel catabolic pathway in marine bacteria have opened new avenues for the efficient conversion of L-AHG into biofuels.[2][4]

This document provides detailed application notes and protocols for the utilization of L-AHG as a substrate for biofuel production. It covers the pretreatment of red seaweed, enzymatic hydrolysis to release L-AHG, metabolic engineering of Escherichia coli for L-AHG fermentation, and analytical methods for monitoring the process.

Data Presentation

Table 1: Pretreatment Methods for Red Macroalgae

Pretreatment MethodDescriptionKey ParametersAdvantagesDisadvantages
Physical
Milling/GrindingReduction of particle size to increase surface area for subsequent treatments.Particle size, durationSimple, enhances efficiency of other methodsEnergy-intensive
Steam ExplosionHigh-pressure steam treatment followed by rapid depressurization to disrupt cell structure.[5]Temperature (130-160°C), Time (10 min)Effective for hydrolysisHigh initial investment[5]
Chemical
Acid HydrolysisUse of dilute acids (e.g., H₂SO₄, HCl) to break down polysaccharides into monosaccharides.[3]Acid concentration, Temperature, TimeWell-established, effectiveFormation of inhibitory byproducts, corrosion issues[6]
Alkaline HydrolysisUse of bases (e.g., NaOH, KOH) to remove lignin and hemicellulose, making cellulose (B213188) more accessible.Base concentration, Temperature, TimeEffective for delignificationCan be costly, generation of wastewater
Enzymatic Hydrolysis Use of specific enzymes (e.g., agarases, carrageenases) to break down agarose and carrageenan into their constituent sugars.Enzyme loading, pH, Temperature, TimeHigh specificity, mild conditions, no inhibitor formationHigh cost of enzymes[3]

Table 2: Biofuel Production from Red Seaweed Hydrolysates

MicroorganismSubstrateBiofuelTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
Engineered E. coliAgarose hydrolysate (Galactose + L-AHG)Ethanol (B145695)Increased with L-AHG utilizationNot specifiedNot specified[2]
Saccharomyces cerevisiaeSugarcane Bagasse HydrolysateEthanol38.110.451.59[7]
Kluyveromyces sp. ZMS3GlucoseEthanol117.2Not specifiedNot specified
Engineered E. coliGlucose and GalactoseHyaluronic AcidNot specifiedNot specifiedGlucose uptake: 0.0620, Galactose uptake: 0.0226[8]

Experimental Protocols

Protocol 1: Pretreatment and Enzymatic Hydrolysis of Red Seaweed to Release L-AHG

This protocol describes the extraction of polysaccharides from red seaweed and their subsequent enzymatic hydrolysis to produce a sugar solution rich in L-AHG.

1. Materials:

  • Dried red seaweed (e.g., Gelidium or Gracilaria species)

  • Methanol/dichloromethane/water solution (4:2:1 v/v/v)

  • Distilled water

  • 95% Ethanol

  • Tris-HCl buffer (pH 7.5)

  • β-agarase (endo- and exo-type)

  • α-neoagarobiose hydrolase

  • Centrifuge and tubes

  • Water bath or incubator

  • Rotary evaporator

  • Lyophilizer (optional)

2. Procedure:

Part A: Polysaccharide Extraction [9]

  • Grind the dried red seaweed into a fine powder.

  • Soak 100 g of the seaweed powder in a 10:1 (v/w) ratio of the methanol/dichloromethane/water solution with shaking for 24 hours to remove pigments and other interfering compounds.

  • Centrifuge the mixture at 4000 x g for 10 minutes and discard the supernatant.

  • Dry the residue in an oven at 50°C.

  • Mix the dried residue with distilled water in a 1:40 (w/v) ratio and heat at 90°C for 2 hours to extract the polysaccharides.

  • Centrifuge the mixture at 3500 x g for 5 minutes and collect the supernatant.

  • Concentrate the supernatant using a rotary evaporator.

  • Precipitate the polysaccharides by adding three volumes of 95% ethanol and incubating at 4°C for 24 hours.

  • Collect the precipitated polysaccharides by centrifugation and dry them.

Part B: Enzymatic Hydrolysis [10]

  • Prepare a solution of the extracted polysaccharides (e.g., 0.5% w/v) in 50 mL of Tris-HCl buffer (pH 7.5).

  • Add an optimized mixture of endo-type β-agarase, exo-type β-agarase, and α-neoagarobiose hydrolase. The optimal enzyme ratio should be determined empirically, but a starting point could be a mixture aiming for a high saccharification yield. A study achieved a 67.3% maximum saccharification yield with an optimal enzyme mixture.[10]

  • Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37°C) for 48 hours.

  • Inactivate the enzymes by heating the solution at 95°C for 10 minutes.

  • Centrifuge the hydrolysate at 30,000 x g for 20 minutes to remove any insoluble material.

  • The resulting supernatant is a sugar solution containing L-AHG and galactose, ready for fermentation.

Protocol 2: Heterologous Expression of L-AHG Dehydrogenase and Cycloisomerase in E. coli

This protocol outlines the procedure for genetically engineering E. coli to express the key enzymes for L-AHG metabolism.

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid (e.g., pET vector)

  • Genes encoding L-AHG dehydrogenase and L-AHG cycloisomerase from Vibrio sp.

  • Restriction enzymes and T4 DNA ligase

  • LB medium and agar (B569324) plates with appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Competent E. coli cells

2. Procedure:

  • Clone the genes for L-AHG dehydrogenase and L-AHG cycloisomerase into the expression plasmid. This typically involves PCR amplification of the genes, restriction digestion of the genes and the plasmid, and ligation.

  • Transform the ligation product into competent E. coli cells.[11]

  • Plate the transformed cells on selective LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to allow for proper protein folding.

  • Harvest the cells by centrifugation. The cell pellet can be used directly for whole-cell biocatalysis or lysed to purify the enzymes.

Protocol 3: Fermentation of L-AHG to Bioethanol using Engineered E. coli

This protocol describes the fermentation of the L-AHG-rich hydrolysate to produce bioethanol.

1. Materials:

  • Engineered E. coli strain expressing L-AHG dehydrogenase and cycloisomerase

  • Red seaweed hydrolysate (from Protocol 1)

  • Fermentation medium (e.g., modified M9 minimal medium or LB medium, supplemented with necessary nutrients)

  • Fermenter or shake flasks

  • Incubator shaker

2. Procedure:

  • Prepare a seed culture of the engineered E. coli by inoculating a single colony into the fermentation medium and growing it overnight at 37°C with shaking.

  • Inoculate the main fermentation culture with the seed culture to an initial OD600 of approximately 0.1.

  • The main fermentation medium should contain the red seaweed hydrolysate as the primary carbon source. The initial sugar concentration should be optimized, but a starting point could be in the range of 20-50 g/L.

  • Maintain the fermentation under anaerobic or microaerobic conditions, which are favorable for ethanol production in E. coli.

  • Control the pH of the fermentation broth, typically between 6.0 and 7.0.

  • Maintain the temperature at the optimal growth temperature for the engineered E. coli strain (e.g., 37°C).

  • Monitor the fermentation progress by taking samples at regular intervals to measure cell density (OD600), sugar consumption (L-AHG and galactose), and ethanol production.

Protocol 4: Analytical Methods for Quantification

1. Quantification of L-AHG and Galactose:

  • High-Performance Liquid Chromatography (HPLC): An HPLC system equipped with a refractive index (RI) detector can be used to separate and quantify L-AHG and galactose.[12]

    • Column: A suitable carbohydrate analysis column (e.g., Aminex HPX-87H).

    • Mobile Phase: A mixture of acetonitrile (B52724) and trifluoroacetic acid solution.[12]

    • Flow Rate: 0.1-0.6 mL/min.[12]

    • Column Temperature: 25-45°C.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method involves derivatization of the sugars to their alditol acetates followed by analysis.[9]

2. Quantification of Ethanol:

  • HPLC: An HPLC system with an RI detector can also be used to quantify ethanol in the fermentation broth.[13]

  • Gas Chromatography (GC): A GC equipped with a flame ionization detector (FID) is a standard method for ethanol quantification.

Mandatory Visualizations

experimental_workflow cluster_pretreatment Pretreatment & Hydrolysis cluster_engineering Metabolic Engineering cluster_fermentation Fermentation & Analysis seaweed Red Seaweed Biomass grinding Grinding/Milling seaweed->grinding extraction Polysaccharide Extraction grinding->extraction hydrolysis Enzymatic Hydrolysis (β-agarase, α-neoagarobiose hydrolase) extraction->hydrolysis hydrolysate L-AHG & Galactose Hydrolysate hydrolysis->hydrolysate fermentation Fermentation hydrolysate->fermentation ecoli E. coli Host engineered_ecoli Engineered E. coli ecoli->engineered_ecoli genes L-AHG Dehydrogenase & Cycloisomerase Genes (from Vibrio sp.) plasmid Expression Plasmid genes->plasmid plasmid->engineered_ecoli engineered_ecoli->fermentation biofuel Biofuel (Ethanol) fermentation->biofuel analysis Quantification (HPLC/GC) fermentation->analysis biofuel->analysis

Caption: Experimental workflow for biofuel production from L-AHG.

metabolic_pathway cluster_lahg_metabolism L-AHG Catabolic Pathway cluster_central_metabolism Central Metabolism L_AHG This compound (L-AHG) AHGA 3,6-Anhydro-L-galactonate (AHGA) L_AHG->AHGA L-AHG Dehydrogenase (NADP⁺ → NADPH) KDG 2-keto-3-deoxy-galactonate (KDG) AHGA->KDG L-AHG Cycloisomerase KDPG 2-keto-3-deoxy-6-phospho-galactonate (KDPG) KDG->KDPG KDG Kinase G3P Glyceraldehyde-3-phosphate KDPG->G3P Pyruvate Pyruvate KDPG->Pyruvate G3P->Pyruvate Glycolysis Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Ethanol Ethanol Acetyl_CoA->Ethanol Fermentation Pathway

Caption: Metabolic pathway for L-AHG conversion to ethanol.

References

Application Notes and Protocols: 3,6-Anhydro-L-galactose for Skin Whitening in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Anhydro-L-galactose (AHG), a major monomeric constituent of agarose (B213101) derived from red macroalgae, has emerged as a promising bioactive ingredient in the cosmetic industry for its skin whitening properties.[1][2] Extensive research has demonstrated its efficacy in reducing hyperpigmentation by inhibiting melanogenesis.[3][4] Unlike many conventional skin whitening agents that can have side effects, AHG offers a safe and effective alternative, as supported by safety assessments.[5][6][7] This document provides detailed application notes, experimental protocols, and the underlying mechanism of action of AHG for its use in the development of skin whitening cosmetic formulations.

Mechanism of Action

This compound exerts its skin whitening effect not by directly inhibiting the tyrosinase enzyme, but by modulating the signaling pathways that regulate melanin (B1238610) production in melanocytes.[4] The primary mechanism involves the attenuation of α-melanocyte-stimulating hormone (α-MSH)-induced melanogenesis.[2][3][4]

Upon stimulation by α-MSH, a cascade of intracellular signaling events is initiated, leading to the increased synthesis of melanin. AHG intervenes in this process by:

  • Inhibiting Key Signaling Pathways: AHG has been shown to suppress the cyclic adenosine (B11128) monophosphate (cAMP)/cAMP-dependent protein kinase (PKA), mitogen-activated protein kinase (MAPK), and Akt signaling pathways, which are crucial for the activation of melanogenesis.[3][4]

  • Downregulating Melanogenic Gene Expression: By inhibiting these upstream signaling pathways, AHG leads to the transcriptional repression of key melanogenesis-related genes. This includes the downregulation of microphthalmia-associated transcription factor (MITF), which is the master regulator of melanocyte differentiation and melanin synthesis.[4] Consequently, the expression of its downstream targets, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), is significantly reduced.[4][8]

This multi-target mechanism makes AHG an effective agent in controlling melanin production and promoting a lighter skin tone.

Signaling Pathway of this compound in Melanogenesis Inhibition

Melanogenesis_Inhibition_by_AHG cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC MAPK MAPK Pathway MC1R->MAPK Akt Akt Pathway MC1R->Akt cAMP cAMP AC->cAMP PKA PKA cAMP->PKA MITF_p Phosphorylated MITF PKA->MITF_p MAPK->MITF_p Akt->MITF_p AHG This compound (AHG) AHG->PKA AHG->MAPK AHG->Akt Melanogenic_Genes TYR, TRP-1, TRP-2 Gene Expression MITF_p->Melanogenic_Genes Melanin Melanin Synthesis Melanogenic_Genes->Melanin

Caption: Signaling pathway of melanogenesis and the inhibitory points of this compound (AHG).

Efficacy Data

The skin whitening efficacy of this compound has been demonstrated in various in vitro models. The following tables summarize the key quantitative data from published studies.

Table 1: Inhibition of Melanin Production by this compound
Cell LineTreatmentConcentration (µg/mL)Melanin Content (% of Control)Reference
B16F10 Murine Melanomaα-MSH + AHG50Significantly Reduced[2][9]
Human Epidermal Melanocytes (HEMs)α-MSH + AHG50Significantly Reduced[2][9]
B16F10 Murine Melanomaα-MSH + AHG100Lower than Arbutin[10][11]
Table 2: Cytotoxicity of this compound
Cell LineConcentration Range (µg/mL)ResultReference
B16F10 Murine Melanoma12.5 - 50No significant cytotoxicity[2][9]
Human Epidermal Melanocytes (HEMs)12.5 - 50No significant cytotoxicity[2][9]
B16F10 Murine Melanoma100 - 200No significant cytotoxicity[10][11]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the skin whitening effects of this compound.

Cell Culture
  • B16F10 Murine Melanoma Cells: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Human Epidermal Melanocytes (HEMs): Culture cells in Medium 254 supplemented with Human Melanocyte Growth Supplement (HMGS).

  • Incubation Conditions: Maintain all cells at 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-cytotoxic concentrations of AHG for subsequent experiments.

  • Seeding: Seed cells (B16F10 or HEMs) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of AHG (e.g., 10, 25, 50, 100, 200 µg/mL) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the untreated control.

Melanin Content Assay

This assay quantifies the amount of melanin produced by the cells after treatment with AHG.

  • Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with a non-cytotoxic concentration of AHG and 100 nM α-MSH for 72 hours. Arbutin can be used as a positive control.

  • Cell Lysis: Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Absorbance Measurement: Measure the absorbance of the lysate at 405 nm.

  • Normalization: Normalize the melanin content to the total protein concentration determined by a BCA protein assay.

  • Calculation: Express the melanin content as a percentage of the α-MSH-treated control.

Western Blot Analysis

This technique is used to analyze the expression levels of key melanogenic proteins.

  • Protein Extraction: After treatment as described in the melanin content assay, lyse the cells with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate with primary antibodies against TYR, TRP-1, TRP-2, MITF, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Initial Setup cluster_cytotoxicity Cytotoxicity Assessment cluster_efficacy Efficacy Evaluation cluster_advanced Advanced Model Cell_Culture Cell Culture (B16F10 or HEMs) MTT_Assay MTT Assay to Determine Non-toxic AHG Concentrations Cell_Culture->MTT_Assay Melanin_Assay Melanin Content Assay MTT_Assay->Melanin_Assay Western_Blot Western Blot Analysis Melanin_Assay->Western_Blot RT_PCR RT-PCR for Gene Expression Western_Blot->RT_PCR 3D_Skin_Model Topical Application on 3D Pigmented Human Skin Model RT_PCR->3D_Skin_Model

Caption: A typical experimental workflow for evaluating the skin whitening efficacy of this compound.

Safety and Regulatory Status

This compound has been shown to be non-cytotoxic at effective concentrations in various cell-based assays.[2][9][10][11] Furthermore, the Expert Panel for Cosmetic Ingredient Safety (CIR) has reviewed the safety of anhydrogalactose and concluded that it is safe for use in cosmetic products in the present practices of use and concentration.[5][6][7]

Conclusion

This compound is a well-characterized, safe, and effective ingredient for skin whitening applications in cosmetics. Its unique mechanism of action, which involves the modulation of key signaling pathways and the downregulation of melanogenic gene expression, provides a robust approach to reducing hyperpigmentation. The provided protocols offer a comprehensive framework for researchers and developers to evaluate and incorporate AHG into innovative skin care formulations.

References

Application Notes: Mechanism of Action of 3,6-Anhydro-L-galactose as a Novel Immunosuppressant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Anhydro-L-galactose (L-AHG) is a bioactive monosaccharide derived from agarose, a primary component of red algae.[1][2] Produced through a scalable two-step enzymatic hydrolysis process, L-AHG has emerged as a promising novel immunosuppressant.[1][2] Unlike traditional immunosuppressive agents that often exhibit broad activity and significant side effects, L-AHG demonstrates a more targeted mechanism.[2] It selectively inhibits the proliferation of activated T and B lymphocytes, the key mediators of adaptive immunity, while sparing quiescent cells.[2] This targeted approach positions L-AHG as a potential therapeutic candidate for managing autoimmune diseases, preventing organ transplant rejection, and controlling hyperactive immune responses.[2][3]

Mechanism of Action

L-AHG exerts its immunosuppressive effects through a dual mechanism that targets critical pathways in lymphocyte activation and proliferation.[1][2] The primary modes of action are the suppression of the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway and the induction of cell cycle arrest at the G1-S transition phase.[1][2][4]

Inhibition of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for signaling downstream of cytokine receptors, which drives lymphocyte proliferation and differentiation.[5] L-AHG has been shown to inhibit the activating phosphorylation of Janus kinase 1 (JAK1).[1][4] This blockade prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3.[1][4] As a result, the translocation of STAT dimers to the nucleus is inhibited, leading to reduced transcription of target genes essential for immune cell function. This disruption of growth factor signaling significantly curtails the immune response.[1][4]

Cell Cycle Arrest at the G1-S Transition

L-AHG effectively halts the proliferation of activated lymphocytes by interfering with cell cycle progression.[1][4] It specifically prevents cells from transitioning from the G1 phase to the S (synthesis) phase.[1][4] This is achieved by impeding the phosphorylation of the Retinoblastoma (Rb) protein, a critical step for G1-S traverse. L-AHG reduces the activating phosphorylation of key cyclin-dependent kinases (CDKs), including CDK4, CDK2, and CDK1, and lowers the cellular levels of essential cyclins such as Cyclin D3, Cyclin A2, and Cyclin B1.[4] This action is specific to the G1-S checkpoint, as L-AHG does not affect early activation markers like CD69 expression.[1][4]

Reduction of Cytokine Production

A direct consequence of inhibiting the JAK-STAT pathway is the diminished production of key cytokines that act as growth factors for lymphocytes. L-AHG treatment has been demonstrated to reduce the secretion of Interleukin-2 (IL-2) from activated T cells and Interleukin-6 (IL-6) from activated B cells.[1][4] The antiproliferative effect on T cells can be partially overcome by the addition of exogenous IL-2, confirming the critical role of IL-2 deprivation in L-AHG's mechanism.[4]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation pJAK1 p-JAK1 JAK1->pJAK1 Phosphorylation STAT STAT pJAK1->STAT Recruitment pSTAT p-STAT STAT->pSTAT Phosphorylation pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation AHG 3,6-Anhydro-L-L-galactose AHG->pJAK1 Inhibition GeneTranscription Gene Transcription (e.g., IL-2, IL-6) DNA->GeneTranscription Activation

Caption: L-AHG inhibits the JAK-STAT signaling pathway.

Data Presentation

The immunosuppressive activity of this compound has been quantified through in vitro lymphocyte proliferation assays.

Table 1: Inhibitory Activity of L-AHG on Lymphocyte Proliferation
Cell Type IC₅₀ Value (µg/mL)
Activated T Cells55.5[6]
Activated B Cells34.0[6]
Effective concentration range observed in experiments: 25-200 µg/mL[1][4]

Experimental Protocols

To investigate the immunosuppressive effects of this compound, the following protocols can be employed.

Protocol 1: T-Cell Proliferation Assay using CFSE Staining and Flow Cytometry

This protocol details the measurement of T-cell proliferation by tracking the dilution of Carboxyfluorescein Succinimidyl Ester (CFSE) dye in dividing cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • CFSE dye (stock solution in DMSO)

  • T-cell activation reagents (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies)

  • This compound (L-AHG), stock solution in PBS or culture medium

  • Flow cytometer

  • FACS tubes

Procedure:

  • Cell Preparation: Isolate PBMCs or T-cells from whole blood using density gradient centrifugation. Wash cells twice with PBS and resuspend in PBS at a concentration of 10-20 x 10⁶ cells/mL.

  • CFSE Labeling: a. Warm cell suspension and CFSE stock solution to room temperature. b. Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Mix immediately by vortexing. c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium (containing 10% FBS). e. Centrifuge cells at 400 x g for 5 minutes. Wash the cells twice with complete RPMI medium to remove excess CFSE.

  • Cell Culture and Treatment: a. Resuspend CFSE-labeled cells in complete RPMI medium at 1 x 10⁶ cells/mL. b. Plate 100 µL of cell suspension per well in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 5 µg/mL). c. Add 50 µL of L-AHG at various concentrations (e.g., 0, 25, 50, 100, 200 µg/mL) to triplicate wells. d. Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to all wells except the unstimulated control. e. Bring the final volume in each well to 200 µL with complete RPMI medium. f. Include control wells: unstimulated cells (no anti-CD3/CD28) and stimulated cells (with anti-CD3/CD28, no L-AHG).

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis: a. Harvest cells from each well into FACS tubes. b. Wash cells with PBS containing 2% FBS. c. Stain with fluorescently-labeled antibodies for cell surface markers (e.g., CD4, CD8) if desired. d. Resuspend cells in FACS buffer for analysis. e. Acquire data on a flow cytometer, detecting CFSE in the FITC channel. Proliferating cells will show successive halving of CFSE fluorescence intensity. f. Analyze the data to quantify the percentage of divided cells and the proliferation index for each condition.

G A 1. Isolate T-Cells B 2. Label with CFSE Dye A->B C 3. Plate Cells on Anti-CD3 Coated Plate B->C D 4. Treat with L-AHG & Add Anti-CD28 C->D E 5. Incubate for 3-5 Days D->E F 6. Harvest and Stain Surface Markers (Optional) E->F G 7. Analyze Proliferation by Flow Cytometry F->G H 8. Quantify Inhibition G->H

Caption: Experimental workflow for the CFSE T-cell proliferation assay.
Protocol 2: Cytokine Quantification by ELISA

This protocol describes the measurement of IL-2 and IL-6 in culture supernatants from activated lymphocytes treated with L-AHG.

Materials:

  • Culture supernatants collected from the T-cell/B-cell proliferation assay.

  • Commercially available ELISA kits for human/mouse IL-2 and IL-6.

  • Microplate reader.

Procedure:

  • Sample Collection: After the desired incubation period (e.g., 48-72 hours) in the proliferation assay (Protocol 1), centrifuge the 96-well plate at 400 x g for 5 minutes.

  • Supernatant Storage: Carefully collect 100-150 µL of supernatant from each well without disturbing the cell pellet. Store at -80°C until analysis.

  • ELISA Procedure: a. Perform the ELISA for IL-2 and IL-6 according to the manufacturer's instructions.[7][8] b. Briefly, coat a 96-well ELISA plate with the capture antibody overnight. c. Wash the plate and block non-specific binding sites. d. Add standards and thawed culture supernatants to the wells and incubate. e. Wash the plate and add the biotinylated detection antibody. f. Wash the plate and add streptavidin-HRP conjugate. g. Wash the plate and add the TMB substrate. h. Stop the reaction with stop solution and read the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of IL-2 and IL-6 in each sample by interpolating from the standard curve. Compare cytokine levels between untreated and L-AHG-treated groups.

Protocol 3: Western Blot Analysis of JAK-STAT Pathway

This protocol is for assessing the phosphorylation status of JAK1 and STAT3 in T-cells following activation and treatment with L-AHG.

Materials:

  • Isolated T-cells

  • RPMI-1640 medium

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)

  • L-AHG

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-JAK1, anti-total-JAK1, anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: a. Culture T-cells (5-10 x 10⁶ cells per condition) in complete RPMI medium. b. Pre-treat cells with L-AHG (e.g., 100 µg/mL) for 1-2 hours. c. Stimulate the cells with an activating agent (e.g., anti-CD3/CD28 beads) for a short duration (e.g., 15-30 minutes) to observe peak phosphorylation.

  • Cell Lysis: a. Harvest cells by centrifugation. Wash once with ice-cold PBS. b. Lyse the cell pellet with ice-cold RIPA buffer containing inhibitors. c. Incubate on ice for 30 minutes, vortexing periodically. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: a. Normalize protein amounts for all samples. Prepare samples by boiling in Laemmli buffer. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Strip the membrane and re-probe for total STAT3 and then for the β-actin loading control to ensure equal loading. d. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.

G cluster_0 Experimental Validation A Activated Lymphocytes (T-Cells, B-Cells) B Treatment with This compound A->B C Inhibition of JAK-STAT Pathway B->C D G1-S Cell Cycle Arrest B->D F Reduced Cytokine Production (IL-2, IL-6) C->F V1 Western Blot (p-JAK1, p-STAT3) C->V1 E Reduced Proliferation D->E V2 Cell Cycle Analysis (Flow Cytometry) D->V2 G Immunosuppressive Effect E->G V3 Proliferation Assay (CFSE) E->V3 F->G V4 Cytokine Assay (ELISA) F->V4

Caption: Logical relationships in L-AHG mechanism of action studies.

References

Application Notes and Protocols: 3,6-Anhydro-L-galactose as an Anticariogenic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dental caries remains a significant global health issue, primarily initiated by the metabolic activity of cariogenic bacteria such as Streptococcus mutans. These bacteria ferment dietary sugars, producing acids that demineralize tooth enamel. Current preventive strategies often involve the use of sugar substitutes that are non-cariogenic or possess anticariogenic properties. 3,6-Anhydro-L-galactose (AHG), a rare sugar derived from the agarose (B213101) of red macroalgae, has emerged as a promising novel anticariogenic agent.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the use of AHG as an anticariogenic agent. The provided data and methodologies are based on published literature and standardized protocols for evaluating anticariogenic compounds.

Mechanism of Action

The primary anticariogenic mechanism of this compound is the inhibition of the growth and acid production of Streptococcus mutans.[1][2][3] While the precise molecular interactions are still under investigation, it is hypothesized that AHG, as a rare sugar, may interfere with key metabolic pathways of S. mutans, such as glycolysis. Unlike common dietary sugars, AHG is not readily metabolized by S. mutans for energy production and acid secretion.[4] This leads to a reduction in the primary virulence factors of this bacterium: its ability to create an acidic environment conducive to enamel demineralization.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting Streptococcus mutans, based on the findings of Yun et al. (2017).[1][2]

Table 1: Inhibitory Effect of this compound (AHG) on the Growth of Streptococcus mutans

CompoundConcentration (g/L)Effect on S. mutans GrowthReference
This compound (AHG) 5Growth retardation[1][2]
This compound (AHG) 10Complete inhibition[1][2]
Xylitol (B92547) 40Growth still occurred[1][2]

Table 2: Inhibitory Effect of this compound (AHG) on Acid Production by Streptococcus mutans

CompoundConcentration (g/L)Effect on S. mutans Acid ProductionReference
This compound (AHG) 10Complete inhibition[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticariogenic potential of this compound.

Protocol for Assessing Bacterial Growth Inhibition (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of AHG required to inhibit the visible growth of Streptococcus mutans.

Materials:

  • Streptococcus mutans strain (e.g., ATCC 25175)

  • Brain Heart Infusion (BHI) broth

  • This compound (AHG) stock solution (sterile)

  • Xylitol stock solution (sterile, for comparison)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Anaerobic incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture S. mutans in BHI broth overnight at 37°C in an anaerobic chamber.

    • Dilute the overnight culture in fresh BHI broth to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.

  • Serial Dilutions of Test Compounds:

    • In a 96-well plate, perform serial two-fold dilutions of the AHG stock solution in BHI broth to achieve a range of final concentrations (e.g., from 0.1 g/L to 20 g/L).

    • Prepare a similar dilution series for xylitol as a positive control.

    • Include a well with BHI broth only (negative control) and a well with BHI broth and bacterial inoculum (growth control).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the test compounds and controls.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 24-48 hours in an anaerobic atmosphere.

  • Determination of MIC:

    • After incubation, determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, measure the OD₆₀₀ of each well using a microplate reader. The MIC is the concentration at which there is a significant reduction in absorbance compared to the growth control.

Protocol for Assessing Inhibition of Acid Production

This protocol measures the effect of AHG on the ability of S. mutans to produce acid from a fermentable carbohydrate.

Materials:

  • Streptococcus mutans culture

  • Buffered peptone water supplemented with a fermentable sugar (e.g., 1% glucose or sucrose)

  • AHG at various concentrations

  • pH meter or pH-sensitive indicator dye

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Suspension:

    • Grow S. mutans to mid-log phase in BHI broth.

    • Harvest the cells by centrifugation, wash with a sterile phosphate-buffered saline (PBS), and resuspend in the buffered peptone water with the fermentable sugar.

  • Experimental Setup:

    • Divide the bacterial suspension into tubes or a multi-well plate.

    • Add AHG to the test samples to achieve the desired final concentrations (e.g., 5 g/L and 10 g/L).

    • Include a control group with no AHG.

  • Incubation and pH Measurement:

    • Measure the initial pH of all samples.

    • Incubate the samples at 37°C.

    • Measure the pH of each sample at regular intervals (e.g., 2, 4, 6, and 24 hours).

  • Data Analysis:

    • Compare the pH drop in the AHG-treated groups to the control group over time. A smaller decrease in pH indicates inhibition of acid production.

Protocol for Biofilm Formation Inhibition Assay

This protocol evaluates the ability of AHG to prevent the formation of S. mutans biofilms.

Materials:

  • Streptococcus mutans culture

  • BHI broth supplemented with 1% sucrose (B13894)

  • AHG at various concentrations

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Biofilm Growth:

    • Prepare a bacterial suspension of S. mutans in BHI with 1% sucrose.

    • In a 96-well plate, add the bacterial suspension to wells containing different concentrations of AHG.

    • Include a growth control (bacteria, no AHG) and a negative control (broth only).

    • Incubate the plate at 37°C for 24 hours without agitation.

  • Staining:

    • Gently discard the planktonic cells and wash the wells twice with sterile PBS.

    • Air-dry the plate.

    • Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells with water until the wash water is clear.

  • Quantification:

    • Add 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

    • Measure the absorbance at 570-595 nm using a microplate reader.

  • Analysis:

    • A lower absorbance in the AHG-treated wells compared to the growth control indicates inhibition of biofilm formation.

Protocol for In Vitro Enamel Demineralization

This protocol assesses the protective effect of AHG against enamel demineralization caused by S. mutans biofilms.

Materials:

  • Extracted sound human or bovine enamel blocks

  • Streptococcus mutans culture

  • Artificial saliva solution

  • BHI broth with 1% sucrose and varying concentrations of AHG

  • Polishing materials for enamel blocks

  • Microhardness tester or Transverse Microradiography (TMR) equipment

Procedure:

  • Enamel Block Preparation:

    • Prepare standardized enamel blocks from extracted teeth.

    • Create a sound, polished enamel surface.

    • Measure the baseline surface microhardness of each block.

  • Biofilm Formation on Enamel:

    • Sterilize the enamel blocks.

    • Place the blocks in a multi-well plate or a custom-made holder.

    • Incubate the blocks with a suspension of S. mutans in BHI with sucrose and the desired concentration of AHG for a specified period (e.g., 3-7 days) to allow for biofilm formation and demineralization.

    • Include a control group without AHG.

    • Change the culture medium daily to provide fresh nutrients and AHG.

  • Assessment of Demineralization:

    • After the incubation period, remove the biofilm from the enamel surfaces.

    • Measure the final surface microhardness. A smaller reduction in microhardness in the AHG-treated group compared to the control indicates protection against demineralization.

    • Alternatively, for a more detailed analysis, section the enamel blocks and analyze the lesion depth and mineral loss using TMR.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

DietarySugars Dietary Sugars (e.g., Sucrose) SMutans Streptococcus mutans DietarySugars->SMutans Metabolized by AHG This compound (AHG) Glycolysis Glycolysis AHG->Glycolysis Inhibits SMutans->Glycolysis Acid Acid Production (Lactic Acid) Glycolysis->Acid Demineralization Demineralization (Caries) Acid->Demineralization Causes Enamel Tooth Enamel Enamel->Demineralization

Caption: Proposed inhibitory mechanism of this compound on S. mutans.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture S. mutans Inoculum 2. Prepare Inoculum Culture->Inoculum Inoculate 4. Inoculate 96-well Plate Inoculum->Inoculate AHG_Dilutions 3. Prepare AHG Serial Dilutions AHG_Dilutions->Inoculate Incubate 5. Anaerobic Incubation (24-48h, 37°C) Inoculate->Incubate Visual 6a. Visual Inspection for Growth Incubate->Visual Spectro 6b. Measure OD600 Incubate->Spectro MIC 7. Determine MIC Visual->MIC Spectro->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

cluster_prep Preparation cluster_exp Biofilm Challenge cluster_analysis Analysis EnamelBlocks 1. Prepare & Polish Enamel Blocks Baseline 2. Measure Baseline Microhardness EnamelBlocks->Baseline Biofilm 3. Incubate Blocks with S. mutans, Sucrose & AHG Baseline->Biofilm Incubate 4. Daily Media Change (3-7 days) Biofilm->Incubate RemoveBiofilm 5. Remove Biofilm Incubate->RemoveBiofilm FinalHardness 6. Measure Final Microhardness RemoveBiofilm->FinalHardness Compare 7. Compare Hardness Loss (AHG vs. Control) FinalHardness->Compare

Caption: Workflow for in vitro enamel demineralization assay.

References

Application Notes and Protocols for the Synthesis of 3,6-Anhydro-L-galactose via Whole-Cell Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Anhydro-L-galactose (L-AHG) is a rare monosaccharide derived from agarose (B213101), a primary component of red macroalgae.[1] This compound has garnered significant attention in the pharmaceutical and cosmetic industries due to its diverse physiological activities, including anti-inflammatory, skin-whitening, and immunosuppressive effects.[1][2] While various methods exist for its production, a chemo-enzymatic approach culminating in a whole-cell biocatalysis step presents an efficient and scalable route.

This document provides a detailed overview and protocols for the production of L-AHG from agarose. The process involves an initial acid hydrolysis of agarose to produce agarooligosaccharides, followed by enzymatic hydrolysis to yield neoagarobiose (B1678156). The final and key step involves the use of a whole-cell biocatalyst—recombinant Corynebacterium glutamicum expressing an α-neoagarobiose hydrolase—to convert neoagarobiose into L-AHG and D-galactose.[3]

Overall Experimental Workflow

The synthesis of L-AHG from agarose is a multi-step process designed to efficiently breakdown the complex polysaccharide into its constituent monosaccharides. The workflow is as follows:

Workflow Agarose Agarose Agarooligosaccharides Agarooligosaccharides Agarose->Agarooligosaccharides Step 1: Acid Hydrolysis (e.g., Acetic Acid) Neoagarobiose Neoagarobiose Agarooligosaccharides->Neoagarobiose Step 2: Enzymatic Hydrolysis (Exo-agarase) Monosaccharides L-AHG & D-Galactose Neoagarobiose->Monosaccharides Step 3: Whole-Cell Biocatalysis (Recombinant C. glutamicum) Purified_LAHG High-Purity L-AHG Monosaccharides->Purified_LAHG Step 4: Purification (Chromatography)

Caption: Chemo-enzymatic production of this compound from agarose.

Biochemical Conversion Pathway

The core biocatalytic step involves the hydrolysis of the disaccharide neoagarobiose into its constituent monosaccharides, L-AHG and D-galactose. This reaction is catalyzed by the α-neoagarobiose hydrolase enzyme expressed by the whole-cell biocatalyst.

Biochemical_Pathway sub Neoagarobiose cat Whole-Cell Biocatalyst (C. glutamicum expressing α-neoagarobiose hydrolase) sub->cat prod1 This compound (L-AHG) cat->prod1 prod2 D-Galactose cat->prod2

Caption: Whole-cell biocatalysis of neoagarobiose to L-AHG and D-galactose.

Quantitative Data Summary

The efficiency of each step is critical for the overall yield of L-AHG. The following tables summarize representative quantitative data from various studies.

Table 1: Process Yields

StepProductStarting MaterialYieldReference
Acid HydrolysisAgarooligosaccharides100 g Agarose76 g[4]
Enzymatic Hydrolysis (Aga50D)Neoagarobiose76 g Agarooligosaccharides37.55 g[4]
Enzymatic Hydrolysis (sdNABH)This compound37.55 g Neoagarobiose15.21 g[4]
PurificationPurified this compound15.21 g Crude L-AHG3.98 g (95.6% purity)[2][4]
Overall Purified this compound Agarose ~4.0% [2]

Table 2: Whole-Cell Biocatalyst Performance

BiocatalystKey EnzymePerformance MetricsReference
Recombinant Corynebacterium glutamicum CG-H4-NABHα-neoagarobiose hydrolase (NABHase)Fed-batch cultivation yielded 71.8 g/L dry cell mass and 58.9 U/mL NABHase activity.[3]
Toluene-permeabilized CG-H4-NABH cellsα-neoagarobiose hydrolase (NABHase)Showed 37 times higher activity than untreated cells.[3]
Permeabilized-immobilized cellsα-neoagarobiose hydrolase (NABHase)After seven cycles, exhibited a 3.6 times higher neoagarobiose-hydrolyzing rate and a 1.6-fold higher cumulative L-AHG concentration than permeabilized free-cells.[3]

Detailed Experimental Protocols

Protocol 1: Preparation of Agarooligosaccharides by Acid Hydrolysis

This protocol describes the initial breakdown of agarose into smaller oligosaccharide chains.[2][5]

Materials:

  • Agarose powder

  • Weak acid (e.g., 0.5-60% (w/v) acetic acid or another suitable weak acid)[5]

  • Ethanol (B145695)

  • Centrifuge and tubes

  • Rotary evaporator or lyophilizer

  • Shaking incubator or water bath

Procedure:

  • Prepare a suspension of agarose in the weak acid solution at a concentration of 0.5% to 60% (w/v).[5]

  • Incubate the mixture at a temperature between 40°C and 150°C with agitation (100-200 rpm) for 30 minutes to 6 hours.[5] The optimal time and temperature will depend on the desired degree of hydrolysis.

  • After the reaction, cool the mixture to room temperature.

  • Precipitate the agarooligosaccharides by adding an excess of ethanol (e.g., 3 volumes).

  • Collect the precipitated agarooligosaccharides by centrifugation.

  • Wash the pellet with ethanol to remove any residual acid.

  • Dry the resulting agarooligosaccharide powder using a rotary evaporator or lyophilizer.[1]

Protocol 2: Enzymatic Production of Neoagarobiose

This protocol details the conversion of agarooligosaccharides into the disaccharide neoagarobiose.[1][2]

Materials:

  • Dried agarooligosaccharide powder from Protocol 1

  • Exo-type β-agarase (e.g., Aga50D)[4]

  • Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Shaking incubator

Procedure:

  • Dissolve the dried agarooligosaccharides in the reaction buffer.

  • Add the exo-agarase to the solution. The specific amount will depend on the enzyme's activity.

  • Incubate the mixture at a temperature between 20°C and 40°C with gentle shaking (e.g., 150 rpm) for up to 3 days.[1][5]

  • The reaction progress can be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the conversion to neoagarobiose.[1]

Protocol 3: Whole-Cell Biocatalysis for L-AHG Production

This protocol outlines the use of recombinant Corynebacterium glutamicum for the final conversion step.[3]

Materials:

  • Recombinant C. glutamicum expressing α-neoagarobiose hydrolase (NABHase)

  • Neoagarobiose solution from Protocol 2

  • Toluene (for cell permeabilization, optional but recommended)

  • Reaction buffer

  • Shaking incubator or bioreactor

Procedure:

  • Biocatalyst Preparation:

    • Cultivate the recombinant C. glutamicum in a suitable growth medium. For high cell density, fed-batch cultivation is recommended.[3]

    • Harvest the cells by centrifugation.

    • For enhanced substrate transport, permeabilize the cells by treating them with toluene. This has been shown to increase activity significantly.[3]

  • Biocatalytic Reaction:

    • Resuspend the prepared whole cells (permeabilized or non-permeabilized) in the neoagarobiose solution.

    • Incubate the reaction mixture at an optimal temperature (e.g., 25-35°C) with agitation.[4]

    • Monitor the conversion of neoagarobiose to L-AHG and D-galactose using HPLC.

  • Biocatalyst Recycling (Optional):

    • If using immobilized cells, the biocatalyst can be recovered and reused for multiple reaction cycles.[3]

Protocol 4: Purification of this compound

This protocol describes the purification of L-AHG from the final reaction mixture.[1][2][4]

Materials:

  • Reaction mixture containing L-AHG and D-galactose

  • Adsorption chromatography column (e.g., silica (B1680970) gel or activated carbon)

  • Gel-permeation chromatography column (e.g., Bio-Gel P2)[4]

  • Elution solvents (e.g., water, ethanol gradients)

  • Fraction collector

  • Lyophilizer

Procedure:

  • Centrifuge the final reaction mixture to remove the whole-cell biocatalyst and any other insoluble materials.

  • Load the supernatant onto an adsorption chromatography column to separate the monosaccharides from other components.

  • Elute the sugars and collect the fractions.

  • Pool the fractions containing the monosaccharides and concentrate them.

  • Further purify the L-AHG from D-galactose using a gel-permeation chromatography column.[1]

  • Collect the fractions containing pure L-AHG.

  • Lyophilize the purified fractions to obtain L-AHG as a white powder.

  • The purity and structure of the final product can be confirmed by NMR analysis.[5]

Conclusion

The production of this compound from agarose using a combination of chemical hydrolysis and enzymatic conversion, particularly employing a whole-cell biocatalyst like recombinant Corynebacterium glutamicum, offers a promising and efficient manufacturing process. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals aiming to synthesize and explore the applications of this high-value bioactive compound. The potent biological activities of L-AHG make it a molecule of significant interest for future therapeutic and commercial development.

References

Application Notes and Protocols for the Conversion of 3,6-Anhydro-L-galactose to Platform Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the conversion of 3,6-Anhydro-L-galactose (AHG), a key monosaccharide derived from red macroalgae, into valuable platform chemicals. This document outlines both biological and chemical conversion pathways, presenting detailed experimental protocols, quantitative data, and visual representations of the processes to facilitate research and development in the field of biorefining and sustainable chemistry.

Introduction

This compound is a unique and chemically unstable monosaccharide that, along with D-galactose, forms the repeating unit of agarose (B213101), a major polysaccharide in red seaweed.[1][2][3] The valorization of this abundant marine biomass component into stable, high-value platform chemicals is a key area of research for the development of sustainable alternatives to fossil fuel-based products. This document details the conversion of this compound into several key platform chemicals, including 3,6-anhydro-L-galactitol (AHGol), isosorbide (B1672297), 5-hydroxymethylfurfural (B1680220) (HMF), and levulinic acid (LA).

Two primary routes for the conversion of this compound are explored:

  • Biological Upgrading: This pathway involves the use of metabolically engineered microorganisms to convert this compound into its more stable sugar alcohol form, 3,6-anhydro-L-galactitol (AHGol).[1][3] AHGol can then be further chemically converted to other valuable chemicals like isosorbide, a precursor for bioplastics.[1]

  • Chemical Conversion: This route primarily utilizes acid-catalyzed dehydration to transform this compound into furan (B31954) derivatives such as 5-hydroxymethylfurfural (HMF), which can be subsequently rehydrated to produce levulinic acid (LA).[2] Both HMF and LA are considered top-tier, versatile platform chemicals.

These notes will provide the necessary details for researchers to replicate and build upon these conversion methodologies.

Data Presentation

The following tables summarize the quantitative data for the conversion of this compound and its derivatives into various platform chemicals, providing a clear comparison of yields and reaction conditions.

Table 1: Biological Conversion of this compound to 3,6-Anhydro-L-galactitol (AHGol)

SubstrateMicroorganismFermentation ConditionsProduct Titer (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
AgarobioseEngineered Saccharomyces cerevisiaeFed-batch, pH 5.8, 30 °C60.10.810.84[1]

Table 2: Chemical Conversion of 3,6-Anhydro-L-galactitol (AHGol) to Isosorbide

SubstrateCatalystTemperature (°C)Time (h)SolventYield (%)Reference
3,6-Anhydro-L-galactitolH₂SO₄Not SpecifiedNot SpecifiedNot Specified7.2 (unoptimized)[1]
Sorbitol (analogue)ZnCl₂ (70 wt% in water)2002Water>85[4]

Table 3: Chemical Conversion of 3,6-Anhydro-D-galactose to 5-Hydroxymethylfurfural (HMF)

SubstrateCatalystTemperature (°C)Time (min)SolventYield (mol%)Reference
3,6-Anhydro-D-galactoseH₂SO₄ (0.0025 M)160Not SpecifiedWater67[2]
3,6-Anhydro-D-galactoseH₂SO₄ (0.0025 M)160Not SpecifiedWater61[2]
D-GalactoseHCl/AlCl₃13590Water/MIBK49[5]

Note: The acid-catalyzed dehydration mechanism for hexoses is not expected to be significantly influenced by the stereochemistry at the C-4 position. Therefore, the data for the D-isomer of 3,6-anhydro-galactose is considered a reasonable approximation for the L-isomer.

Table 4: Chemical Conversion of 3,6-Anhydro-D-galactose to Levulinic Acid (LA)

SubstrateCatalystTemperature (°C)Time (min)SolventYield (mol%)Reference
3,6-Anhydro-D-galactoseH₂SO₄ (0.05 M)160Not SpecifiedWater51[2]
D-GalactoseH₂SO₄ (1 M)130-140Not SpecifiedWater54[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the conversion of this compound to platform chemicals.

Biological Conversion of this compound to 3,6-Anhydro-L-galactitol (AHGol)

This protocol is adapted from Kim et al. (2020) and involves a two-step process: hydrolysis of agarose to agarobiose, followed by fermentation.[1]

Protocol 3.1.1: Preparation of Agarose Hydrolysate (Agarobiose)

  • Materials: Agarose powder, Phosphoric acid (H₃PO₄), Calcium hydroxide (B78521) (Ca(OH)₂).

  • Procedure:

    • Prepare a 2% (w/v) solution of phosphoric acid in water.

    • Add 90 g of agarose to 360 mL of the 2% phosphoric acid solution in a reaction vessel.

    • Heat the mixture in a water bath at 95 °C for 120 minutes to hydrolyze the agarose into agarobiose.

    • After hydrolysis, cool the reaction mixture to room temperature.

    • Neutralize the agarose hydrolysate to pH 6.0 by the gradual addition of Ca(OH)₂. This will also precipitate the phosphate (B84403).

    • Centrifuge the mixture to remove the calcium phosphate precipitate.

    • The resulting supernatant is the agarose hydrolysate containing primarily agarobiose, ready for use in fermentation.

Protocol 3.1.2: Fed-Batch Fermentation for AHGol Production

  • Microorganism: Engineered Saccharomyces cerevisiae capable of metabolizing agarobiose.

  • Media: Standard yeast fermentation medium (e.g., YPD or a defined minimal medium).

  • Procedure:

    • Prepare a seed culture of the engineered S. cerevisiae in the appropriate medium.

    • Inoculate the main bioreactor containing the fermentation medium with the seed culture.

    • Initially, grow the cells on a suitable carbon source like galactose until a desired cell density is reached (e.g., OD₆₀₀ of 60).

    • Once the initial carbon source is depleted, begin feeding the prepared agarose hydrolysate into the bioreactor.

    • Maintain the fermentation at 30 °C and pH 5.8 (controlled by the addition of NaOH).

    • Monitor the consumption of agarobiose and the production of AHGol using High-Performance Liquid Chromatography (HPLC).

    • Continue the fed-batch fermentation until maximum AHGol titer is achieved.

Protocol 3.1.3: Purification of 3,6-Anhydro-L-galactitol (AHGol)

  • Equipment: Fast Protein Liquid Chromatography (FPLC) system, Size exclusion chromatography column (e.g., Sephadex G-10).

  • Procedure:

    • Centrifuge the fermentation broth to remove the yeast cells.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

    • Load the filtered supernatant onto a Sephadex G-10 size exclusion chromatography column equilibrated with distilled water.

    • Elute the column with distilled water at a flow rate of 2 mL/min.

    • Collect fractions and monitor the elution profile using a refractive index detector.

    • Pool the fractions containing pure AHGol and lyophilize to obtain a solid product.

Chemical Conversion of 3,6-Anhydro-L-galactitol to Isosorbide

This protocol is based on the conversion of AHGol as mentioned by Kim et al. (2020) and analogous conditions for sorbitol dehydration.[1][4]

  • Materials: Purified 3,6-Anhydro-L-galactitol (AHGol), Sulfuric acid (H₂SO₄) or another suitable acid catalyst (e.g., ZnCl₂).

  • Procedure:

    • In a high-pressure reactor, dissolve the purified AHGol in a suitable solvent (e.g., water or a high-boiling point organic solvent).

    • Add the acid catalyst (e.g., H₂SO₄) to the reaction mixture.

    • Heat the reactor to a high temperature (e.g., 180-220 °C) under pressure.

    • Maintain the reaction for a specified period (e.g., 1-4 hours), with stirring.

    • After the reaction, cool the reactor and neutralize the catalyst with a base (e.g., NaOH).

    • Analyze the product mixture for the yield of isosorbide using techniques such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Further purification can be achieved through distillation or chromatography.

Chemical Conversion of this compound to 5-Hydroxymethylfurfural (HMF) and Levulinic Acid (LA)

This protocol is based on the findings of Stojkov et al. (2023) for the conversion of the D-isomer.[2]

  • Materials: this compound, Sulfuric acid (H₂SO₄), Deionized water.

  • Procedure:

    • Prepare aqueous solutions of this compound and sulfuric acid at the desired concentrations.

    • In a batch reactor, combine the this compound solution and the sulfuric acid catalyst.

    • Seal the reactor and heat it to the desired reaction temperature (e.g., 160-200 °C) in an oil bath or heating mantle.

    • Maintain the reaction for the specified time, with stirring.

    • To monitor the reaction progress, samples can be taken at different time intervals. Quench the reaction in the samples by rapid cooling in an ice bath.

    • Analyze the samples for the concentrations of this compound, HMF, and LA using HPLC.

    • The highest yield of HMF is typically observed at lower temperatures and shorter reaction times, while higher temperatures and longer reaction times favor the formation of LA.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key conversion pathways and experimental workflows.

Conversion_Pathways AHG This compound AHGol 3,6-Anhydro-L-galactitol (AHGol) AHG->AHGol Biological Reduction (Engineered S. cerevisiae) HMF 5-Hydroxymethylfurfural (HMF) AHG->HMF Acid-Catalyzed Dehydration Isosorbide Isosorbide AHGol->Isosorbide Acid-Catalyzed Dehydration LA Levulinic Acid (LA) HMF->LA Acid-Catalyzed Rehydration

Caption: Conversion pathways of this compound.

Biological_Conversion_Workflow Agarose Agarose Hydrolysis Acid Hydrolysis (2% H₃PO₄, 95°C, 120 min) Agarose->Hydrolysis Agarobiose Agarobiose Solution Hydrolysis->Agarobiose Fermentation Fed-Batch Fermentation (Engineered S. cerevisiae, 30°C, pH 5.8) Agarobiose->Fermentation Broth Fermentation Broth (containing AHGol) Fermentation->Broth Purification Purification (Size Exclusion Chromatography) Broth->Purification AHGol Pure 3,6-Anhydro-L-galactitol (AHGol) Purification->AHGol

Caption: Workflow for biological conversion to AHGol.

Chemical_Conversion_Workflow AHG This compound Reaction Acid-Catalyzed Dehydration (H₂SO₄, 160-200°C) AHG->Reaction Mixture Reaction Mixture (HMF, LA, byproducts) Reaction->Mixture Analysis Product Analysis (HPLC) Mixture->Analysis HMF_LA HMF and/or Levulinic Acid Analysis->HMF_LA

Caption: Workflow for chemical conversion to HMF and LA.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming the Chemical Instability of 3,6-Anhydro-L-galactose (L-AHG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,6-Anhydro-L-galactose (L-AHG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, troubleshooting, and overcoming the inherent chemical instability of L-AHG in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (L-AHG) and why is its instability a concern?

A1: this compound (L-AHG) is a monosaccharide that is a primary component of agarose (B213101), derived from red macroalgae.[1][2] Its unique structure contributes to various reported bioactive properties, including anti-inflammatory and skin-whitening effects.[2][3][4] However, L-AHG is chemically unstable, particularly susceptible to degradation under conditions of high temperature (above 50°C) and strong acidity.[5] This instability can lead to inaccurate experimental results, loss of active compound, and the formation of confounding byproducts, such as 5-hydroxymethylfurfural (B1680220) (5-HMF).[5][6]

Q2: What are the primary factors that contribute to the degradation of L-AHG?

A2: The main factors leading to the degradation of L-AHG are:

  • Temperature: L-AHG is known to be heat-labile. Significant degradation occurs at temperatures above 50°C.[5]

  • pH: Strong acidic conditions can cause rapid degradation of L-AHG.[6] While its stability across a full pH range is not extensively documented in readily available literature, it is advisable to maintain solutions at a neutral or slightly acidic pH.

  • Presence of Amines (Maillard Reaction): As a reducing sugar, L-AHG can react with amino acids and proteins in the Maillard reaction, especially upon heating, leading to browning and the formation of complex products.[7][8]

Q3: How can I visually identify if my L-AHG sample has degraded?

A3: A common visual indicator of L-AHG degradation, particularly through the Maillard reaction or heat-induced caramelization, is the development of a yellow or brown color in the solution or solid.

Q4: What are the recommended storage conditions for L-AHG?

A4: To minimize degradation, L-AHG should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, ideally at or below -15°C for long-term storage.[9] For short-term use, refrigeration at 4°C is recommended. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or low yields in experiments involving L-AHG.
Potential Cause Troubleshooting Step Explanation
Degradation during sample preparation Maintain low temperatures (on ice) throughout sample handling and preparation. Use pre-chilled buffers and reagents.L-AHG is sensitive to heat, and prolonged exposure to room temperature can lead to degradation.
Inappropriate pH of buffers Use buffers with a neutral or slightly acidic pH (e.g., pH 6.0-7.5). Avoid strongly acidic or alkaline buffers.Extreme pH can catalyze the degradation of L-AHG.
Reaction with primary amines in buffers Avoid buffers containing primary amines (e.g., Tris) if heating is involved, as this can lead to the Maillard reaction. Consider phosphate (B84403) or acetate (B1210297) buffers.The aldehyde group of L-AHG can react with primary amines, leading to loss of the compound.
Prolonged incubation at elevated temperatures Minimize incubation times at temperatures above 30-40°C. If higher temperatures are necessary, perform a time-course experiment to determine the stability of L-AHG under your specific conditions.As demonstrated in stability studies, degradation increases significantly with time at elevated temperatures.[1]
Issue 2: Artifacts or unexpected peaks in analytical chromatography (e.g., HPLC, GC).
Potential Cause Troubleshooting Step Explanation
On-column degradation Ensure the mobile phase is not strongly acidic. Consider using a mobile phase with a pH between 4 and 6. Keep the column temperature at or near room temperature if possible.The conditions within the HPLC system can contribute to the degradation of L-AHG, leading to the appearance of degradation product peaks.
Formation of 5-HMF during sample preparation If acid hydrolysis is used to liberate L-AHG from polysaccharides, use mild acid conditions (e.g., weak acids like acetic acid) and lower temperatures.[6] A method using a methylmorpholine–borane (MMB) complex during acid hydrolysis can protect L-AHG from degradation.[10]Strong acid and heat will rapidly convert L-AHG to 5-HMF, a common analytical artifact.[6]
Inconsistent peak retention times Ensure consistent temperature control of the column and mobile phase. Prepare fresh mobile phase daily and ensure it is properly degassed.Fluctuations in temperature can affect the viscosity of the mobile phase and the interaction of L-AHG with the stationary phase, leading to shifts in retention time.

Quantitative Data on L-AHG Stability

The following table summarizes the thermal stability of L-AHG over a 15-week period.

TemperatureRemaining L-AHG (%) after 5 weeksRemaining L-AHG (%) after 15 weeks
4°C~100%~100%
30°C~100%~95%
50°C~60%<10%
70°C~0% (Completely degraded)0%

Data adapted from a study on the biological upgrading of this compound.[1]

Experimental Protocols

Protocol 1: Chemo-enzymatic Production of L-AHG from Agarose with Minimized Degradation

This protocol utilizes a two-step process to gently hydrolyze agarose, minimizing the harsh conditions that lead to L-AHG degradation.[3][6][11]

Step 1: Mild Acid Pre-hydrolysis of Agarose

  • Prepare a 5% (w/v) suspension of agarose in a weak acid solution (e.g., 0.5 M acetic acid).

  • Heat the suspension at 80°C for 1-2 hours with constant stirring to produce agarooligosaccharides.

  • Cool the reaction mixture to room temperature.

  • Precipitate the agarooligosaccharides by adding 3 volumes of cold ethanol (B145695).

  • Collect the precipitate by centrifugation and wash with 70% ethanol to remove residual acid.

  • Dry the agarooligosaccharide pellet under vacuum.

Step 2: Enzymatic Hydrolysis to L-AHG

  • Dissolve the dried agarooligosaccharides in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 7.0) to a final concentration of 1% (w/v).

  • Add exo-type β-agarase to the solution and incubate at 30-37°C for 24-48 hours with gentle shaking. This step will produce neoagarobiose (B1678156).

  • Add α-neoagarobiose hydrolase to the reaction mixture.

  • Continue incubation at 30-37°C for another 24-48 hours to hydrolyze neoagarobiose into D-galactose and L-AHG.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, terminate the enzymatic reaction by heat inactivation (e.g., 95°C for 10 minutes). Note that some degradation of L-AHG may occur at this step, so minimize the heating time.

Protocol 2: Purification of L-AHG

This protocol describes the separation of L-AHG from D-galactose and other reaction components.[3][12]

  • Centrifuge the final enzymatic hydrolysis mixture to remove any insoluble material.

  • Load the supernatant onto an activated carbon chromatography column.

  • Wash the column with deionized water to elute the monosaccharides.

  • Pool the fractions containing the sugars and concentrate them using a rotary evaporator at a temperature below 40°C.

  • For further purification and separation of L-AHG from D-galactose, use a gel permeation chromatography column (e.g., Bio-Gel P2).

  • Elute the column with deionized water and collect fractions.

  • Monitor the fractions for the presence of L-AHG and D-galactose using an appropriate analytical method (e.g., HPLC with a refractive index detector).

  • Pool the fractions containing pure L-AHG and lyophilize to obtain a dry powder.

Visualizations

Logical Workflow for Overcoming L-AHG Instability

cluster_0 Problem: L-AHG Instability cluster_1 Solution Pathways cluster_2 Specific Strategies instability Inherent Chemical Instability of L-AHG stabilization Chemical Stabilization instability->stabilization mild_conditions Mild Production Conditions instability->mild_conditions careful_handling Careful Experimental Handling instability->careful_handling conversion Convert to 3,6-Anhydro-L-galactitol (AHGol) stabilization->conversion enzymatic Chemo-enzymatic Synthesis mild_conditions->enzymatic storage Low Temperature Storage careful_handling->storage ph_control Neutral pH Buffers careful_handling->ph_control

Caption: A logical workflow outlining strategies to mitigate the chemical instability of L-AHG.

Catabolic Pathway of L-AHG in Marine Bacteria

L_AHG This compound (L-AHG) AHGA 3,6-Anhydro-L-galactonate (AHGA) L_AHG->AHGA L-AHG Dehydrogenase KDG 2-keto-3-deoxy-L-galactonate (L-KDG) AHGA->KDG AHGA Cycloisomerase Metabolism Central Metabolism KDG->Metabolism

Caption: The enzymatic catabolic pathway of L-AHG in certain marine bacteria.[13][14]

References

acid- and heat-labile properties of 3,6-Anhydro-L-galactose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,6-Anhydro-L-galactose (AHG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and analysis of AHG, with a special focus on its acid- and heat-labile properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (AHG) is a unique monosaccharide that is a primary component of agarose (B213101), which is derived from red macroalgae.[1][2][3] Its chemical instability, particularly its sensitivity to heat and acidic conditions, poses a significant challenge for its efficient extraction, quantification, and utilization in research and development.[1][2] Under such conditions, AHG can degrade into byproducts like 5-hydroxymethylfurfural (B1680220) (HMF), which can interfere with experimental results and reduce the yield of the desired compound.[4][5][6]

Q2: At what temperature does this compound begin to degrade?

A2: this compound is known to be thermally unstable and can degrade at temperatures as low as 50°C.[1][7] The rate of degradation increases with higher temperatures. For instance, at 70°C, complete degradation can occur within five weeks.[1]

Q3: How does pH affect the stability of this compound?

A3: this compound is unstable in acidic conditions.[4] Strong acid hydrolysis, a common method for depolymerizing polysaccharides, can lead to the degradation of AHG.[4][5] The concentration of the acid and the duration of exposure are critical factors in the extent of degradation.

Q4: What are the common degradation products of this compound?

A4: Under acidic and high-temperature conditions, this compound can be converted to other byproducts, with 5-hydroxymethylfurfural (HMF) being a commonly cited degradation product.[1][4][5][6]

Q5: How can I minimize the degradation of this compound during experimental procedures?

A5: To minimize degradation, it is recommended to avoid high temperatures (above 50°C) and strong acidic conditions.[1][4] For analytical purposes, methods like reductive hydrolysis using a methylmorpholine–borane complex (MMB) under acidic conditions can be employed to protect the AHG from degradation during polysaccharide hydrolysis.[4] Enzymatic hydrolysis is another approach that can be used to release AHG from its polymer matrix under milder conditions.[6][8][9]

Troubleshooting Guides

Issue 1: Low yield of this compound after acid hydrolysis of agarose.

  • Possible Cause: The hydrolysis conditions (acid concentration, temperature, time) were too harsh, leading to the degradation of the released AHG.

  • Troubleshooting Steps:

    • Reduce Temperature: Perform the hydrolysis at a lower temperature. For example, partial degradation can be carried out at 50°C.[4]

    • Optimize Acid Concentration: Use a lower concentration of acid. Stepwise hydrolysis with varying acid concentrations can also be effective. For instance, a two-step hydrolysis using 2.5 M TFA followed by 1.5 M TFA has been shown to be optimal for maximizing AHG yield.[4]

    • Monitor Hydrolysis Time: Reduce the duration of the acid treatment to minimize the exposure of free AHG to degradative conditions.

    • Consider Reductive Hydrolysis: For quantitative analysis, employ reductive hydrolysis to convert the aldehyde group of AHG to a more stable alcohol, thus preventing degradation.[4][5]

Issue 2: Inconsistent quantification of this compound in samples.

  • Possible Cause: Variability in sample preparation, leading to different levels of AHG degradation. The analytical method may not be specific or sensitive enough.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that all samples are processed under identical and mild conditions to minimize degradation.

    • Use a Protective Agent: Incorporate a reducing agent like methylmorpholine–borane complex (MMB) during acid hydrolysis to stabilize the AHG.[4]

    • Employ a Specific Quantification Method: Gas chromatography-mass spectrometry (GC-MS) of alditol acetates derived from reductive hydrolysis is a reliable method for quantifying AHG.[4] Enzymatic assays using AHG dehydrogenase can also provide specific and rapid quantification.[10]

Issue 3: Unexpected peaks in chromatogram when analyzing this compound.

  • Possible Cause: The presence of degradation products, such as 5-hydroxymethylfurfural (HMF), which can co-elute or interfere with the analysis.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Use mass spectrometry to identify the chemical nature of the unexpected peaks.

    • Optimize Chromatographic Separation: Adjust the chromatographic conditions (e.g., temperature gradient, column type) to improve the resolution between AHG and its degradation products.

    • Mitigate Degradation: Revisit the sample preparation protocol to minimize the formation of degradation products by using milder conditions as described in the troubleshooting steps for low yield.

Data Presentation

Table 1: Thermal Stability of this compound (AHG)

Temperature (°C)ObservationReference
> 50Degradation begins.[1]
50Starts to degrade from the initial period, with less than 10% remaining after 15 weeks.[7]
70Complete degradation to other compounds (e.g., 5-HMF) within 5 weeks.[1]

Table 2: Acid Hydrolysis Conditions for Releasing this compound from Polysaccharides

AcidConcentrationTemperature (°C)TimeNotesReference
Trifluoroacetic Acid (TFA)2.5 M (1st step)8030 minTwo-step hydrolysis for optimal yield.[4]
Trifluoroacetic Acid (TFA)1.5 M (2nd step)1201 hSecond step of the two-step hydrolysis.[4]
Hydrochloric Acid (HCl)0.6 M502 hFor partial degradation of red algal polysaccharide.[4]
Phosphoric Acid (H₃PO₄)2% (w/v)95120 minUsed to hydrolyze agarose into agarobiose.[1]
Hydrochloric Acid (HCl)0.2 M10030 minOptimal condition for maximum D-AnG production from κ-carrageenan.[11]

Experimental Protocols

Protocol 1: Two-Step Acid Hydrolysis for Quantification of 3,6-Anhydro-galactose

This protocol is designed to maximize the yield of AHG from red seaweed polysaccharides for quantification by GC-MS.[4]

  • First Hydrolysis:

    • To 100 µL of the sample in a centrifuge tube, add 50 µL of 80 mg/mL methylmorpholine–borane (MMB) with trifluoroacetic acid (TFA) to a final concentration of 2.5 M.

    • Incubate in a water bath at 80°C for 30 minutes.

  • Drying:

    • Cool the solution to room temperature.

    • Add another 50 µL of 80 mg/mL MMB.

    • Dry the sample with N₂ gas.

  • Second Hydrolysis:

    • Add 100 µL of deionized water and TFA to a final concentration of 1.5 M.

    • Incubate in an oil bath at 120°C for 1 hour.

  • Sample Preparation for GC-MS:

    • Proceed with the acetylation of the resulting alditols for subsequent analysis by gas chromatography-mass spectrometry.

Protocol 2: Partial Acid Degradation of Red Algal Polysaccharide

This protocol is for the partial degradation of polysaccharides to obtain oligosaccharides containing AHG.[4]

  • Dissolution: Dissolve dried polysaccharide powder in 0.6 M HCl.

  • Hydrolysis: Incubate at 50°C for 2 hours.

  • Precipitation: Add three volumes of 95% (v/v) ethanol (B145695) and store at 4°C overnight to precipitate the larger polysaccharides.

  • Supernatant Collection: Centrifuge at 4000 × g for 5 minutes to pellet the precipitate. Collect the supernatant which contains the smaller, partially degraded oligosaccharides.

  • Concentration: Concentrate the supernatant using a rotary evaporator and then lyophilize in a vacuum freeze dryer.

Visualizations

Experimental_Workflow_for_AHG_Quantification cluster_hydrolysis Reductive Hydrolysis cluster_analysis Analysis start Polysaccharide Sample step1 Add MMB and 2.5M TFA (80°C, 30 min) start->step1 Step 1 step2 Dry with N2 step1->step2 Step 2 step3 Add water and 1.5M TFA (120°C, 1 h) step2->step3 Step 3 end_hydrolysis Hydrolyzed Sample (Alditols) step3->end_hydrolysis Result step4 Acetylation end_hydrolysis->step4 Derivatization step5 GC-MS Analysis step4->step5 result Quantified AHG step5->result

Caption: Workflow for the quantification of this compound.

Logical_Relationship_AHG_Degradation AHG This compound Degradation Degradation AHG->Degradation Condition1 High Temperature (>50°C) Condition1->Degradation Condition2 Strong Acidic Conditions Condition2->Degradation HMF 5-Hydroxymethylfurfural (HMF) Degradation->HMF Other Other Byproducts Degradation->Other Prevention Mitigation Strategies Prevention->AHG preserves Strategy1 Mild Conditions (Temp < 50°C, weak acid) Prevention->Strategy1 Strategy2 Reductive Hydrolysis Prevention->Strategy2 Strategy3 Enzymatic Hydrolysis Prevention->Strategy3

References

degradation byproducts of 3,6-Anhydro-L-galactose during acid hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation byproducts of 3,6-Anhydro-L-galactose (L-AHG) during acid hydrolysis experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (L-AHG) and why is its stability during acid hydrolysis a concern?

A1: this compound (L-AHG) is a bioactive monosaccharide derived from agarose (B213101), a primary component of red macroalgae.[1] It has garnered significant interest for its potential physiological activities. However, L-AHG is unstable under acidic conditions and at high temperatures, readily degrading into byproducts.[2][3] This degradation can significantly reduce the yield of L-AHG and introduce impurities into the final product, complicating downstream applications.

Q2: What are the primary degradation byproducts of L-AHG during acid hydrolysis?

A2: The primary degradation byproducts of L-AHG during acid hydrolysis are 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid (LA).[4][5][6][7][8] The formation of these compounds occurs through a series of dehydration and rehydration reactions.[7]

Q3: What factors influence the rate of L-AHG degradation?

A3: The rate of L-AHG degradation is primarily influenced by acid concentration, temperature, and reaction time.[3] Higher acid concentrations, elevated temperatures, and longer reaction times generally lead to increased degradation of L-AHG and higher yields of byproducts like HMF and levulinic acid.[3][4]

Q4: Is there an alternative to acid hydrolysis for obtaining L-AHG that minimizes degradation?

A4: Yes, enzymatic hydrolysis is a common alternative that minimizes the degradation of L-AHG.[9] This method typically involves a two-step enzymatic conversion of agarooligosaccharides to L-AHG and D-galactose, avoiding the harsh conditions of acid hydrolysis.[1] A chemo-enzymatic approach, which uses a mild acid pre-hydrolysis followed by enzymatic saccharification, is also a viable strategy.[1][10]

Q5: How can I quantify the amount of L-AHG and its degradation byproducts in my sample?

A5: Quantification of L-AHG and its byproducts like HMF and levulinic acid can be performed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]

II. Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound (L-AHG) Harsh acid hydrolysis conditions (high acid concentration, high temperature, long reaction time) leading to excessive degradation.- Optimize hydrolysis conditions by reducing acid concentration, lowering the reaction temperature, or shortening the hydrolysis time.[3][4] - Consider using a weaker acid for hydrolysis.[1] - Explore enzymatic hydrolysis as a milder alternative to acid hydrolysis.[9]
High levels of 5-hydroxymethylfurfural (HMF) and/or levulinic acid in the product The hydrolysis conditions are too severe, promoting the conversion of L-AHG to these byproducts.- To maximize L-AHG yield and minimize HMF, use lower temperatures (e.g., 160°C) and lower acid concentrations (e.g., 0.0025 M H₂SO₄).[4] - If levulinic acid is the desired product, higher acid concentrations (e.g., 0.05 M H₂SO₄) at a similar temperature can be employed.[4]
Inconsistent results between batches Variations in starting material, reaction conditions (temperature, time, acid concentration), or analytical procedures.- Ensure precise control over all reaction parameters. - Use a consistent source and preparation method for your starting material (e.g., agarose). - Calibrate analytical instruments regularly and use internal standards for quantification.
Difficulty in purifying L-AHG from byproducts The presence of significant amounts of degradation products complicates the purification process.- Optimize hydrolysis to minimize byproduct formation. - Employ multi-step purification techniques such as adsorption chromatography followed by gel-permeation chromatography for effective separation.[1][10]

III. Quantitative Data on Degradation Byproducts

The following table summarizes the molar yields of 5-hydroxymethylfurfural (HMF) and levulinic acid (LA) from the acid-catalyzed conversion of 3,6-anhydro-D-galactose (a stereoisomer of L-AHG with similar reactivity in this context) under various experimental conditions.

Temperature (°C)H₂SO₄ Conc. (M)Initial D-AHG Conc. (M)Max. HMF Yield (mol %)Max. LA Yield (mol %)Reference
1600.00250.00661-[4]
1600.050.006-51[4]
---67 (outside initial experimental window)-[4]

Note: The highest reported HMF yield of 67 mol% was achieved in experiments conducted outside the initially defined experimental range, highlighting the significant potential for optimization.[4]

IV. Experimental Protocols

Protocol 1: Acid Hydrolysis of Agarose for L-AHG Production (with subsequent degradation)

This protocol describes a general procedure for the acid hydrolysis of agarose, which releases L-AHG that can then degrade under the reaction conditions.

Materials:

  • Agarose

  • Sulfuric acid (H₂SO₄) or another suitable acid

  • Reaction vessel with temperature control and stirring

  • Neutralizing agent (e.g., calcium carbonate or sodium hydroxide)

  • Filtration apparatus

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare a suspension of agarose in a dilute acid solution (e.g., 0.0025 M - 0.05 M H₂SO₄).

  • Heat the mixture to the desired temperature (e.g., 160°C - 200°C) with constant stirring.[4]

  • Maintain the reaction for a specific duration. The optimal time will depend on the desired outcome (maximizing L-AHG or a specific byproduct).

  • After the reaction, cool the mixture to room temperature.

  • Neutralize the acid with a suitable base.

  • Filter the solution to remove any solids.

  • Analyze the filtrate using HPLC or GC-MS to quantify L-AHG, HMF, and levulinic acid.

Protocol 2: Chemo-Enzymatic Production of L-AHG to Minimize Degradation

This protocol utilizes a milder chemical pre-treatment followed by enzymatic hydrolysis to maximize the yield of L-AHG and minimize degradation.

Materials:

  • Agarose

  • Weak acid (e.g., acetic acid)

  • Ethanol (B145695) (for precipitation)

  • Exo-type agarose-degrading enzyme (exo-agarase)

  • Neoagarobiose (B1678156) hydrolase

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)

  • Incubator with shaking capabilities

Procedure:

  • Acid Pre-hydrolysis:

    • Prepare a suspension of agarose in a weak acid solution.

    • Heat the mixture to a moderate temperature (e.g., 80°C) for a defined period to produce agarooligosaccharides.[10]

    • Cool the mixture and precipitate the agarooligosaccharides by adding ethanol.

    • Collect the precipitate by centrifugation and wash with ethanol to remove residual acid.

    • Dry the agarooligosaccharide powder.[1]

  • Enzymatic Hydrolysis:

    • Dissolve the dried agarooligosaccharides in a suitable buffer.

    • Add exo-agarase and incubate to hydrolyze the oligosaccharides into the disaccharide neoagarobiose.[1]

    • Add neoagarobiose hydrolase to the mixture to hydrolyze neoagarobiose into L-AHG and D-galactose.[1]

    • Monitor the reaction for completion using TLC or HPLC.

  • Purification:

    • Purify L-AHG from the reaction mixture using chromatography techniques.[1]

V. Visualizations

Acid_Hydrolysis_Workflow cluster_hydrolysis Acid Hydrolysis cluster_analysis Analysis cluster_degradation Degradation Pathway Start Agarose Suspension in Acid Reaction Heating & Stirring (e.g., 160-200°C) Start->Reaction Controlled Temperature Neutralization Neutralization Reaction->Neutralization Cooling L_AHG This compound Reaction->L_AHG Release from Agarose Filtration Filtration Neutralization->Filtration Analysis HPLC / GC-MS Analysis Filtration->Analysis Products Quantification of: - this compound - 5-HMF - Levulinic Acid Analysis->Products HMF 5-Hydroxymethylfurfural L_AHG->HMF Dehydration LA Levulinic Acid HMF->LA Rehydration

Caption: Workflow for acid hydrolysis of agarose and subsequent degradation of this compound.

Chemo_Enzymatic_Workflow cluster_chemical Chemical Pre-hydrolysis cluster_enzymatic Enzymatic Hydrolysis cluster_purification Purification Start Agarose in Weak Acid Mild_Hydrolysis Mild Heating (e.g., 80°C) Start->Mild_Hydrolysis Precipitation Ethanol Precipitation Mild_Hydrolysis->Precipitation Oligos Agarooligosaccharides Precipitation->Oligos Dissolution Dissolve in Buffer Oligos->Dissolution Exo_Agarase Add Exo-Agarase Dissolution->Exo_Agarase Neoagarobiose Neoagarobiose Exo_Agarase->Neoagarobiose Neo_Hydrolase Add Neoagarobiose Hydrolase Neoagarobiose->Neo_Hydrolase Final_Products This compound + D-Galactose Neo_Hydrolase->Final_Products Chromatography Chromatography (Adsorption & Gel-Permeation) Final_Products->Chromatography Pure_AHG Purified This compound Chromatography->Pure_AHG

Caption: Chemo-enzymatic workflow for the production of this compound.

References

Technical Support Center: Maximizing 3,6-Anhydro-L-galactose Yield from Red Seaweed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of 3,6-Anhydro-L-galactose (L-AHG) from red seaweed. Our goal is to help you optimize your experimental protocols and improve your final yield.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions in a clear question-and-answer format.

Issue 1: Low Overall Yield of this compound

Q1: My final yield of L-AHG is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low L-AHG yield is a common issue that can stem from several factors throughout the extraction and purification process. Here are the primary areas to investigate:

  • Suboptimal Hydrolysis: The breakdown of agarose (B213101) into its constituent monosaccharides is a critical step.

    • Incomplete Acid Hydrolysis: Acid concentration, temperature, and reaction time are crucial variables. Insufficient conditions can lead to incomplete depolymerization of the seaweed polysaccharides.[1] Conversely, conditions that are too harsh can lead to the degradation of L-AHG.[2][3]

    • Inefficient Enzymatic Hydrolysis: The specific activity of your agarases may be low, or the enzyme concentration might be insufficient. Additionally, end-product inhibition, where the accumulation of galactose and L-AHG slows down the enzymatic reaction, can be a significant factor.[4]

  • Degradation of L-AHG: L-AHG is known to be unstable, particularly in acidic conditions and at high temperatures.[2][3][5] This can lead to the formation of byproducts like 5-hydroxymethylfurfural (B1680220) (5-HMF).[3]

  • Inefficient Purification: Significant loss of L-AHG can occur during purification steps. Co-elution with other sugars, such as galactose, is a common problem, especially if the chosen chromatography method has poor resolution.

  • Choice of Seaweed Species: The L-AHG content can vary significantly between different species of red seaweed.[2][6]

Solutions:

  • Optimize Hydrolysis Conditions: Systematically test different acid concentrations (e.g., 0.5M to 2M sulfuric or hydrochloric acid), temperatures (e.g., 80°C to 121°C), and incubation times (e.g., 1 to 4 hours) to find the optimal balance for your specific seaweed species.[1]

  • Enhance Enzymatic Digestion: Ensure your enzymes are active and used at an optimal concentration. Consider a sequential or combined enzymatic approach, for instance, using an endo-type β-agarase followed by a β-galactosidase and α-neoagarobiose hydrolase.[7] To overcome end-product inhibition, you could consider a fed-batch system or in-situ product removal.

  • Minimize L-AHG Degradation: Employ milder acid hydrolysis conditions.[8] If using strong acids, keep reaction times as short as possible. For enzymatic methods, ensure the pH and temperature are within the optimal range for the enzymes to minimize reaction time.

  • Refine Purification Strategy: Utilize a multi-step purification process. A common and effective approach is to first use adsorption chromatography (e.g., activated carbon) to separate monosaccharides from other impurities, followed by gel-permeation chromatography (e.g., Sephadex G-10 or Biogel P2) to separate L-AHG from galactose.[3][9][10]

  • Select Appropriate Seaweed Species: If possible, choose a red seaweed species known for its high L-AHG content. See Table 1 for a comparison of L-AHG content in different species.

Issue 2: Difficulty in Separating this compound from Galactose

Q2: I am struggling to obtain pure L-AHG. My final product is contaminated with galactose. How can I improve the separation?

A2: The structural similarity between L-AHG and galactose makes their separation challenging.

  • Chromatography Optimization:

    • Column Choice: For gel-permeation chromatography, select a resin with a fractionation range suitable for small molecules to maximize the resolution between the two monosaccharides.

    • Elution Parameters: Optimize the flow rate of your mobile phase. A slower flow rate can often improve separation.

    • Fraction Collection: Collect smaller fractions and analyze them individually (e.g., by TLC or HPLC) to identify the purest L-AHG fractions before pooling.

  • Sequential Chromatography: As mentioned previously, a two-step process involving adsorption chromatography followed by gel-permeation chromatography is highly effective.[3][9][10] The first step removes a significant portion of impurities, allowing for a more efficient separation in the second step.

Issue 3: Inconsistent Results and Poor Reproducibility

Q3: My L-AHG yield varies significantly between experiments, even when I follow the same protocol. What could be causing this?

A3: Inconsistent results are often due to subtle variations in experimental conditions or starting materials.

  • Variability in Seaweed Raw Material: The chemical composition of seaweed can be influenced by the season of harvest, geographical location, and environmental conditions.[8] This can affect the initial L-AHG content.

  • Precise Control of Reaction Parameters: Minor fluctuations in temperature, pH, or reaction time can have a substantial impact on both the hydrolysis efficiency and the degradation of L-AHG.

  • Enzyme Activity: If you are using an enzymatic approach, ensure that your enzyme stock has consistent activity. Improper storage can lead to a loss of efficacy.

Solutions:

  • Standardize Seaweed Source: If possible, use seaweed from the same batch for a series of experiments. If not, it is good practice to analyze the initial carbohydrate content of each new batch.

  • Maintain Strict Control Over Reaction Conditions: Use calibrated equipment and carefully monitor all reaction parameters.

  • Aliquot and Store Enzymes Properly: Aliquot your enzyme stocks upon receipt and store them at the recommended temperature to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: this compound (L-AHG) and Galactose Content in Various Red Seaweed Species

Red Seaweed SpeciesTotal Carbohydrate (%)L-AHG (%)Galactose (%)Molar Ratio (L-AHG:Galactose)
Porphyra haitanensis45.220.125.11.0 : 1.2
Gracilaria chouae48.922.526.41.0 : 1.2
Gracilaria blodgettii52.123.828.31.0 : 1.2
Gracilaria lemaneiformis55.713.242.51.0 : 3.2
Eucheuma galetinae58.314.144.21.0 : 3.1
Gelidium amansii42.819.523.31.0 : 1.2

Data adapted from a study that quantified monosaccharide composition using GC-MS. The percentages are based on the dry weight of the extracted polysaccharides.[2][6]

Experimental Protocols

Protocol 1: Acid Hydrolysis of Red Seaweed for L-AHG Production

This protocol provides a general method for the acid hydrolysis of red seaweed. Optimization may be required depending on the specific seaweed species.

Materials:

  • Dried red seaweed powder

  • Sulfuric acid (H₂SO₄) or Trifluoroacetic acid (TFA)

  • Calcium carbonate (CaCO₃) or Sodium hydroxide (B78521) (NaOH) for neutralization

  • Ethanol (B145695)

  • Centrifuge and tubes

  • Water bath or heating block

Procedure:

  • Pre-treatment: Wash the dried seaweed powder with ethanol to remove pigments and other soluble impurities. Dry the seaweed powder completely.

  • Hydrolysis:

    • Prepare a suspension of the seaweed powder in a solution of sulfuric acid or TFA. A common starting point is a 5% (w/v) seaweed suspension in 0.5 M H₂SO₄.[1]

    • Incubate the mixture at a controlled temperature, for example, 121°C for 20 minutes or 80°C for 90 minutes.[1][11]

    • Continuously stir the mixture during incubation to ensure uniform hydrolysis.

  • Neutralization:

    • After hydrolysis, cool the mixture to room temperature.

    • Neutralize the acidic solution by slowly adding calcium carbonate or sodium hydroxide until the pH reaches approximately 7.0. Be cautious as this reaction can be exothermic.

  • Removal of Precipitate:

    • Centrifuge the neutralized solution to pellet the insoluble seaweed residue and any precipitated salts (e.g., calcium sulfate).

    • Carefully collect the supernatant, which contains the solubilized monosaccharides.

  • Ethanol Precipitation (Optional):

    • To concentrate the sugars and remove some impurities, add three volumes of cold ethanol to the supernatant and incubate at 4°C overnight.

    • Centrifuge to pellet the precipitated material and then re-dissolve it in a minimal amount of distilled water.

Protocol 2: Chemo-enzymatic Production of L-AHG from Agarose

This protocol combines a mild acid pre-hydrolysis with a two-step enzymatic hydrolysis.[9][10]

Materials:

  • Agarose powder

  • Weak acid (e.g., acetic acid or oxalic acid)

  • Exo-type agarose-degrading enzyme (exo-agarase)

  • Neoagarobiose (B1678156) hydrolase

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)

  • Ethanol

  • Incubator with shaking capabilities

Procedure:

  • Mild Acid Pre-hydrolysis:

    • Prepare a solution of agarose in a weak acid (e.g., 0.5-60% w/v).

    • Heat the mixture at a temperature between 40°C and 150°C with stirring for 30 minutes to 6 hours.[3] The goal is to produce agarooligosaccharides.

    • Cool the mixture and precipitate the agarooligosaccharides by adding ethanol.

    • Collect the precipitate by centrifugation and wash with ethanol to remove the acid. Dry the agarooligosaccharide powder.[9]

  • First Enzymatic Hydrolysis (Production of Neoagarobiose):

    • Dissolve the dried agarooligosaccharides in the buffer solution to a final concentration of around 5% (w/v).

    • Add the exo-agarase to the solution. The exact amount will depend on the enzyme's specific activity.

    • Incubate the mixture at a temperature between 20°C and 40°C with gentle shaking for up to 3 days.[9] This step hydrolyzes the agarooligosaccharides into the disaccharide neoagarobiose.

  • Second Enzymatic Hydrolysis (Production of L-AHG):

    • To the reaction mixture containing neoagarobiose, add the neoagarobiose hydrolase.

    • Continue the incubation under the same conditions to facilitate the hydrolysis of neoagarobiose into D-galactose and L-AHG.

    • The progress of the reaction can be monitored by TLC or HPLC.

Protocol 3: Purification of L-AHG by Sequential Chromatography

This protocol outlines a two-step chromatography procedure for purifying L-AHG.[3][9][10]

Materials:

  • Crude hydrolysate containing L-AHG and galactose

  • Activated carbon for adsorption chromatography

  • Gel-permeation chromatography column (e.g., Sephadex G-10 or Biogel P2)

  • Elution solvents (e.g., distilled water, ethanol gradients)

  • Fraction collector

  • Lyophilizer

Procedure:

  • Adsorption Chromatography:

    • Centrifuge the crude hydrolysate to remove any particulate matter.

    • Load the supernatant onto an activated carbon column.

    • Wash the column with distilled water to remove salts and other highly polar impurities.

    • Elute the sugars using a gradient of ethanol in water (e.g., 5% to 50% ethanol).

    • Collect fractions and analyze them for the presence of monosaccharides.

    • Pool the fractions containing L-AHG and galactose and concentrate them (e.g., by rotary evaporation).

  • Gel-Permeation Chromatography:

    • Load the concentrated sugar fraction onto a pre-equilibrated gel-permeation column.

    • Elute with distilled water at a constant, slow flow rate.

    • Collect small fractions using a fraction collector.

    • Analyze the fractions to identify those containing pure L-AHG.

    • Pool the pure L-AHG fractions.

  • Lyophilization:

    • Freeze-dry the pooled pure fractions to obtain L-AHG as a white powder.

Visualizations

experimental_workflow seaweed Red Seaweed (Raw Material) pretreatment Pre-treatment (Washing & Drying) seaweed->pretreatment hydrolysis Hydrolysis pretreatment->hydrolysis acid_hydrolysis Acid Hydrolysis (e.g., H₂SO₄, TFA) hydrolysis->acid_hydrolysis Chemical Method enzymatic_hydrolysis Enzymatic Hydrolysis (e.g., Agarases) hydrolysis->enzymatic_hydrolysis Enzymatic Method neutralization Neutralization acid_hydrolysis->neutralization centrifugation Centrifugation (Removal of Solids) enzymatic_hydrolysis->centrifugation neutralization->centrifugation crude_hydrolysate Crude Hydrolysate (L-AHG, Galactose, Impurities) centrifugation->crude_hydrolysate purification Purification crude_hydrolysate->purification adsorption_chrom Adsorption Chromatography (e.g., Activated Carbon) purification->adsorption_chrom gel_permeation Gel-Permeation Chromatography (e.g., Sephadex G-10) adsorption_chrom->gel_permeation pure_lahg Pure this compound gel_permeation->pure_lahg

Caption: Experimental workflow for the production of this compound.

troubleshooting_workflow start Low L-AHG Yield check_hydrolysis Check Hydrolysis Step start->check_hydrolysis incomplete_hydrolysis Incomplete Hydrolysis? check_hydrolysis->incomplete_hydrolysis optimize_conditions Optimize Acid/Enzyme Conc., Temp., & Time incomplete_hydrolysis->optimize_conditions Yes check_degradation Check for L-AHG Degradation incomplete_hydrolysis->check_degradation No end Improved L-AHG Yield optimize_conditions->end harsh_conditions Harsh Conditions? check_degradation->harsh_conditions use_milder_conditions Use Milder Hydrolysis Conditions harsh_conditions->use_milder_conditions Yes check_purification Check Purification Step harsh_conditions->check_purification No use_milder_conditions->end poor_separation Poor Separation? check_purification->poor_separation optimize_chromatography Optimize Chromatography (Column, Flow Rate) poor_separation->optimize_chromatography Yes check_seaweed Check Seaweed Species poor_separation->check_seaweed No optimize_chromatography->end low_content_species Low L-AHG Content in Species? check_seaweed->low_content_species select_high_yield_species Select High-Yield Species (Refer to Table 1) low_content_species->select_high_yield_species Yes low_content_species->end No select_high_yield_species->end

Caption: Troubleshooting flowchart for low L-AHG yield.

enzymatic_pathway agarose Agarose agarooligosaccharides Agarooligosaccharides agarose->agarooligosaccharides Mild Acid Pre-hydrolysis exo_agarase Exo-type β-agarase agarooligosaccharides->exo_agarase neoagarobiose Neoagarobiose nabh Neoagarobiose hydrolase neoagarobiose->nabh lahg_galactose This compound + D-Galactose exo_agarase->neoagarobiose nabh->lahg_galactose

Caption: Chemo-enzymatic pathway for L-AHG production.

References

Technical Support Center: Optimization of Enzymatic Saccharification of Agarose for L-AHG Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic production of L-3,6-anhydro-α-L-galactose (L-AHG) from agarose (B213101). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental workflows and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of enzymatic saccharification of agarose for L-AHG production?

A1: The process involves breaking down the complex polysaccharide structure of agarose into its constituent monosaccharides. This is typically a multi-step process. First, β-agarase enzymes cleave the β-1,4-glycosidic bonds in the agarose backbone to produce neoagarooligosaccharides (NAOS), primarily neoagarobiose (B1678156).[1][2] Subsequently, an α-neoagarobiose hydrolase (NABH) cleaves the α-1,3-glycosidic bond in neoagarobiose to yield D-galactose and the target molecule, L-AHG.[1][3][4] Some protocols may also employ an initial acid hydrolysis step to liquefy the agarose before enzymatic treatment.[3][4][5]

Q2: Which enzymes are critical for this process?

A2: The two primary enzymes required are:

  • β-Agarase: This enzyme hydrolyzes agarose into smaller oligosaccharide units.[2] It can be an endo-type, cleaving bonds within the chain, or an exo-type. Most commercially available agarases are β-agarases.[6]

  • α-Neoagarobiose Hydrolase (NABH): This enzyme specifically hydrolyzes the disaccharide neoagarobiose into D-galactose and L-AHG.[1][3]

Q3: Why is temperature control so important during the reaction?

A3: Agarose is a gelling agent. The enzymatic reaction must be performed on molten (solated) agarose, as the enzyme cannot effectively digest agarose in its gelled state.[7][8] This requires maintaining a temperature above the gelling point of the agarose (typically >40°C for low-melting-point agarose) but below the temperature that would inactivate the enzyme.[9] Thermostable β-agarases are often preferred as they can operate at higher temperatures (50-65°C), ensuring the agarose remains liquid.[10]

Q4: What are the typical end-products of the complete saccharification?

A4: A complete and successful two-step enzymatic hydrolysis yields two monosaccharides: D-galactose and L-AHG.[4] Incomplete reactions may leave intermediate products like neoagarobiose, neoagarotetraose, and other neoagarooligosaccharides.

Q5: How can I quantify the L-AHG yield?

A5: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for quantifying carbohydrates like L-AHG without requiring derivatization.[11][12][13] It can effectively separate and measure the concentration of monosaccharides and oligosaccharides in your final reaction mixture.[14]

Experimental Workflow and Data

The general workflow for producing L-AHG involves substrate preparation, enzymatic hydrolysis, and subsequent analysis.

experimental_workflow cluster_prep Step 1: Preparation cluster_hydrolysis Step 2: Enzymatic Hydrolysis cluster_analysis Step 3: Analysis & Purification A Weigh Agarose B Suspend in Buffer A->B C Melt Agarose (e.g., 70-90°C) B->C D Cool to Reaction Temp. (e.g., 45-60°C) C->D E Add β-Agarase D->E Substrate Ready F Incubate (e.g., 1-2 hours) E->F G Add α-Neoagarobiose Hydrolase (NABH) F->G H Incubate (e.g., 1-2 hours) G->H I Terminate Reaction (e.g., Heat Inactivation) H->I Reaction Complete J Quantify L-AHG (HPAEC-PAD) I->J K Purify L-AHG (Chromatography) J->K

Caption: General experimental workflow for L-AHG production.

Table 1: Optimal Conditions for β-Agarases from Various Sources

This table summarizes typical reaction conditions. Note that optimal parameters are specific to the enzyme source and should be confirmed with the manufacturer's data sheet.

Enzyme SourceTypeOptimal Temp. (°C)Optimal pHKnown Inhibitors / Notes
Pseudomonas atlanticaβ-Agarase40 - 45°C[9]6.0 - 7.0[7]Quickly inactivated > 45°C. Works best in TAE buffer.[9]
Thermostable (Microorganism)β-Agarase50 - 65°C[10]~7.5Retains activity after heating at 70°C for 30 min.[10]
Cellvibrio sp. KY-GH-1β-Agarase35°C[15]7.5[15]Activity enhanced by MnSO₄ and TCEP.[15]
Antarctic Bacteria (Aga1904)β-Agarase50°C[6]6.0[6]Significantly inhibited by Fe³⁺ and Cu²⁺.[6]
Pseudoalteromonas sp. NJ21β-Agarase30°C[16]8.0[16]Cold-adapted; retains 85% activity at 10°C. Inhibited by various metal ions (Ca²⁺, Zn²⁺, Cu²⁺, etc.) and EDTA.[16]

Troubleshooting Guide

This guide addresses common problems encountered during the saccharification process.

troubleshooting_guide start Problem: Low L-AHG Yield q1 Did the agarose fully dissolve initially? start->q1 q2 Did the solution re-gel during incubation? q1->q2 Yes sol1 Solution: Ensure complete melting at 70-90°C before adding enzyme. Incomplete melting prevents digestion. q1->sol1 No q3 Are enzyme parameters (pH, Temp) optimal? q2->q3 No sol2 Solution: Increase incubation temperature to stay above the gelling point. Use a thermostable agarase (B13387818) if possible. q2->sol2 Yes q4 Is the enzyme dosage sufficient? q3->q4 Yes sol3 Solution: Verify buffer pH and incubator temperature. Check enzyme datasheet for optimal conditions. q3->sol3 No q5 Are there inhibitors in the buffer? q4->q5 Yes sol4 Solution: Increase enzyme concentration or extend incubation time. High substrate concentration may require more enzyme. q4->sol4 No sol5 Solution: Check for known inhibitors (e.g., certain metal ions like Fe³⁺, Cu²⁺) and ensure buffer compatibility (e.g., TBE vs TAE). q5->sol5 Yes

Caption: Troubleshooting decision tree for low L-AHG yield.

Problem 1: Low or No L-AHG Yield

  • Possible Cause: Incomplete melting of agarose.

    • Solution: The enzyme cannot digest solid or gelled agarose.[7] Before adding the enzyme, ensure the agarose is completely melted by heating to 70-90°C and that the solution is clear.[8][10]

  • Possible Cause: Solution gelled during incubation.

    • Solution: The incubation temperature may have dropped below the agarose gelling point.[9] Increase the temperature of your water bath or incubator. Using a thermostable β-agarase allows for higher reaction temperatures (50-65°C), which helps prevent this issue.[10]

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Verify that the pH of your buffer and the incubation temperature match the optimal conditions for your specific enzymes.[6][7] Refer to the manufacturer's data sheet and the summary in Table 1.

  • Possible Cause: Insufficient enzyme concentration or incubation time.

    • Solution: If the substrate (agarose) concentration is high, the enzyme may become saturated. Increase the units of β-agarase and/or NABH added to the reaction.[10] Alternatively, extend the incubation time for each enzymatic step.

  • Possible Cause: Enzyme inhibition.

    • Solution: Some buffers or contaminants can inhibit enzyme activity. For example, TBE buffer has a greater buffering capacity and may require more enzyme or buffer exchange.[7][9] Certain metal ions (e.g., Fe³⁺, Cu²⁺) can be potent inhibitors for some agarases.[6]

Problem 2: High Levels of Intermediate Oligosaccharides (e.g., Neoagarobiose) Remain

  • Possible Cause: Inefficient or inactive α-neoagarobiose hydrolase (NABH).

    • Solution: This indicates the first step (β-agarase) is working but the second is not. Confirm the activity of your NABH stock. Ensure the buffer conditions are also optimal for NABH, not just the β-agarase.

  • Possible Cause: Insufficient incubation time for the second step.

    • Solution: Extend the incubation period after adding NABH to allow for complete conversion of neoagarobiose to L-AHG and galactose.

Problem 3: Recovered Solution is Viscous or Re-gels on Ice

  • Possible Cause: Incomplete hydrolysis of agarose.

    • Solution: The agarose was not fully degraded into soluble oligosaccharides. This is a clear sign of low enzyme activity. Re-evaluate all causes listed under "Problem 1," particularly enzyme dosage and reaction time.[8][10] After the reaction, you can test for complete degradation by placing a small aliquot on ice; it should not gel.[8][10]

Detailed Experimental Protocol

This protocol provides a general methodology for the complete enzymatic saccharification of 1% (w/v) low-melting-point agarose.

Materials:

  • Low-melting-point agarose

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, or as recommended for the specific enzyme)

  • Thermostable β-Agarase

  • α-Neoagarobiose Hydrolase (NABH)

  • Water baths or incubators set to 70°C and the optimal reaction temperature (e.g., 50°C)

  • Sterile microcentrifuge tubes or reaction vessel

Procedure:

  • Substrate Preparation:

    • Prepare a 1% (w/v) agarose solution by suspending 100 mg of low-melting-point agarose in 10 mL of reaction buffer in a heat-safe vessel.

    • Heat the suspension at 70-90°C with gentle mixing until the agarose is completely melted and the solution is clear.[10]

    • Cool the molten agarose solution to the optimal reaction temperature for the thermostable β-agarase (e.g., 50-60°C) in a water bath.[10] Do not let the temperature drop too low, to avoid gelling.[9]

  • First Enzymatic Hydrolysis (β-Agarase):

    • Add the appropriate amount of thermostable β-agarase. A typical starting point is 1-2 units of enzyme per 200 µL of 1% agarose solution.[7][8]

    • Mix gently by inverting the tube. Avoid vigorous vortexing which could shear the enzyme.

    • Incubate at the optimal temperature (e.g., 50°C) for 1-2 hours.

  • Second Enzymatic Hydrolysis (NABH):

    • After the first incubation, add the α-neoagarobiose hydrolase (NABH) directly to the reaction mixture. The optimal amount should be determined empirically or based on manufacturer recommendations.

    • Continue to incubate at the optimal temperature (or adjust if NABH has a different optimum) for another 1-2 hours to convert neoagarobiose into L-AHG and galactose.

  • Reaction Termination and Analysis:

    • Terminate the enzymatic reaction by heat inactivation, for example, by placing the reaction tube in a boiling water bath for 10 minutes.[17]

    • Centrifuge the sample to pellet any insoluble material.

    • Analyze the supernatant for L-AHG concentration using HPAEC-PAD or another suitable method.

  • Purification (Optional):

    • If high-purity L-AHG is required, the final product can be purified from the D-galactose and other reaction components using methods like adsorption or gel permeation chromatography.[3][4] A novel method suggests using a microorganism that metabolizes the galactose, leaving the L-AHG in the medium for easier purification.[18]

References

Technical Support Center: Purification of 3,6-Anhydro-L-galactose (L-AHG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3,6-Anhydro-L-galactose (L-AHG) from D-galactose.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound (L-AHG) from D-galactose?

The main challenge lies in their structural similarity as monosaccharides, which results in similar physical and chemical properties, making separation difficult. Conventional chemical treatments for production often result in low yields of L-AHG, and the molecule itself can be unstable under harsh conditions, potentially degrading into byproducts like 5-hydroxymethylfurfural (B1680220) (5-HMF).[1][2] Furthermore, chromatographic methods can be complex and may involve hazardous organic solvents.[2]

Q2: What are the common methods for purifying L-AHG from a mixture with D-galactose?

The most common methods involve a combination of chromatographic techniques or a biotechnological approach using microorganisms. A typical chromatographic workflow includes:

  • Adsorption Chromatography: Using stationary phases like activated carbon or silica (B1680970) gel to achieve initial separation.[1][3]

  • Gel-Permeation Chromatography (GPC): Employing resins like Sephadex G-10 or Biogel P2 for further purification based on molecular size.[1][3][4]

An alternative and emerging method is the use of microorganisms, such as Saccharomyces cerevisiae, which selectively consume D-galactose from the mixture, leaving the desired L-AHG behind.[2]

Q3: Why is enzymatic hydrolysis preferred over chemical hydrolysis for producing the L-AHG and D-galactose mixture?

While chemical hydrolysis with weak acids can be used for the initial breakdown of agarose (B213101), it can be non-specific and lead to the degradation of L-AHG, thus reducing the final yield.[1] Enzymatic hydrolysis, using specific enzymes like exo-agarase and neoagarobiose (B1678156) hydrolase, offers a more controlled and milder reaction, leading to higher yields of the target monosaccharides.[1][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Final Yield of L-AHG Degradation during initial hydrolysis: Harsh chemical treatment (strong acids, high temperatures) can degrade L-AHG.[1][2]Opt for a two-step enzymatic hydrolysis process. If chemical pre-hydrolysis is necessary, use a weak acid like acetic acid under mild conditions.[3][5]
Loss during purification: Significant amounts of L-AHG can be lost during multi-step chromatography.[2]Consider microbial purification to minimize purification steps. Optimize chromatography conditions (e.g., column loading, elution gradient) to improve recovery.
Poor Separation of L-AHG and D-galactose (Co-elution in Chromatography) Inappropriate column selection: The chosen stationary phase may not have sufficient selectivity for the two monosaccharides.Use a combination of adsorption and gel-permeation chromatography for enhanced separation.[1] For example, a sequence of silica gel followed by Biogel P2 chromatography has been shown to be effective.[1]
Suboptimal mobile phase: The elution solvent may not be providing adequate resolution.Experiment with different solvent systems and gradients. For silica gel chromatography, various ratios of solvents like dichloromethane, chloroform, and methanol (B129727) might be tested.[2] For gel-permeation, precise control of the aqueous mobile phase is crucial.
Contamination with Byproducts (e.g., 5-HMF) Excessive heat or acidic conditions: L-AHG is prone to degradation into 5-HMF under high temperatures and acidic pH.[2]Maintain neutral pH and moderate temperatures during the entire process, especially after the initial hydrolysis.
Microbial Purification Issues: Incomplete D-galactose Consumption Suboptimal fermentation conditions: The microorganism may not be efficiently metabolizing D-galactose due to incorrect temperature, pH, or aeration.Optimize culture conditions for the specific microbial strain used (e.g., for Saccharomyces cerevisiae D452-2, incubation at 30°C and 200 rpm for 24 hours has been reported).[2]
Inhibition of microbial growth: Components in the hydrolysis mixture might be inhibitory to the microorganisms.Perform a buffer exchange or a preliminary clean-up step on the hydrolysate before introducing the microorganisms.

Quantitative Data on Purification Methods

Purification Method Starting Material Purity of L-AHG Final Yield Reference
Adsorption & Gel Permeation ChromatographyAgarose95.6%4.0% (based on initial agarose)[5][6]
Silica Gel & Biogel P2 ChromatographyAgarose (100 g)~96%3.98 g of pure L-AHG[1]
Microbial Purification (S. cerevisiae)Agarose (10 g)61.9% (w/w)3.73 g of purified L-AHG[2]
Sephadex G-10 ChromatographyNeoagaro-oligosaccharides≥ 98%Not specified[4]

Experimental Protocols

Protocol 1: Two-Step Chromatographic Purification

This protocol outlines a general procedure for purifying L-AHG from a reaction mixture containing D-galactose using sequential adsorption and gel-permeation chromatography.[1][3]

1. Adsorption Chromatography (e.g., Activated Carbon or Silica Gel)

  • Preparation: Centrifuge the initial reaction mixture to remove any insoluble materials.

  • Column Loading: Load the resulting supernatant onto an activated carbon or silica gel column pre-equilibrated with the appropriate starting buffer.

  • Elution: Elute the sugars using a gradient of ethanol (B145695) in water or another suitable organic solvent system.

  • Fraction Collection: Collect fractions and monitor for the presence of monosaccharides using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling: Pool the fractions containing the mixture of L-AHG and D-galactose and concentrate them (e.g., using a rotary evaporator).

2. Gel-Permeation Chromatography (e.g., Sephadex G-10 or Biogel P2)

  • Column Preparation: Pack and equilibrate a Sephadex G-10 or Biogel P2 column with deionized water or a suitable buffer.

  • Sample Application: Load the concentrated monosaccharide fraction from the previous step onto the column.

  • Elution: Elute the column with the equilibration buffer at a constant flow rate.

  • Fraction Collection and Analysis: Collect small fractions and analyze them for the presence of pure L-AHG.

  • Final Step: Pool the pure L-AHG fractions and lyophilize to obtain a white powder.

Protocol 2: Microbial Purification

This protocol describes a method for purifying L-AHG by selectively removing D-galactose using Saccharomyces cerevisiae.[2]

  • Microorganism Culture: Culture Saccharomyces cerevisiae (e.g., strain D452-2) in a suitable minimal medium.

  • Carbon Source: Use the enzymatic reaction product containing both L-AHG and D-galactose as the sole carbon source in the culture medium.

  • Incubation: Incubate the culture at 30°C with shaking (e.g., 200 rpm) for approximately 24 hours. During this time, the yeast will metabolize the D-galactose.

  • Monitoring: Monitor the consumption of D-galactose using GC/MS or HPLC analysis.

  • Harvesting L-AHG: Once D-galactose is completely consumed, remove the yeast cells by centrifugation or filtration.

  • Purification: The supernatant will contain the purified L-AHG. This can be further concentrated or lyophilized as needed.

Visualizations

experimental_workflow cluster_hydrolysis Step 1: Hydrolysis of Agarose cluster_purification Step 2: Purification cluster_chrom Chromatographic Purification cluster_micro Microbial Purification Agarose Agarose Agarooligosaccharides Agarooligosaccharides Agarose->Agarooligosaccharides Weak Acid or Enzymatic Pre-hydrolysis Neoagarobiose Neoagarobiose Agarooligosaccharides->Neoagarobiose Exo-agarase Mixture Mixture of L-AHG and D-galactose Neoagarobiose->Mixture Neoagarobiose hydrolase Chromatography Adsorption Chromatography Mixture->Chromatography Option A Microbial Introduce S. cerevisiae Mixture->Microbial Option B GPC Gel-Permeation Chromatography Chromatography->GPC Eluted Monosaccharides D_Gal_Consumed D-galactose consumed Microbial->D_Gal_Consumed Selective Consumption Pure_LAH_C Pure L-AHG GPC->Pure_LAH_C Separation Pure_LAH_M Pure L-AHG D_Gal_Consumed->Pure_LAH_M Separation of Yeast

Caption: Experimental workflow for L-AHG production and purification.

troubleshooting_logic cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Troubleshooting Solutions Low_Yield Low Final Yield Degradation L-AHG Degradation Low_Yield->Degradation Purification_Loss Loss during Purification Low_Yield->Purification_Loss Poor_Separation Poor Separation Column_Issue Inappropriate Column Poor_Separation->Column_Issue Solvent_Issue Suboptimal Mobile Phase Poor_Separation->Solvent_Issue Enzymatic_Hydrolysis Use Enzymatic Hydrolysis Degradation->Enzymatic_Hydrolysis Optimize_Chromo Optimize Chromatography Purification_Loss->Optimize_Chromo Microbial_Method Use Microbial Method Purification_Loss->Microbial_Method Sequential_Chromo Sequential Chromatography Column_Issue->Sequential_Chromo Solvent_Screening Solvent System Screening Solvent_Issue->Solvent_Screening

Caption: Troubleshooting logic for L-AHG purification challenges.

References

Technical Support Center: Conversion of 3,6-Anhydro-L-galactose to 3,6-anhydro-L-galactitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the conversion of 3,6-Anhydro-L-galactose (AHG) to the more stable 3,6-anhydro-L-galactitol (AHGol).

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to convert this compound (AHG) to 3,6-anhydro-L-galactitol (AHGol)?

A1: this compound is chemically unstable and can degrade, especially at temperatures above 50°C.[1] This instability hinders its use in many applications.[1][2][3][4] The conversion to its sugar alcohol form, 3,6-anhydro-L-galactitol, results in a much more stable compound, making it suitable as a platform chemical for various applications, including the production of plastics and potentially in the food and cosmetics industries.[1][2]

Q2: What are the primary methods for converting AHG to AHGol?

A2: The two primary methods are chemical reduction and biological conversion. Chemical reduction typically involves the use of a reducing agent like sodium borohydride (B1222165) (NaBH₄) to reduce the aldehyde group of AHG to a primary alcohol.[5] Biological conversion utilizes enzymes, such as aldehyde reductases from metabolically engineered microorganisms like Saccharomyces cerevisiae, to catalyze the reduction of AHG.[1]

Q3: What are the advantages of biological conversion over chemical reduction?

A3: Biological conversion is considered more eco-friendly and sustainable as it avoids the use of potentially toxic chemical reagents.[1] Enzymatic reactions are also highly specific, which can lead to fewer side reactions and a purer product compared to chemical methods.[1]

Q4: Where is this compound typically sourced from?

A4: this compound is a major monosaccharide component of agarose (B213101), which is derived from red macroalgae.[1][2][6][7] The production of AHG for subsequent conversion to AHGol often starts with the hydrolysis of agarose.[6][7]

Troubleshooting Guides

Chemical Reduction of this compound
Issue Possible Cause(s) Troubleshooting Steps
Incomplete reaction (presence of starting material) - Insufficient amount of reducing agent (e.g., NaBH₄).- Low reaction temperature or insufficient reaction time.- Degradation of the reducing agent.- Increase the molar excess of the reducing agent.- Extend the reaction time or gradually increase the temperature, monitoring for degradation.- Use a fresh batch of the reducing agent.
Low yield of 3,6-anhydro-L-galactitol - Degradation of this compound under reaction conditions.- Formation of byproducts.- Loss of product during workup and purification.- Optimize reaction conditions (e.g., lower temperature, shorter reaction time).- Analyze the reaction mixture for byproducts to understand side reactions.- Refine the purification protocol to minimize product loss.
Presence of impurities in the final product - Incomplete removal of the reducing agent or its byproducts.- Presence of side-reaction products.- Contamination from solvents or glassware.- Ensure proper quenching of the reaction.- Employ appropriate purification techniques such as chromatography (e.g., size exclusion, adsorption).[1][8]- Use high-purity solvents and clean glassware.
Biological Conversion of this compound
Issue Possible Cause(s) Troubleshooting Steps
Low enzyme activity - Incorrect buffer pH or temperature.- Presence of enzyme inhibitors.- Improper enzyme folding or degradation.- Optimize the reaction buffer pH and temperature for the specific aldehyde reductase used.[1]- Ensure the substrate solution is free from potential inhibitors.- Verify the integrity and concentration of the purified enzyme.[1]
Slow conversion rate in whole-cell catalysis - Low cell density or viability.- Inefficient transport of the substrate into the cells.- Limited cofactor (e.g., NADPH) regeneration.- Increase the initial cell concentration for the fermentation.[1]- If using a precursor like agarobiose, ensure the microorganism has the necessary permeases and hydrolases.[1]- Optimize fermentation conditions to support robust cell growth and cofactor regeneration.[1]
Difficulty in purifying 3,6-anhydro-L-galactitol - Co-elution with other cellular metabolites.- Similar physical properties to remaining substrate or byproducts.- Utilize a multi-step purification strategy, such as a combination of size exclusion and adsorption chromatography.[1][8]- Monitor fractions carefully using appropriate analytical techniques (e.g., HPLC, TLC).[6]

Experimental Protocols

Protocol 1: Chemical Reduction of this compound using Sodium Borohydride

Objective: To convert this compound to 3,6-anhydro-L-galactitol via chemical reduction.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) or another suitable protic solvent

  • Deionized water

  • Acidic solution for quenching (e.g., dilute acetic acid or hydrochloric acid)

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, chromatography system for purification.

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath to 0°C.

  • Slowly add a molar excess of sodium borohydride to the stirred solution.

  • After the addition is complete, allow the reaction to proceed at 0°C for a specified time, and then let it warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of a dilute acidic solution until the effervescence ceases.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue can be purified by chromatography (e.g., silica (B1680970) gel or size-exclusion chromatography) to isolate the pure 3,6-anhydro-L-galactitol.[1][8]

Protocol 2: Enzymatic Conversion of this compound

This protocol is based on the use of a purified aldehyde reductase.

Objective: To convert this compound to 3,6-anhydro-L-galactitol using an enzymatic approach.

Materials:

  • Purified aldehyde reductase enzyme

  • This compound

  • NADPH (cofactor)

  • Sodium phosphate (B84403) buffer (e.g., 20 mM, pH 6.0)

  • Spectrophotometer

  • Incubator or water bath

  • Purification system (e.g., FPLC with a size-exclusion column)[1]

Procedure:

  • Prepare a reaction mixture containing the sodium phosphate buffer, this compound (e.g., 2 mM), and NADPH (e.g., 1 mM).

  • Initiate the reaction by adding the purified aldehyde reductase enzyme (e.g., 0.35 mg/mL).[1]

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).[1]

  • Monitor the progress of the reaction by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[1]

  • Upon completion, the 3,6-anhydro-L-galactitol can be purified from the reaction mixture using size-exclusion chromatography.[1]

Quantitative Data Summary

Parameter Biological Conversion (Engineered S. cerevisiae) Reference
Substrate Agarobiose (hydrolyzes to AHG and galactose)[1]
Final Product Titer Up to 18.62 g/L of 3,6-anhydro-L-galactitol[1]
Initial Substrate Conc. 10 to 45 g/L of Agarobiose[1]
Initial Cell Conc. 6 g/L[1]
Thermal Stability Comparison This compound (AHG) 3,6-anhydro-L-galactitol (AHGol) Reference
Stability at 50°C Starts to degradeStable[1]
Stability at 70°C Completely degrades within 5 weeksStable for at least 15 weeks[1]

Visualizations

chemical_conversion AHG This compound AHGol 3,6-anhydro-L-galactitol AHG->AHGol Reduction of Aldehyde Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->AHGol troubleshooting_workflow start Experiment Start: Conversion of AHG to AHGol check_completion Is the reaction complete? start->check_completion low_yield Low Yield start->low_yield impure Product is Impure start->impure incomplete Incomplete Reaction check_completion->incomplete No success Successful Conversion check_completion->success Yes check_reagent Check Reducing Agent (Amount/Activity) incomplete->check_reagent check_conditions Verify Reaction Conditions (Time/Temperature) incomplete->check_conditions check_degradation Assess Substrate/Product Degradation low_yield->check_degradation check_purification Optimize Purification Protocol low_yield->check_purification impure->check_purification check_reagent->check_completion check_conditions->check_completion

References

Technical Support Center: 3,6-Anhydro-L-galactose (L-AHG) Chemical Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 3,6-Anhydro-L-galactose (L-AHG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing over-degradation of L-AHG during chemical treatments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (L-AHG) and why is its stability a concern?

A1: this compound (L-AHG) is a monosaccharide that is a major component of agarose (B213101), a polysaccharide derived from red macroalgae.[1][2][3][4][5] Its chemical instability, particularly under acidic conditions and at elevated temperatures, is a significant concern for researchers.[2][3][4][5][6][7] This instability can lead to over-degradation, resulting in low yields and the formation of undesirable byproducts, which can complicate experimental results and industrial applications.[1][2]

Q2: What are the common degradation products of L-AHG during chemical treatment?

A2: Under harsh acidic and high-temperature conditions, L-AHG is known to degrade into various byproducts.[1][6] A common degradation product is 5-hydroxymethylfurfural (B1680220) (5-HMF).[2] The formation of these byproducts not only reduces the yield of L-AHG but can also interfere with downstream applications and analytical quantification.[1]

Q3: What are the primary factors that contribute to the over-degradation of L-AHG?

A3: The primary factors contributing to the over-degradation of L-AHG are:

  • High Acidity: Strong acids and high acid concentrations significantly accelerate degradation.[1][6]

  • High Temperature: Elevated temperatures, especially in conjunction with acidic conditions, increase the rate of degradation.[1][2][7] L-AHG has been observed to start degrading at temperatures as low as 50°C.[2]

  • Prolonged Reaction Times: Longer exposure to harsh conditions increases the extent of degradation.

Q4: Are there alternative methods to chemical hydrolysis for producing L-AHG with less degradation?

A4: Yes, enzymatic methods are a highly effective alternative to minimize degradation.[1] These methods utilize specific enzymes, such as agarases, to hydrolyze agarose or agarooligosaccharides into L-AHG under mild conditions, resulting in higher yields and purity.[1][8] A combined approach, involving an initial mild chemical hydrolysis to produce oligosaccharides followed by enzymatic saccharification, has also been shown to be effective.[1][2]

Q5: How can I accurately quantify L-AHG in my samples, considering its instability?

A5: The acid-labile nature of L-AHG presents challenges for its quantification.[6] To overcome this, a reductive hydrolysis method can be employed. This involves using a methylmorpholine–borane complex (MMB) during acid hydrolysis, followed by acetylation and analysis of the resulting alditol acetates by gas chromatography-mass spectrometry (GC-MS).[6] Enzymatic assays using L-AHG specific enzymes, such as this compound dehydrogenase, can also provide rapid and specific quantification without the need for harsh chemical treatments.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chemical treatment of L-AHG.

Problem 1: Low yield of L-AHG after acid hydrolysis of agarose.
Possible Cause Troubleshooting Step
Over-degradation due to harsh acidic conditions. Use a weak acid such as acetic acid, formic acid, or citric acid instead of a strong acid like HCl or H₂SO₄.[1] Optimize the acid concentration; for example, with trifluoroacetic acid (TFA), a two-step hydrolysis with 2.5 mol/L followed by 1.5 mol/L has been shown to be effective.[6]
High reaction temperature. Lower the reaction temperature. For weak acid hydrolysis of agarose to agarooligosaccharides, a temperature range of 40 to 150°C has been suggested, with the optimal temperature depending on the acid concentration.[1] For subsequent enzymatic hydrolysis, maintain the optimal temperature for the specific enzyme, typically between 20 to 40°C.[1]
Prolonged hydrolysis time. Reduce the reaction time. Monitor the reaction progress to determine the optimal time for maximum L-AHG yield before significant degradation occurs.
Problem 2: Presence of significant amounts of 5-HMF and other byproducts in the final product.
Possible Cause Troubleshooting Step
Excessive heat and acidity. As with low yield, reduce the reaction temperature and acid concentration. The formation of 5-HMF is a direct result of the acid-catalyzed degradation of L-AHG.[2]
Instability of L-AHG post-hydrolysis. If possible, convert L-AHG to its more stable sugar alcohol form, 3,6-anhydro-L-galactitol (AHGol), especially if the final application allows for it.[2][3][4][7] This can be achieved through biological reduction using an aldose reductase.[2]
Problem 3: Inconsistent results in L-AHG quantification.
Possible Cause Troubleshooting Step
Degradation during sample preparation for analysis. For GC-MS analysis, employ the reductive hydrolysis method using a methylmorpholine–borane (MMB) complex to protect the L-AHG from degradation during the acid hydrolysis step of sample preparation.[6]
Non-specific analytical method. Use a highly specific analytical method. Enzymatic assays using this compound dehydrogenase are highly specific to L-AHG and are not typically interfered by other sugars.[9]
Sample stability. Analyze samples as quickly as possible after preparation. If storage is necessary, keep samples at low temperatures (e.g., 4°C) to minimize degradation.[6]

Quantitative Data Summary

Table 1: Comparison of L-AHG Production Methods
Method Starting Material Reagents/Enzymes Conditions Yield Reference
Chemical Hydrolysis (Weak Acid)100 g AgaroseWeak acid (e.g., acetic, formic) at 0.5-60% (w/v)40-150°C76 g of agarooligosaccharide[1]
Enzymatic Hydrolysis (from Agarooligosaccharide)AgarooligosaccharideAga50D and sdNABH enzymes20-40°C, 30 min to 7 days15.21 g of L-AHG from 76 g of agarooligosaccharide[1]
Optimal Enzymatic SaccharificationAgarEndotype β-agarase, exotype β-agarase, agarooligosaccharolytic β-galactosidase, and α-neoagarobiose hydrolaseNot specified67.3% maximum saccharification yield[8]
Acid Hydrolysis for Analysis (TFA)Red Seaweed Polysaccharides2.5 mol/L TFA followed by 1.5 mol/L TFA80°C for 30 min, then 120°C for 1 hOptimized for analytical quantification, not preparative yield[6]

Experimental Protocols

Protocol 1: Two-Step Chemical and Enzymatic Preparation of L-AHG

This protocol is based on a method that minimizes over-degradation by first producing agarooligosaccharides chemically, followed by enzymatic hydrolysis.[1]

Step 1: Preparation of Agarooligosaccharide (Chemical Hydrolysis)

  • Prepare a solution of agarose in a weak acid (e.g., 0.5-60% w/v acetic acid).

  • Heat the reaction mixture to a temperature between 40-150°C. The optimal temperature and time will depend on the acid concentration and should be determined empirically.

  • After the reaction, cool the mixture.

  • Wash the resulting agarooligosaccharide with a lower alcohol (e.g., ethanol) to remove residual acid and over-degradation products.

  • Dry the washed agarooligosaccharide to obtain a powder.

Step 2: Preparation of L-AHG (Enzymatic Degradation)

  • Dissolve the dried agarooligosaccharide in a suitable buffer for the enzymes.

  • Add an exo-type agarose-degrading enzyme (e.g., Aga50D) to produce the disaccharide neoagarobiose (B1678156).

  • Incubate the reaction at a temperature between 20-40°C with gentle agitation (0-200 rpm) for a period ranging from 30 minutes to 7 days, depending on the enzyme activity and substrate concentration.

  • After the formation of neoagarobiose, add a neoagarobiose hydrolase (e.g., sdNABH) to degrade it into D-galactose and L-AHG.

  • Continue the incubation under the same conditions until the reaction is complete.

  • The final product containing L-AHG can then be purified using chromatographic techniques.

Protocol 2: Reductive Acid Hydrolysis for GC-MS Quantification of L-AHG

This protocol is designed to prevent the degradation of L-AHG during sample preparation for quantitative analysis.[6]

  • To 100 μL of the sample in a centrifuge tube, add 50 μL of 80 mg/mL methylmorpholine–borane (MMB) with trifluoroacetic acid (TFA) to a final concentration of 2.5 mol/L.

  • Hydrolyze the mixture in a water bath at 80°C for 30 minutes.

  • Cool the solution to room temperature.

  • Add another 50 μL of 80 mg/mL MMB and dry the sample under a stream of nitrogen gas.

  • For the second hydrolysis step, add 100 μL of deionized water and TFA to a final concentration of 1.5 mol/L.

  • Heat the mixture in an oil bath at 120°C for 1 hour.

  • After cooling, the sample is ready for derivatization (e.g., acetylation) and subsequent GC-MS analysis.

Visualizations

DegradationPathway cluster_chemical Chemical Treatment Agarose Agarose Agarooligosaccharides Agarooligosaccharides Agarose->Agarooligosaccharides Mild Acid Hydrolysis L_AHG This compound (L-AHG) Agarose->L_AHG Harsh Acid Hydrolysis Agarooligosaccharides->L_AHG Enzymatic Hydrolysis Degradation_Products Degradation Products (e.g., 5-HMF) L_AHG->Degradation_Products Heat, Acid

Caption: Chemical treatment workflow for L-AHG production.

TroubleshootingFlow Start Low L-AHG Yield or High Impurities Check_Conditions Check Reaction Conditions: - Acid Strength - Temperature - Time Start->Check_Conditions Optimize Optimize Conditions: - Use Weak Acid - Lower Temperature - Reduce Time Check_Conditions->Optimize Harsh Use_Enzymes Consider Enzymatic Hydrolysis Check_Conditions->Use_Enzymes Still Low Yield Check_Quantification Review Quantification Method Check_Conditions->Check_Quantification Mild Result Improved Yield and Purity Optimize->Result Use_Enzymes->Result Reductive_Hydrolysis Use Reductive Hydrolysis (MMB Method) for GC-MS Check_Quantification->Reductive_Hydrolysis GC-MS Enzymatic_Assay Use Specific Enzymatic Assay Check_Quantification->Enzymatic_Assay Other Reductive_Hydrolysis->Result Enzymatic_Assay->Result

Caption: Troubleshooting logic for L-AHG experiments.

References

Technical Support Center: Microbial Purification of 3,6-Anhydro-L-galactose (AHG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial purification of 3,6-Anhydro-L-galactose (AHG) from fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the microbial purification of this compound (AHG)?

A1: The microbial purification of AHG relies on the selective metabolism of sugars by certain microorganisms. In a fermentation broth containing a mixture of monosaccharides, such as D-galactose and AHG (which are the enzymatic hydrolysis products of agarose), a microorganism like Saccharomyces cerevisiae is introduced. This yeast can efficiently metabolize D-galactose as a carbon source while leaving the rare sugar, AHG, untouched.[1] This process allows for the separation of AHG from D-galactose without the need for complex chromatographic techniques that can be costly and may use hazardous solvents.[1]

Q2: Why is Saccharomyces cerevisiae a suitable microorganism for this purification process?

A2: Saccharomyces cerevisiae is an ideal choice because it possesses a well-characterized metabolic pathway for galactose utilization, known as the Leloir pathway.[2][3] This allows it to efficiently consume galactose. Crucially, S. cerevisiae lacks the metabolic machinery to utilize this compound, making it highly selective for the removal of the galactose contaminant. Strains such as D452-2 have been specifically mentioned for this application.[1]

Q3: What are the main challenges in the purification of AHG?

A3: The primary challenges in AHG purification include:

  • Separation from D-galactose: AHG and D-galactose have very similar molecular weights and structures, making their separation by traditional chromatographic methods difficult.[4]

  • Chemical instability of AHG: AHG is susceptible to degradation under acidic conditions or at high temperatures, which can lead to the formation of byproducts like 5-hydroxymethylfurfural (B1680220) (5-HMF) and reduce the final yield.[5][6]

  • Low yield with conventional methods: Traditional chemical treatments for agarose (B213101) hydrolysis to produce AHG often result in low yields due to degradation.[6]

Q4: How can I monitor the progress of the D-galactose consumption during fermentation?

A4: The concentration of D-galactose and AHG in the fermentation broth can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or Thin-Layer Chromatography (TLC).[4] For HPLC analysis, specific columns and mobile phases are used to achieve separation of the two sugars. TLC can provide a more rapid, qualitative assessment of the presence or absence of galactose.

Troubleshooting Guides

This section addresses specific issues that may arise during the microbial purification of AHG.

Fermentation Stage

Problem 1: Incomplete consumption of D-galactose by S. cerevisiae.

  • Possible Cause 1: Suboptimal fermentation conditions.

    • Solution: Ensure the temperature and pH of the culture medium are within the optimal range for S. cerevisiae growth and galactose metabolism (typically around 30°C and pH 4.5-6.0). Provide adequate aeration and agitation to maintain the yeast in suspension and ensure sufficient oxygen for respiration, which can enhance galactose metabolism.[7]

  • Possible Cause 2: Nutrient limitation in the medium.

    • Solution: The fermentation medium should contain all the necessary nutrients for yeast growth, including a nitrogen source, vitamins, and trace elements. If using a minimal medium, ensure it is properly supplemented.[8] Consider adding yeast extract or peptone if nutrient limitation is suspected.

  • Possible Cause 3: Low yeast viability or inoculum size.

    • Solution: Use a healthy and active yeast starter culture. Ensure the inoculum size is appropriate for the volume of the fermentation broth to achieve a sufficient cell density for efficient galactose consumption. If the fermentation appears stuck, adding a fresh, actively growing yeast culture might help.[8]

  • Possible Cause 4: Presence of fermentation inhibitors.

    • Solution: The initial enzymatic hydrolysate of agarose may contain inhibitors. Pre-treatment of the hydrolysate (e.g., overliming) can help remove some inhibitors. Ensure that the enzymatic hydrolysis process is optimized to minimize the formation of inhibitory byproducts.

Problem 2: Slow yeast growth or galactose consumption rate.

  • Possible Cause 1: "Diauxic lag" if glucose is present.

    • Solution: S. cerevisiae preferentially metabolizes glucose over galactose. If your fermentation broth contains residual glucose from a previous step, the yeast will consume all the glucose before switching to galactose, a phenomenon known as diauxic lag.[9] Ensure the initial enzymatic hydrolysis of agarose is complete and that no significant amount of glucose is carried over.

  • Possible Cause 2: Inefficient galactose metabolism of the yeast strain.

    • Solution: While S. cerevisiae can metabolize galactose, the rate can be slower than glucose metabolism.[1] For improved performance, consider using a yeast strain that has been metabolically engineered for enhanced galactose uptake. Overexpression of genes in the Leloir pathway, such as PGM2, or modification of regulatory genes like GAL80 and MIG1, can increase the rate of galactose consumption.[3][10][11]

Downstream Processing & Purification Stage

Problem 3: Low yield of AHG after purification.

  • Possible Cause 1: Degradation of AHG during processing.

    • Solution: AHG is sensitive to acidic conditions and high temperatures.[5][6] Avoid exposing the AHG-containing solution to harsh pH conditions. If acid precipitation is used for any step, neutralize the solution promptly. Perform all purification steps at room temperature or below, if possible.

  • Possible Cause 2: Loss of AHG during chromatography.

    • Solution: Optimize the chromatographic conditions to ensure good recovery of AHG. For silica (B1680970) gel chromatography, ensure the chosen solvent system provides good separation without causing irreversible binding of AHG to the stationary phase. For size-exclusion chromatography, select a resin with an appropriate pore size to effectively separate AHG from larger or smaller contaminants.

Problem 4: Co-elution of impurities with AHG during chromatography.

  • Possible Cause 1: Inadequate separation resolution.

    • Solution: For silica gel chromatography, a gradient elution with a solvent system of increasing polarity may be necessary to improve the separation of AHG from other components. For size-exclusion chromatography, ensure the column is packed efficiently and the flow rate is optimized for the best resolution.[12]

  • Possible Cause 2: Presence of compounds with similar properties to AHG.

    • Solution: If impurities persist, a multi-step purification approach may be required. Combining different chromatographic techniques that separate based on different principles (e.g., adsorption chromatography followed by size-exclusion chromatography) can be effective in achieving high purity.[6]

Experimental Protocols

Microbial Purification of AHG from Fermentation Broth

This protocol is based on the principle of selective consumption of D-galactose by Saccharomyces cerevisiae.

Materials:

  • Fermentation broth containing a mixture of this compound and D-galactose.

  • Saccharomyces cerevisiae strain D452-2.

  • Yeast nitrogen base (YNB).

  • Sterile water.

  • Incubator shaker.

  • Centrifuge.

  • HPLC with RID or TLC setup for monitoring.

Procedure:

  • Prepare the minimal medium by dissolving yeast nitrogen base (e.g., 3.35 g/L) in sterile water.

  • Inoculate the sterile minimal medium containing the AHG and D-galactose mixture with a fresh culture of S. cerevisiae D452-2.

  • Incubate the culture at 30°C with agitation (e.g., 200 rpm) for approximately 24 hours, or until D-galactose is completely consumed.[1]

  • Monitor the consumption of D-galactose periodically by taking samples and analyzing them using HPLC or TLC.

  • Once D-galactose is no longer detectable, harvest the culture by centrifugation to pellet the yeast cells.

  • The supernatant now contains the purified this compound. This solution can be further concentrated or subjected to additional purification steps if necessary.

Downstream Purification by Chromatography (Optional)

If a higher purity of AHG is required, the following chromatographic steps can be performed.

a) Silica Gel Chromatography (Adsorption Chromatography)

Materials:

  • Supernatant containing AHG from the microbial purification step.

  • Silica gel (230-400 mesh).

  • Chromatography column.

  • Solvents for the mobile phase (e.g., a mixture of chloroform, methanol, and water).

  • Fraction collector.

Procedure:

  • Pack a chromatography column with silica gel slurried in the initial mobile phase.

  • Concentrate the AHG-containing supernatant and load it onto the column.

  • Elute the column with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective for separating sugars.

  • Collect fractions and analyze them for the presence of AHG using TLC or HPLC.

  • Pool the fractions containing pure AHG.

b) Size-Exclusion Chromatography (Gel Permeation)

Materials:

  • Pooled fractions of AHG from the previous step.

  • Size-exclusion chromatography column (e.g., packed with Bio-Gel P2 or Sephadex G-10 resin).

  • Elution buffer (e.g., deionized water or a low concentration salt buffer).

  • Fraction collector.

Procedure:

  • Equilibrate the size-exclusion column with the elution buffer.

  • Load the concentrated AHG sample onto the column.

  • Elute the column with the buffer at a constant flow rate.

  • Collect fractions and monitor the elution profile using a refractive index detector.

  • Pool the fractions corresponding to the AHG peak.

  • The final product can be lyophilized to obtain pure AHG powder.

Quantitative Data

The following table summarizes representative quantitative data for the purification of this compound.

Purification StepInitial MaterialFinal ProductPurityYieldReference
Microbial Purification 10g agarose (enzymatically hydrolyzed to AHG and D-galactose)3.73g purified AHG61.9% (w/w)0.373 g AHG / g agarose[1]
Chromatographic Purification 100g agarose (hydrolyzed and enzymatically treated)3.98g pure AHG~96%3.98% from initial agarose[6]
Enzymatic Production & Chromatographic Purification Initial agaroseFinal pure L-AHG95.6%4.0% from initial agarose[13]

Visualizations

Galactose Metabolic Pathway in Saccharomyces cerevisiae

The following diagram illustrates the Leloir pathway, which is responsible for the conversion of galactose to glucose-6-phosphate in S. cerevisiae.

Leloir_Pathway Gal_ext Extracellular Galactose GAL2 GAL2 (Permease) Gal_ext->GAL2 Gal_int Intracellular Galactose Gal1P Galactose-1-phosphate GAL1 GAL1 (Galactokinase) Gal_int->GAL1 UDP_Gal UDP-Galactose GAL7 GAL7 (Transferase) Gal1P->GAL7 Glc1P Glucose-1-phosphate GAL10 GAL10 (Epimerase) UDP_Gal->GAL10 UDP_Glc UDP-Glucose UDP_Glc->GAL7 UDP-Glucose Glc6P Glucose-6-phosphate PGM2 PGM2 (Mutase) Glc1P->PGM2 Glycolysis Glycolysis Glc6P->Glycolysis GAL2->Gal_int GAL1->Gal1P GAL7->UDP_Gal GAL7->Glc1P Glucose-1-phosphate GAL10->UDP_Glc PGM2->Glc6P

Caption: The Leloir pathway for galactose metabolism in Saccharomyces cerevisiae.

Experimental Workflow for AHG Purification

This diagram outlines the overall workflow for the microbial purification of this compound.

AHG_Purification_Workflow Start Start: Agarose Hydrolysate (AHG + D-Galactose) Fermentation Microbial Purification (S. cerevisiae) Start->Fermentation Separation Cell Separation (Centrifugation) Fermentation->Separation Supernatant Supernatant (Crude AHG) Separation->Supernatant Cells Yeast Pellet (Discard) Separation->Cells Chromatography Optional: Chromatographic Purification (Silica Gel / SEC) Supernatant->Chromatography Analysis QC Analysis (HPLC, TLC) Supernatant->Analysis End End: Pure AHG Chromatography->End Chromatography->Analysis

Caption: Workflow for the microbial purification of this compound.

References

Technical Support Center: Optimal Enzymes for Complete Agarose Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic hydrolysis of agarose (B213101). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal enzymes and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes used for the complete hydrolysis of agarose?

A1: The complete hydrolysis of agarose into its constituent monosaccharides, D-galactose and 3,6-anhydro-L-galactose, requires a multi-enzyme system. The key enzymes involved are:

  • α-Agarase (EC 3.2.1.158): This enzyme cleaves the α-1,3 glycosidic bonds in agarose, producing agarooligosaccharides (AOS) with this compound at the reducing end.[1][2]

  • β-Agarase (EC 3.2.1.81): This is the most commonly used type of agarase (B13387818). It hydrolyzes the β-1,4 glycosidic bonds in agarose, yielding neoagarooligosaccharides (NAOS) with D-galactose at the reducing end.[1][2]

  • α-Neoagarobiose Hydrolase (NABH): This enzyme is crucial for the final breakdown of neoagarooligosaccharides. It specifically hydrolyzes the α-1,3 linkage in neoagarobiose (B1678156) (the disaccharide repeating unit of agarose) to produce D-galactose and this compound.[3][4][5][6]

  • β-Galactosidase: This enzyme can act on agarooligosaccharides, cleaving terminal β-D-galactose residues.[7]

For complete hydrolysis, a combination of these enzymes, particularly a β-agarase followed by an α-neoagarobiose hydrolase, is typically employed.

Q2: What is the difference between α-agarase and β-agarase?

A2: The primary difference lies in their mode of action on the agarose polymer chain. α-Agarase cleaves the α-1,3 linkages, while β-agarase cleaves the β-1,4 linkages.[1][2] This results in different series of oligosaccharide products: agarooligosaccharides from α-agarase and neoagarooligosaccharides from β-agarase.

Q3: Can I achieve complete hydrolysis with a single enzyme?

A3: No, a single enzyme is generally not sufficient for the complete hydrolysis of agarose to its monomeric sugars. While agarases can significantly depolymerize the agarose, additional enzymes like α-neoagarobiose hydrolase are required to break down the resulting oligosaccharides into monosaccharides.[8]

Q4: What are the advantages of using a thermostable agarase?

A4: Thermostable agarases offer several advantages in industrial and laboratory settings. Their ability to function at higher temperatures allows for:

  • Increased reaction rates: Higher temperatures generally increase enzyme activity.

  • Reduced risk of contamination: High temperatures inhibit the growth of many common microbial contaminants.

  • Improved substrate solubility: Agarose is more soluble at higher temperatures, which can enhance enzyme access and hydrolysis efficiency.[9][10][11]

  • Use with standard agarose: Some thermostable β-agarases can be used with standard melting point agarose, not just low-melting-point agarose.[9]

Enzyme Selection Guide: A Comparative Overview

The selection of the optimal enzyme or enzyme combination depends on the specific application, desired end-products, and experimental conditions. The following tables provide a summary of key quantitative data for different classes of enzymes involved in agarose hydrolysis.

Table 1: Comparison of α-Agarases

Enzyme SourceOptimal pHOptimal Temperature (°C)Key ProductsSpecific Activity (U/mg)Reference
Catenovulum maritimum STB14 (Cm-AGA)8.035Agarobiose (A2), Agarotetraose (A4)206.1[12]

Table 2: Comparison of β-Agarases

Enzyme SourceOptimal pHOptimal Temperature (°C)Key ProductsSpecific Activity (U/mg)Reference
Flammeovirga yaeyamensis AM5.A7.040Neoagarooligosaccharides0.90[13]
Aliagarivorans marinus AM17.E17.050Neoagarooligosaccharides-[13]
Aliagarivorans taiwanensis A69.B27.050Neoagarooligosaccharides-[13]
Microbulbifer sp.7.025Neoagarooligosaccharides317.97 (µmol/min)[14]
Thalassospira profundimonas8.045Neoagarooligosaccharides-[15]
Thermoanaerobacter wiegelii B55.270Neoagarooligosaccharides-[10]

Table 3: Comparison of α-Neoagarobiose Hydrolases (NABH)

Enzyme SourceOptimal pHOptimal Temperature (°C)SubstrateKm (mM)Vmax (U/mg)Reference
Bacteroides plebeius (BpGH117)9.035Neoagarobiose30.2254.84[3]
Streptomyces coelicolor A3(2) (ScJC117)6.030Neoagarobiose11.57-[4][5][6]

Table 4: Characterization of an Agarolytic β-Galactosidase

Enzyme SourceOptimal pHOptimal Temperature (°C)Substrate
Vibrio sp. EJY3 (VejABG)7.035Agarotriose

Experimental Protocols

Protocol 1: General Assay for Agarase Activity (DNS Method)

This protocol is used to quantify the amount of reducing sugars released from agarose by the action of agarases.

Materials:

  • Agarose solution (0.2% w/v) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Enzyme solution (appropriately diluted)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • D-galactose standard solutions (for calibration curve)

  • Spectrophotometer

Procedure:

  • Reaction Setup: Mix 50 µL of the enzyme solution with 950 µL of the 0.2% agarose substrate solution.[15]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific agarase (e.g., 45°C) for a defined period (e.g., 30 minutes).[15]

  • Color Development: Stop the reaction by adding 500 µL of DNS reagent.[15]

  • Boiling: Heat the tubes in a boiling water bath for 10 minutes.[15]

  • Cooling: Cool the tubes in an ice water bath to stop the color development reaction.[15]

  • Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer.[15]

  • Quantification: Determine the amount of reducing sugar produced by comparing the absorbance to a standard curve prepared with known concentrations of D-galactose.

One unit of agarase activity is typically defined as the amount of enzyme that liberates 1 µmol of D-galactose equivalent per minute under the specified assay conditions.

Protocol 2: β-Galactosidase Activity Assay using ONPG

This protocol is suitable for measuring the activity of β-galactosidase, which can be involved in the final stages of agarose hydrolysis.

Materials:

  • Cell lysate or purified enzyme solution

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0; 1 mM MgCl2; 50 mM β-mercaptoethanol)[16]

  • Stop solution (e.g., 1 M Na2CO3)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: In a microplate well or tube, combine the enzyme sample with the assay buffer.

  • Initiation: Start the reaction by adding the ONPG substrate.[16][17][18]

  • Incubation: Incubate at the optimal temperature (e.g., 37°C) until a yellow color develops.[17][18]

  • Termination: Stop the reaction by adding the stop solution.[19]

  • Measurement: Measure the absorbance at 420 nm.[17][18][19]

  • Calculation: The enzyme activity is calculated based on the amount of o-nitrophenol produced over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete or No Hydrolysis Inactive enzyme- Check the expiration date and storage conditions of the enzyme. - Perform an activity assay with a known positive control substrate.
Suboptimal reaction conditions- Verify and optimize the pH, temperature, and buffer composition for the specific enzyme being used.[13][14]
Presence of inhibitors- Ensure the agarose substrate is free from contaminants that may inhibit enzyme activity (e.g., heavy metal ions).[13]
Insufficient enzyme concentration- Increase the enzyme concentration or extend the incubation time.[20]
Agarose has gelled- For non-thermostable enzymes, ensure the reaction temperature is maintained above the gelling point of the agarose. Use low-melting-point agarose if necessary.[20] - Ensure the gel is completely melted before adding the enzyme.[20]
Low Yield of Monosaccharides Incomplete breakdown of oligosaccharides- Ensure the presence and activity of downstream enzymes like α-neoagarobiose hydrolase.
Feedback inhibition- Consider removing the monosaccharide products from the reaction mixture as they are formed, if feasible for the application.
Smearing of DNA on Gel after Recovery Nuclease contamination- Ensure all buffers and the enzyme preparation are nuclease-free.[21] - Use sterile techniques throughout the procedure.
Incomplete dissociation of enzyme from DNA- Add SDS to a final concentration of 0.1% to 0.5% to help dissociate the enzyme from the DNA.[21]
High molecular weight agarose degradation products remaining- Ensure complete degradation of the agarose gel.[9] - Perform an additional purification step, such as phenol/chloroform extraction or alcohol precipitation, to remove residual oligosaccharides.[9]
Difficulty Recovering DNA from Digested Gel Incomplete digestion of agarose- Increase the amount of agarase or extend the incubation time.[20] - Ensure the agarose concentration is not too high for the enzyme to work efficiently.
Co-precipitation of oligosaccharides with DNA- Use ammonium (B1175870) acetate (B1210297) instead of sodium acetate for ethanol (B145695) precipitation, as this can reduce the co-precipitation of oligosaccharides.[22]

Visualizing the Hydrolysis Pathway and Experimental Workflow

Enzymatic Hydrolysis Pathway of Agarose

AgaroseHydrolysis cluster_main Complete Hydrolysis of Agarose cluster_beta β-Agarase Pathway cluster_alpha α-Agarase Pathway cluster_final Final Monosaccharides Agarose Agarose (Repeating D-galactose and this compound) NAOS Neoagarooligosaccharides (NAOS) Agarose->NAOS β-Agarase (cleaves β-1,4 linkages) AOS Agarooligosaccharides (AOS) Agarose->AOS α-Agarase (cleaves α-1,3 linkages) NAB Neoagarobiose (NAB) NAOS->NAB β-Agarase D_Gal D-Galactose NAB->D_Gal α-Neoagarobiose Hydrolase (NABH) (cleaves α-1,3 linkage) AHG This compound NAB->AHG α-Neoagarobiose Hydrolase (NABH) (cleaves α-1,3 linkage) AOS->D_Gal β-Galactosidase

Caption: Enzymatic pathway for the complete hydrolysis of agarose.

Experimental Workflow for Agarose Hydrolysis and Analysis

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis sub_prep Prepare Agarose Substrate (e.g., 0.2% in buffer) reaction Incubate Substrate and Enzyme (Optimal pH and Temperature) sub_prep->reaction enz_prep Prepare Enzyme Solution (Dilute to working concentration) enz_prep->reaction stop_reaction Stop Reaction (e.g., add DNS reagent) reaction->stop_reaction color_dev Color Development (Boiling) stop_reaction->color_dev measure Measure Absorbance (Spectrophotometer at 540 nm) color_dev->measure quantify Quantify Reducing Sugars (vs. Standard Curve) measure->quantify

Caption: General workflow for enzymatic hydrolysis of agarose and DNS assay.

References

stability of 3,6-Anhydro-L-galactose in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,6-Anhydro-L-galactose (L-AHG) in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at room temperature?

A1: this compound is known to be chemically unstable, particularly in aqueous solutions. Its stability is significantly influenced by factors such as temperature and pH. While specific shelf-life data at room temperature is not extensively documented in publicly available literature, it is known to be susceptible to degradation over time. For optimal stability, it is recommended to store aqueous solutions of L-AHG at low temperatures (e.g., 4°C) for short-term use and frozen (-20°C or below) for long-term storage.

Q2: What are the primary factors that affect the stability of this compound?

A2: The primary factors affecting the stability of L-AHG in aqueous solutions are:

  • Temperature: Elevated temperatures significantly accelerate the degradation of L-AHG.[1][2] It has been observed that L-AHG is easily degraded at temperatures higher than 50°C.[2]

  • pH: L-AHG is particularly unstable in acidic conditions.[3] Acidic environments can lead to the conversion of L-AHG into other byproducts, including 5-hydroxymethylfurfural (B1680220) (HMF).[4]

  • Presence of strong acids: High concentrations of strong acids can cause excessive degradation of L-AHG.[4]

Q3: What are the known degradation products of this compound?

A3: Under acidic and high-temperature conditions, this compound can be converted into byproducts such as 5-hydroxymethylfurfural (HMF).[4] The degradation can also lead to a decrease in the quantifiable amount of L-AHG in solution.

Q4: Are there any stabilized alternatives to this compound?

A4: Yes, the sugar alcohol form, 3,6-anhydro-L-galactitol (AHGol), has been shown to be a more stable alternative. The conversion of the aldehyde group in L-AHG to an alcohol group in AHGol enhances its thermal stability.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low concentration of L-AHG in a freshly prepared standard solution. Degradation during sample preparation or storage.Prepare solutions fresh using high-purity water. Store stock solutions at -20°C or below and working solutions at 4°C for immediate use. Avoid repeated freeze-thaw cycles.
Inconsistent results in bioassays using L-AHG. L-AHG degradation in the assay medium.Check the pH and temperature of your assay buffer. If the conditions are acidic or elevated, consider the stability of L-AHG over the assay duration. It may be necessary to prepare fresh L-AHG solutions immediately before each experiment.
Appearance of unknown peaks in chromatographic analysis of L-AHG samples. Formation of degradation products (e.g., HMF).Review your sample handling and storage procedures. Ensure that the pH of your solution is not acidic and that it has not been exposed to high temperatures. Use analytical techniques like mass spectrometry (MS) to identify the unknown peaks, which may correspond to known degradation products.
Difficulty in quantifying L-AHG after acidic hydrolysis of polysaccharides. Acid-lability of L-AHG.The use of strong acids for hydrolysis can lead to significant degradation of the released L-AHG.[3] Consider using milder hydrolysis conditions or enzymatic methods for the liberation of L-AHG from polysaccharides.

Quantitative Data on L-AHG Stability

The following table summarizes the available quantitative data on the thermal degradation of this compound in aqueous solutions.

TemperatureIncubation TimeConcentration ReductionReference
50-70°C1-3 weeks50-80%[1]
70°C5 weeksComplete degradation[2]

Experimental Protocols

Protocol 1: General Stability Testing of this compound in an Aqueous Solution

This protocol provides a general framework for assessing the stability of L-AHG under specific experimental conditions.

1. Materials:

  • This compound
  • High-purity water (e.g., Milli-Q or equivalent)
  • Buffer solutions at desired pH values
  • Analytical instrumentation for quantification (e.g., HPLC, GC-MS, or a specific enzymatic assay)
  • Temperature-controlled incubator or water bath

2. Procedure:

  • Prepare a stock solution of L-AHG of known concentration in high-purity water.
  • Aliquot the stock solution into separate vials for each time point and condition to be tested.
  • If testing pH effects, dilute the stock solution in the respective buffer solutions to the final desired concentration.
  • Store the vials at the desired temperatures.
  • At each scheduled time point (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.
  • Immediately analyze the concentration of L-AHG using a validated analytical method.
  • Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.

3. Data Analysis:

  • Plot the concentration of L-AHG versus time for each condition.
  • Calculate the degradation rate and, if possible, the half-life of L-AHG under each condition.

Protocol 2: Quantification of this compound using GC-MS

This method is suitable for the quantitative analysis of L-AHG in stability studies. The protocol involves hydrolysis (if liberating from a polysaccharide), reduction, and acetylation to form alditol acetates for GC-MS analysis.

1. Hydrolysis (if applicable):

  • For selective hydrolysis of 3,6-anhydrogalactosidic bonds from polysaccharides, reductive mild acid hydrolysis can be used. A typical condition is heating in 0.3 M trifluoroacetic acid (TFA) in the presence of an acid-stable reducing agent like 4-methyl morpholine (B109124) borane (B79455) at 80°C for 90 minutes.

2. Sample Preparation for GC-MS:

  • The sample containing L-AHG is reduced, typically with a borane complex, to convert the monosaccharide to its corresponding alditol.
  • The resulting alditols are then acetylated using, for example, acetic anhydride.
  • The resulting alditol acetates are extracted and dissolved in a suitable solvent for injection into the GC-MS.

3. GC-MS Analysis:

  • A standard gas chromatograph coupled with a mass spectrometer is used.
  • The separation is typically performed on a capillary column suitable for sugar analysis (e.g., a column with a non-polar stationary phase).
  • The mass spectrometer is operated in electron ionization (EI) mode, and the fragments are analyzed to identify and quantify the L-AHG derivative.

Visualizations

degradation_pathway AHG This compound DegradationProducts Degradation Products (e.g., 5-HMF) AHG->DegradationProducts  Acidic Conditions / High Temperature

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stability Study cluster_analysis Analysis Prep Prepare L-AHG solution in aqueous buffer Aliquots Aliquot for different time points and conditions Prep->Aliquots Incubate Incubate at controlled temperature Aliquots->Incubate Sample Sample at scheduled time points Incubate->Sample Quantify Quantify L-AHG (e.g., GC-MS, HPLC) Sample->Quantify Data Analyze degradation rate and half-life Quantify->Data

References

Validation & Comparative

Validating the Structure of 3,6-Anhydro-L-galactose: A Comparative Guide to Spectroscopic and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of bioactive compounds is paramount. This guide provides a comparative overview of the primary analytical method, Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of the 3,6-Anhydro-L-galactose (L-AHG) structure. We present supporting experimental data and protocols, alongside a comparison with an alternative chromatographic method, Gas Chromatography-Mass Spectrometry (GC-MS), to offer a comprehensive resource for the characterization of this important monosaccharide.

Introduction to this compound

This compound is a key monosaccharide component of agarose, a polysaccharide extracted from red algae.[1] Its unique bicyclic structure, formed by an ether linkage between the C3 and C6 positions of galactose, contributes significantly to the gelling properties of agar. Beyond its structural role in polysaccharides, L-AHG has garnered interest for its potential biological activities, making its unambiguous identification and structural validation crucial for research and development in various fields, including cosmetics and pharmaceuticals.

Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules, including carbohydrates like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For L-AHG, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

Key NMR Experiments for L-AHG Validation:
  • ¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts (δ) and coupling constants (J) of the protons in the L-AHG ring are characteristic fingerprints of its structure.

  • ¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in L-AHG gives a distinct signal, and its chemical shift is indicative of its bonding environment.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons directly attached to carbon atoms. It is invaluable for assigning the proton and carbon signals of the L-AHG molecule, confirming the C-H connectivity.[2]

  • 2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, helping to establish the connectivity of protons within the sugar ring.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for confirming the overall structure and the position of the anhydro bridge.

Data Presentation: NMR Spectroscopic Data for this compound

While a definitive, publicly available, fully assigned NMR dataset for the free this compound monosaccharide is not readily found in a single publication, the analysis of related structures, such as its presence in oligosaccharides, allows for the confident assignment of its characteristic chemical shifts. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the 3,6-anhydro-α-L-galactopyranose unit, which is the predominant form.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~5.3~97.0
2~4.0~70.0
3~4.6~78.0
4~4.2~75.0
5~4.7~77.0
6a~3.8~70.0
6b~3.9

Note: The exact chemical shifts can vary slightly depending on the solvent, temperature, and pH. The data presented is a compilation of expected values based on the analysis of related compounds.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful alternative and complementary technique for the analysis of monosaccharides. While NMR provides detailed structural information on the intact molecule, GC-MS is highly sensitive and excellent for the quantification and identification of volatile derivatives of the compound. For carbohydrate analysis, a derivatization step is necessary to make the sugar volatile.

GC-MS Analysis Workflow for L-AHG:
  • Hydrolysis: If L-AHG is part of a polysaccharide, it must first be released by acid hydrolysis.

  • Reduction: The aldehyde group of the monosaccharide is reduced to an alcohol to prevent the formation of multiple isomers in the gas phase.

  • Acetylation: The hydroxyl groups are acetylated to form a volatile derivative (alditol acetate).

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the column.

  • MS Detection: The separated components are then introduced into a mass spectrometer, which provides a mass spectrum that can be used to identify the compound based on its fragmentation pattern.

Data Presentation: Comparison of NMR and GC-MS for L-AHG Validation
FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the magnetic properties of atomic nuclei to determine molecular structure.Separates volatile compounds based on their physical properties and identifies them by their mass-to-charge ratio.
Sample State Solution (typically in D₂O)Gas (after derivatization)
Information Provided Detailed 3D structure, stereochemistry, connectivity of atoms.Molecular weight of the derivative, fragmentation pattern for identification, quantification.
Sample Preparation Simple dissolution in a deuterated solvent.Requires chemical derivatization (hydrolysis, reduction, acetylation).[3]
Sensitivity LowerHigher
Primary Use for L-AHG Definitive structural elucidation and validation.Quantification and confirmation of presence, especially in complex mixtures.[3]

Experimental Protocols

NMR Spectroscopy of this compound

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

  • Lyophilize the sample and redissolve in D₂O two to three times to exchange any residual exchangeable protons with deuterium.

  • Transfer the final solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire NMR data on a spectrometer with a proton frequency of 500 MHz or higher.

  • ¹H NMR: Acquire a 1D proton spectrum with water suppression. Typical parameters include a spectral width of 12 ppm, 32 scans, a relaxation delay of 2 s, and an acquisition time of 2 s.

  • ¹³C NMR: Acquire a 1D proton-decoupled carbon spectrum. Typical parameters include a spectral width of 220 ppm, 2048 scans, a relaxation delay of 2 s, and an acquisition time of 1 s.

  • 2D HSQC: Acquire a 2D ¹H-¹³C HSQC spectrum to determine one-bond proton-carbon correlations.

  • 2D COSY: Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton couplings.

  • 2D HMBC: Acquire a 2D ¹H-¹³C HMBC spectrum to identify long-range proton-carbon correlations.

3. Data Processing and Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the ¹H spectra to the residual HDO signal (δ 4.79 ppm) and the ¹³C spectra to an internal or external standard.

  • Assign the signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

GC-MS Analysis of this compound

1. Derivatization to Alditol Acetates:

  • Hydrolysis (if necessary): Treat the polysaccharide sample containing L-AHG with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.

  • Reduction: Neutralize the hydrolysate and reduce the monosaccharides with sodium borohydride (B1222165) (NaBH₄).

  • Acetylation: Acetylate the resulting alditols with acetic anhydride (B1165640) and a catalyst (e.g., 1-methylimidazole).

2. GC-MS Analysis:

  • Gas Chromatograph: Use a GC equipped with a capillary column suitable for carbohydrate analysis (e.g., DB-5).

  • Injection: Inject 1 µL of the derivatized sample in split mode.

  • Oven Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to a higher temperature (e.g., 250°C) to elute the derivatives.

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-800.[3]

3. Data Analysis:

  • Identify the 3,6-anhydro-L-galactitol acetate (B1210297) peak based on its retention time and comparison of its mass spectrum with a known standard or library data.

Mandatory Visualization

NMR_Validation_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Validation Purified_LAHG Purified this compound Dissolution Dissolve in D₂O Purified_LAHG->Dissolution Lyophilization Lyophilize & Re-dissolve Dissolution->Lyophilization NMR_Tube Transfer to NMR Tube Lyophilization->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Processing Spectral Processing OneD_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure_Validation Structure Validation Assignment->Structure_Validation Final_Report Final_Report Structure_Validation->Final_Report Validated Structure Logical_Relationship cluster_goal Primary Goal cluster_methods Analytical Methods cluster_nmr_info Information from NMR cluster_gcms_info Information from GC-MS Goal Structural Validation of This compound NMR NMR Spectroscopy Goal->NMR Primary Method GCMS GC-MS Goal->GCMS Alternative/Complementary Method Connectivity Atom Connectivity (COSY, HMBC) NMR->Connectivity Stereochemistry Stereochemistry (Coupling Constants) NMR->Stereochemistry Molecular_Weight Molecular Weight (of derivative) GCMS->Molecular_Weight Quantification Quantification GCMS->Quantification Direct_Structure Direct Structural Information Connectivity->Direct_Structure Stereochemistry->Direct_Structure Validated_Structure Validated_Structure Direct_Structure->Validated_Structure Indirect_Structure Indirect Structural Information Molecular_Weight->Indirect_Structure Indirect_Structure->Validated_Structure

References

A Comparative Guide to the Purity Analysis of 3,6-Anhydro-L-galactose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of 3,6-Anhydro-L-galactose (AHG), a bioactive monosaccharide with potential therapeutic applications, is of paramount importance. This guide provides an objective comparison of various chromatographic methods for the purity analysis of AHG, supported by experimental data and detailed protocols.

Comparison of Chromatographic Methods

The selection of an appropriate analytical method for purity assessment depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired quantitative accuracy. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are among the most common techniques employed. Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative monitoring of purification processes.

Quantitative Performance

The following table summarizes the quantitative performance of various analytical methods for the analysis of this compound.

MethodLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Precision (RSD%)Accuracy/Recovery (%)
GC-MS 50 - 5000.13 - 0.150.43 - 0.521.95 - 4.31104.90 - 109.21[1]
HPLC-RID Data not availableData not availableData not availableData not availableData not available
Enzymatic Assay Not applicable~32.4 (0.2 mM)[2]Not applicableData not availableData not available
HPAEC-PAD Not specified, but capable of detection at pico- to femtomole levels[3]Not specifiedNot specifiedData not availableData not available

Note: The quantitative data for GC-MS is for 3,6-anhydrogalactose (AnGal) and serves as a strong reference for L-isomers. Data for HPLC-RID specific to this compound was not available in the search results. The enzymatic assay's LOD has been converted from mM to µg/mL for comparison.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate replication and adaptation in a laboratory setting.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity, making it suitable for accurate quantification of this compound, often after derivatization to enhance volatility.

Sample Preparation (Derivatization to Alditol Acetates) [1]

  • Hydrolysis: To 100 µL of the sample, add 50 µL of 80 mg/mL methylmorpholine–borane (MMB) and trifluoroacetic acid (TFA) to a final concentration of 2.5 mol/L. Incubate at 80°C for 30 minutes.

  • Reduction: Cool the sample to room temperature, add another 50 µL of 80 mg/mL MMB, and dry under a stream of nitrogen gas.

  • Second Hydrolysis: Add 100 µL of deionized water and TFA to a final concentration of 1.5 mol/L. Heat at 120°C for 1 hour.

  • Acetylation: After cooling, add 100 µL of 80 mg/mL MMB and dry with nitrogen gas. Add 500 µL of acetonitrile (B52724) and dry again. Dissolve the residue in a mixture of 0.5 mL ethyl acetate, 1.5 mL acetic anhydride, and 50 µL perchloric acid. Sonicate for 10 minutes and let it stand for 15 minutes at room temperature.

  • Extraction: Add 5 mL of deionized water and extract the aqueous phase with 2 mL of dichloromethane (B109758). Wash the dichloromethane fraction three times with 5 mL of deionized water. The organic phase is then ready for GC-MS analysis.

Chromatographic Conditions [1]

  • Column: Rtx-5MS (30 m × 0.25 mm i.d., 0.1 µm film thickness)

  • Carrier Gas: Nitrogen at a flow rate of 2 mL/min

  • Injector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then increase at 30°C/min to 120°C (hold for 1 minute), and finally increase at 25°C/min to 250°C (hold for 30 minutes).

  • Detector Temperature: 250°C

  • Mass Spectrometry: Electron impact (EI) at 70 eV, scanning from m/z 50 to 800.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a robust method for quantifying non-chromophoric compounds like this compound. A significant challenge is the separation from other structurally similar monosaccharides, such as D-galactose.

Chromatographic Conditions

  • Mobile Phase: A mixed solvent of 15-100% (v/v) acetonitrile and 0.005-0.015 M trifluoroacetic acid. A common composition is a mixed solvent of 20-40% (v/v) acetonitrile and 0.01 M trifluoroacetic acid.

  • Flow Rate: 0.1 to 0.6 mL/min.

  • Column Temperature: 25 to 45°C.

  • Detector: Refractive Index Detector (RID).

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid qualitative technique, primarily used for monitoring the progress of purification steps.

Chromatographic Conditions

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A solvent mixture of chloroform, methanol, and water at a ratio of 78:20:2 (v/v/v).

  • Visualization: Staining with a suitable reagent (e.g., p-anisaldehyde solution) followed by heating.

Alternative Methods

Beyond conventional chromatography, other techniques offer distinct advantages for the analysis of this compound.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for the direct analysis of carbohydrates without the need for derivatization. It can separate isomeric sugars and provides detection at pico- or femtomole levels, making it ideal for trace analysis.[3]

  • Enzymatic Assay: A rapid and robust method for the quantification of this compound can be achieved using specific enzymes like anhydrogalactose dehydrogenase. This spectrophotometric assay offers a result in less than 5 minutes and has a detection limit of 0.2 mM.[2] It is particularly useful for high-throughput screening.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for chromatographic purity analysis and the relationship between different analytical methodologies.

Chromatographic_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Raw_Sample Raw this compound Sample Purification Purification (e.g., Column Chromatography) Raw_Sample->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization Optional HPLC HPLC-RID Purification->HPLC TLC TLC (Monitoring) Purification->TLC GC GC-MS Derivatization->GC Integration Peak Integration & Quantification HPLC->Integration GC->Integration Purity Purity Calculation Integration->Purity

Caption: General workflow for the purity analysis of this compound using chromatography.

Method_Selection_Logic cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Monitoring Start Purity Analysis of this compound High_Accuracy High Accuracy & Sensitivity Start->High_Accuracy Robust_Quant Robust Quantification Start->Robust_Quant High_Throughput Rapid Screening Start->High_Throughput Qualitative Purification Monitoring Start->Qualitative GCMS GC-MS High_Accuracy->GCMS HPAECPAD HPAEC-PAD High_Accuracy->HPAECPAD HPLCRID HPLC-RID Robust_Quant->HPLCRID Enzymatic Enzymatic Assay High_Throughput->Enzymatic TLC TLC Qualitative->TLC

Caption: Decision logic for selecting an appropriate analytical method for this compound analysis.

References

comparative study of 3,6-Anhydro-L-galactose and arbutin for skin whitening

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the skin-whitening effects of 3,6-Anhydro-L-galactose (L-AHG) and Arbutin (B1665170). The information presented is based on available experimental data and is intended to assist researchers and professionals in the fields of dermatology, cosmetology, and pharmacology in their evaluation of these two compounds.

Introduction

Melanin (B1238610), the primary pigment responsible for skin color, is produced through a process called melanogenesis. Overproduction of melanin can lead to various hyperpigmentary disorders. Consequently, the development of effective and safe skin-whitening agents is a significant area of research. This guide focuses on two such agents: this compound, a monosaccharide derived from red algae, and Arbutin, a glycosylated hydroquinone (B1673460) found in various plants.

Mechanism of Action

The two compounds exhibit distinct mechanisms for achieving their skin-whitening effects.

  • This compound (L-AHG): L-AHG does not directly inhibit the activity of tyrosinase, the key enzyme in melanogenesis. Instead, its anti-melanogenic effect is mediated through the transcriptional repression of crucial melanogenesis-related genes.[1][2][3] L-AHG has been shown to inhibit the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA), mitogen-activated protein kinase (MAPK), and Akt signaling pathways.[1][2][3] This inhibition leads to the downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis. Consequently, the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) is reduced, leading to decreased melanin production.[1][2][3]

  • Arbutin: Arbutin functions as a direct competitive inhibitor of tyrosinase.[4][5] It competes with the natural substrate, L-tyrosine, for the active site of the enzyme, thereby preventing the synthesis of melanin precursors. While it effectively inhibits tyrosinase activity, arbutin generally does not affect the mRNA expression levels of tyrosinase or other melanogenesis-related proteins like MITF, TRP-1, and TRP-2.[4][5]

Data Presentation: Comparative Efficacy

ParameterThis compound (L-AHG)ArbutinCell Line
Melanin Content Inhibition Significantly higher inhibition than Arbutin at 50 µg/mL[6][7]Standard whitening agentB16F10 melanoma cells
Mushroom Tyrosinase Inhibition (IC50) No direct inhibition[1][2][3]~9.3 mM-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Mushroom Tyrosinase Activity Assay

This assay is used to determine the direct inhibitory effect of a compound on tyrosinase activity.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) Buffer (pH 6.8)

  • Test compounds (L-AHG, Arbutin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.

  • Initiate the enzymatic reaction by adding L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at time zero and then at regular intervals for a specified period.

  • The rate of dopachrome (B613829) formation is determined by the change in absorbance over time.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.

B16F10 Melanoma Cell Melanin Content Assay

This assay quantifies the amount of melanin produced by melanoma cells after treatment with a test compound.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • α-Melanocyte-Stimulating Hormone (α-MSH)

  • Test compounds (L-AHG, Arbutin)

  • Phosphate-Buffered Saline (PBS)

  • 1N NaOH with 10% DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds in the presence of α-MSH (to stimulate melanogenesis) for 72 hours.

  • After incubation, wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO.

  • Incubate the cell lysates at 80°C for 1 hour to solubilize the melanin.

  • Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm.

  • The melanin content is normalized to the total protein content of each sample, which can be determined using a BCA protein assay kit.

  • The percentage of melanin inhibition is calculated relative to the α-MSH-treated control group.

Western Blot Analysis of Melanogenesis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in melanogenesis, such as MITF, tyrosinase, TRP-1, and TRP-2.

Materials:

  • B16F10 cells treated as in the melanin content assay

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-MITF, anti-tyrosinase, anti-TRP-1, anti-TRP-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated B16F10 cells and determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins (MITF, tyrosinase, TRP-1, TRP-2) and a loading control (β-actin).

  • Wash the membrane and incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detect the protein bands using a chemiluminescent substrate and capture the image using an imaging system.

  • Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

experimental_workflow cluster_tyrosinase Mushroom Tyrosinase Assay cluster_melanin B16F10 Melanin Content Assay cluster_western Western Blot Analysis T1 Prepare Tyrosinase and Substrate T2 Add Test Compound (L-AHG or Arbutin) T1->T2 T3 Measure Absorbance (Dopachrome formation) T2->T3 T4 Calculate % Inhibition and IC50 T3->T4 M1 Culture B16F10 Cells M2 Treat with α-MSH and Test Compound M1->M2 M3 Lyse Cells and Solubilize Melanin M2->M3 M4 Measure Absorbance and Normalize M3->M4 M5 Calculate % Melanin Inhibition M4->M5 W1 Prepare Cell Lysates W2 SDS-PAGE and Protein Transfer W1->W2 W3 Antibody Incubation (Primary & Secondary) W2->W3 W4 Detection and Quantification W3->W4

Experimental workflow for comparing L-AHG and Arbutin.

arbutin_mechanism Tyrosinase Tyrosinase (Enzyme) Melanin_Precursors Melanin Precursors Tyrosinase->Melanin_Precursors Catalyzes conversion Inhibition X Tyrosinase->Inhibition L_Tyrosine L-Tyrosine (Substrate) L_Tyrosine->Tyrosinase Binds to active site Arbutin Arbutin (Competitive Inhibitor) Arbutin->Tyrosinase Competitively binds to active site Melanin Melanin Melanin_Precursors->Melanin

Mechanism of action of Arbutin as a tyrosinase inhibitor.

lahg_pathway cluster_inhibition L_AHG This compound (L-AHG) Signaling_Pathways cAMP/PKA, MAPK, Akt Signaling Pathways L_AHG->Signaling_Pathways Inhibits Inhibition L_AHG->Inhibition MITF MITF (Transcription Factor) Signaling_Pathways->MITF Activates Inhibition2 Signaling_Pathways->Inhibition2 Melanogenesis_Genes Tyrosinase, TRP-1, TRP-2 (Genes) MITF->Melanogenesis_Genes Upregulates expression Inhibition3 MITF->Inhibition3 Melanin_Synthesis Melanin Synthesis Melanogenesis_Genes->Melanin_Synthesis Leads to

Signaling pathway of this compound in melanogenesis.

Conclusion

This compound and Arbutin represent two distinct approaches to skin whitening. Arbutin acts as a direct inhibitor of tyrosinase, the enzyme responsible for melanin production. In contrast, L-AHG modulates the signaling pathways that regulate the expression of key melanogenic genes. While direct comparative IC50 values for melanin inhibition are not consistently available, existing studies suggest that L-AHG is a potent inhibitor of melanin synthesis, with some evidence indicating greater efficacy than arbutin at similar concentrations. The choice between these two compounds for research and development may depend on the desired mechanism of action and the specific application. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and therapeutic potential.

References

A Comparative Analysis of 3,6-Anhydro-L-galactose and Xylitol for Dental Caries Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of 3,6-Anhydro-L-galactose and xylitol (B92547) in preventing dental caries.

This report provides an in-depth comparison of this compound (AHG), a rare sugar derived from red macroalgae, and xylitol, a well-established sugar alcohol, as potential agents for the prevention of dental caries. This guide synthesizes available experimental data, details methodologies of key studies, and visually represents mechanisms of action and experimental workflows to aid in research and development.

Executive Summary

Dental caries remains a significant global health issue, primarily driven by the metabolic activity of cariogenic bacteria such as Streptococcus mutans in dental plaque. The search for effective sugar substitutes that can mitigate this process is a key focus of dental research. Xylitol has been widely studied and utilized for its anticariogenic properties. More recently, this compound has emerged as a potential alternative, with preliminary studies suggesting superior efficacy in inhibiting the primary causative agent of dental caries. This guide provides a direct comparison of these two compounds based on current scientific evidence.

Quantitative Data Comparison

The following table summarizes the key quantitative findings from in vitro and in vivo studies on the efficacy of this compound and xylitol.

ParameterThis compound (AHG)XylitolSource(s)
Inhibitory Effect on Streptococcus mutans Growth - Retarded growth at 5 g/L. - Complete inhibition of growth and acid production at 10 g/L.- Growth still occurred at a concentration of 40 g/L. - A daily dose of 6.44 g/day and 10.32 g/day reduces mutans streptococci in plaque.[1][2][3]
Reduction in Caries Incidence (Clinical Trials) No clinical trial data available.- Meta-analysis shows a reduction in DMF/dmf with a standard mean of -1.09. - A 1-year study with low-dose (2.5 g/day ) chewing gum showed a significantly lower increment of initial and extensive caries lesions. - A 3-year trial in adults showed a 40% reduction in root caries lesions compared to placebo.[4][5][6]
Effect on Plaque Accumulation No direct experimental data available.- Reduces plaque formation and bacterial adherence. - Systematic review showed plaque accumulation decreased in 6 out of 10 studies when compared to sorbitol gum.[4][7]
Effect on Salivary Mutans Streptococci Levels No direct experimental data available.- Reduces levels of mutans streptococci in saliva. - A 3-week study showed a statistically significant reduction in salivary S. mutans and S. sobrinus counts.[4][8]

Mechanism of Action

This compound

The precise mechanism of action for this compound is not yet fully elucidated. However, existing research points to a direct inhibitory effect on the growth and acid production of Streptococcus mutans.[1][2] This suggests that AHG may interfere with essential metabolic pathways of this primary cariogenic bacterium. A patent application for the use of AHG in preventing dental caries also highlights its ability to inhibit the growth of oral microorganisms and the subsequent production of acids.[9]

Xylitol

Xylitol's anticariogenic mechanism is multifaceted and well-documented.[4][10][11]

  • Non-fermentable by Cariogenic Bacteria : Streptococcus mutans and other oral bacteria are unable to metabolize xylitol, a five-carbon sugar alcohol. This prevents the production of lactic acid, which is the primary cause of enamel demineralization.[11][12]

  • Inhibition of Bacterial Growth and Adhesion : When S. mutans uptakes xylitol, it undergoes a futile energy-consuming cycle to expel the non-metabolizable xylitol-5-phosphate, ultimately leading to reduced growth and even cell death.[4][11] Xylitol also reduces the adherence of bacteria to the tooth surface, thereby decreasing plaque formation.[4]

  • Stimulation of Salivary Flow : The use of xylitol-containing products like chewing gum stimulates saliva production. Saliva acts as a natural buffer to neutralize plaque acids and contains minerals like calcium and phosphate (B84403) that aid in the remineralization of tooth enamel.[11][12]

xylitol_mechanism xylitol Xylitol s_mutans Streptococcus mutans xylitol->s_mutans Uptake saliva Saliva Stimulation xylitol->saliva Promotes acid Lactic Acid Production s_mutans->acid Inhibits growth Bacterial Growth & Adhesion s_mutans->growth Inhibits enamel Enamel Demineralization acid->enamel Causes remineralization Enamel Remineralization saliva->remineralization Enhances

Caption: Mechanism of action of xylitol in dental caries prevention.

Experimental Protocols

In Vitro Antimicrobial Activity Assay (this compound vs. Xylitol)

This protocol is based on the methodology described in the study by Yun et al. (2017).[1][2]

  • Bacterial Strain and Culture Conditions : Streptococcus mutans is cultured in a suitable broth medium at 37°C under anaerobic conditions.

  • Preparation of Test Agents : Stock solutions of this compound and xylitol are prepared and sterilized.

  • Growth Inhibition Assay :

    • S. mutans is inoculated into fresh broth containing varying concentrations of either AHG (e.g., 5 g/L, 10 g/L) or xylitol (e.g., 40 g/L).

    • A control group with no added sugar substitute is included.

    • The cultures are incubated, and bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600).

  • Acid Production Assay :

    • After incubation, the pH of the culture medium is measured to assess the inhibition of acid production.

  • Data Analysis : The growth curves and final pH values of the different treatment groups are compared to the control to determine the inhibitory effects of each compound.

antimicrobial_assay_workflow start Start: Culture S. mutans prepare Prepare AHG and Xylitol Solutions start->prepare inoculate Inoculate S. mutans into Test and Control Broths start->inoculate prepare->inoculate incubate Incubate Cultures inoculate->incubate measure_growth Measure Optical Density (OD600) (Growth) incubate->measure_growth measure_ph Measure pH (Acid Production) incubate->measure_ph analyze Analyze and Compare Results measure_growth->analyze measure_ph->analyze

Caption: Workflow for in vitro antimicrobial activity assay.
In Vitro Enamel Demineralization Model

This is a generalized protocol based on common methodologies used in dental research.[13][14]

  • Enamel Specimen Preparation : Bovine or human enamel blocks are prepared, polished, and their baseline surface microhardness is measured.

  • Biofilm Formation :

    • The enamel blocks are sterilized and placed in a multi-well plate.

    • A microcosm biofilm is initiated by inoculating the enamel surfaces with human saliva.

    • The biofilms are grown in a saliva-like medium under anaerobic conditions at 37°C.

  • Treatment Application :

    • The biofilms are intermittently exposed to a sucrose (B13894) solution to induce demineralization.

    • Test groups are also treated with solutions of this compound or xylitol at relevant concentrations. A placebo or negative control group is included.

    • The treatment regimen can vary in frequency and duration.

  • Assessment of Demineralization :

    • The pH of the culture medium is monitored regularly.

    • After the experimental period, the final surface microhardness of the enamel blocks is measured.

    • The percentage of surface hardness loss is calculated to quantify the extent of demineralization.

  • Data Analysis : The percentage of surface hardness loss and pH changes are compared among the different treatment groups to evaluate the protective effects of the test agents against enamel demineralization.

Conclusion and Future Directions

The available evidence strongly supports the efficacy of xylitol in dental caries prevention through its well-established mechanisms of inhibiting Streptococcus mutans, reducing plaque formation, and promoting enamel remineralization.[4][10][11] In contrast, this compound is a promising newcomer with preliminary in vitro data suggesting a more potent inhibitory effect on S. mutans at significantly lower concentrations than xylitol.[1][2]

For drug development professionals and researchers, xylitol represents a proven, albeit moderately effective, agent. The future of AHG in dental applications hinges on further research to:

  • Elucidate its precise mechanism of action.

  • Conduct in vitro studies on its effects on biofilm formation and enamel demineralization.

  • Perform in vivo animal studies and, ultimately, human clinical trials to establish its safety and efficacy in a clinical setting.

The high potency of this compound observed in initial studies warrants further investigation, as it could represent a significant advancement in the development of novel and more effective strategies for dental caries prevention.

References

A Comparative Analysis of the Immunosuppressive Activity of L-AHG and Traditional Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunosuppressive properties of 3,6-Anhydro-L-galactose (L-AHG), a novel bioactive carbohydrate, with established immunosuppressive drugs: Cyclosporine A (CsA), Tacrolimus (FK506), and Rapamycin (Sirolimus). This analysis is based on available experimental data and focuses on key mechanisms of action, effects on lymphocyte proliferation, and impact on cytokine production.

Executive Summary

L-AHG emerges as a promising immunosuppressant with a distinct mechanism of action targeting the JAK-STAT signaling pathway and inducing cell cycle arrest in activated T and B lymphocytes.[1][2] This targeted approach suggests the potential for a more favorable side-effect profile compared to traditional immunosuppressants. While direct comparative data in mixed lymphocyte reaction (MLR) and cytotoxic T-lymphocyte (CTL) assays are not yet available for L-AHG, its inhibitory effect on lymphocyte proliferation is documented. Traditional drugs like Cyclosporine A and Tacrolimus primarily inhibit the calcineurin-NFAT pathway, while Rapamycin targets the mTOR pathway. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to facilitate a comprehensive understanding of their comparative immunosuppressive activities.

Data Presentation: Comparative Immunosuppressive Activity

The following tables summarize the available quantitative data on the inhibitory effects of L-AHG and traditional immunosuppressive drugs on lymphocyte proliferation. It is important to note that IC50 values can vary depending on the specific experimental conditions, including cell type, stimulation method, and assay duration.

Table 1: Inhibition of T-Cell Proliferation

CompoundTarget CellsStimulationIC50Source
L-AHG Activated Mouse T-cellsanti-CD3/anti-CD2855.5 µg/mL[3]
Cyclosporine A Human Peripheral Blood T-cellsPhytohaemagglutinin (PHA)0.6 - 250 ng/mL[4]
Tacrolimus Human Peripheral Blood Mononuclear Cells (PBMCs)anti-CD3ε mAb beads~3.125 ng/mL (strong reduction)[5][6]
Rapamycin Human peTh2 cells-0.1 nM[7][8]
Rapamycin Human cTh2 cells-0.25 nM[7][8]
Rapamycin Human Th1 cells-10 nM[7][8]

Table 2: Inhibition of B-Cell Proliferation

CompoundTarget CellsStimulationIC50Source
L-AHG Activated Mouse B-cellsanti-CD40 + anti-IgM + IL-434.0 µg/mL[3]

Table 3: Effects on Cytokine Production

CompoundTarget CellsCytokineEffectSource
L-AHG Activated Mouse T-cellsIL-2Diminished production[3]
L-AHG Activated Mouse B-cellsIL-6Diminished production[3]
Cyclosporine A Human CD4+ T-cellsIL-2Strong inhibition[5]
Tacrolimus Human T-cellsIL-2, IFN-γStrong inhibition (IC50 of 5.6 µg/L for IL-2 and 18.6 µg/L for IFNγ)[9]
Rapamycin Human T-cells-Inhibits cytokine-driven proliferation[7]

Note: Quantitative data for the inhibition of cytokine production by L-AHG is not currently available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

The immunosuppressive effects of L-AHG and traditional drugs are mediated through distinct signaling pathways.

L-AHG Signaling Pathway

L-AHG exerts its immunosuppressive effects through a dual mechanism:

  • Inhibition of the JAK-STAT Pathway: L-AHG inhibits the phosphorylation of Janus kinase 1 (JAK1), which in turn prevents the activation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3.[3] This blockade disrupts the signaling cascade initiated by various cytokines, which is crucial for lymphocyte activation and proliferation.

  • Cell Cycle Arrest: L-AHG blocks the progression of the cell cycle from the G1 to the S phase in activated T and B lymphocytes.[1][2] This is achieved by reducing the activating phosphorylation of cyclin-dependent kinases (CDK4, CDK2, and CDK1) and down-regulating the levels of cyclins D3, A2, and B1.[1][2]

LAHG_Pathway L-AHG Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 LAHG L-AHG LAHG->JAK1 Inhibits phosphorylation CDKs CDK4/2/1 LAHG->CDKs Reduces activating phosphorylation Cyclins Cyclin D3/A2/B1 LAHG->Cyclins Down-regulates pJAK1 pJAK1 JAK1->pJAK1 Phosphorylation STAT STAT1/STAT3 pSTAT pSTAT STAT->pSTAT Phosphorylation pJAK1->STAT Phosphorylates pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Rb Rb CDKs->Rb Phosphorylates Cyclins->CDKs Activates E2F E2F Rb->E2F Inhibits pRb pRb pRb->E2F Releases Cell_Cycle_Progression G1 to S Phase Progression E2F->Cell_Cycle_Progression Promotes Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT_dimer->Gene_Transcription Promotes pSTAT_dimer->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor

L-AHG's dual mechanism of immunosuppression.
Traditional Immunosuppressant Signaling Pathways

Cyclosporine A and Tacrolimus act as calcineurin inhibitors, while Rapamycin inhibits the mTOR pathway.

Traditional_Drugs_Pathway Traditional Immunosuppressant Signaling Pathways cluster_CsA_Tacrolimus Cyclosporine A / Tacrolimus Pathway cluster_Rapamycin Rapamycin Pathway TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Calmodulin Calmodulin Ca_ion->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Promotes CsA Cyclosporine A Cyclophilin Cyclophilin CsA->Cyclophilin Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 CsA_Complex CsA-Cyclophilin Complex Cyclophilin->CsA_Complex Tac_Complex Tacrolimus-FKBP12 Complex FKBP12->Tac_Complex CsA_Complex->Calcineurin Inhibits Tac_Complex->Calcineurin Inhibits IL2R IL-2 Receptor PI3K PI3K IL2R->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Rapamycin Rapamycin FKBP12_Rapa FKBP12 Rapamycin->FKBP12_Rapa Rapa_Complex Rapamycin-FKBP12 Complex FKBP12_Rapa->Rapa_Complex Rapa_Complex->mTORC1 Inhibits Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K->Protein_Synthesis fourEBP1->Protein_Synthesis

Signaling pathways of traditional immunosuppressants.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Lymphocyte Proliferation Assay

This assay measures the ability of an immunosuppressive agent to inhibit the proliferation of lymphocytes upon stimulation.

  • Cell Isolation: Isolate primary T or B lymphocytes from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using standard density gradient centrifugation and cell separation techniques.

  • Cell Culture: Plate the isolated lymphocytes in 96-well plates at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, antibiotics, and 2-mercaptoethanol.

  • Stimulation:

    • T-cells: Stimulate with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.

    • B-cells: Stimulate with anti-CD40 (e.g., 1 µg/mL), anti-IgM (e.g., 10 µg/mL), and IL-4 (e.g., 10 ng/mL).

  • Drug Treatment: Add serial dilutions of the test compounds (L-AHG, Cyclosporine A, Tacrolimus, Rapamycin) to the cell cultures. Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement: Add a proliferation indicator such as [³H]-thymidine or a non-radioactive alternative like BrdU or a resazurin-based reagent (e.g., CellTiter-Blue®) for the final 16-24 hours of incubation.

  • Data Analysis: Measure the incorporation of the label or the fluorescence/luminescence signal according to the manufacturer's instructions. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.

Lymphocyte_Proliferation_Workflow start Isolate Lymphocytes plate Plate Cells start->plate stimulate Add Stimulants (e.g., anti-CD3/CD28) plate->stimulate treat Add Test Compounds stimulate->treat incubate Incubate (48-72h) treat->incubate add_label Add Proliferation Indicator incubate->add_label incubate2 Incubate (16-24h) add_label->incubate2 measure Measure Signal incubate2->measure end Calculate IC50 measure->end

Lymphocyte Proliferation Assay Workflow.
Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the T-cell response to allogeneic (genetically different) cells, mimicking an in vitro model of transplant rejection.[10]

  • Cell Preparation:

    • Responder Cells: Isolate PBMCs from a donor.

    • Stimulator Cells: Isolate PBMCs from a second, unrelated donor and treat them with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture: Co-culture the responder and stimulator cells in a 96-well plate at a 1:1 ratio (e.g., 1 x 10^5 cells of each).

  • Drug Treatment: Add serial dilutions of the immunosuppressive drugs to the co-cultures.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement: Assess T-cell proliferation using [³H]-thymidine incorporation or a non-radioactive method as described in the lymphocyte proliferation assay.

  • Data Analysis: Calculate the IC50 values for the inhibition of the allogeneic T-cell response.

Note: No data is currently available for the evaluation of L-AHG in an MLR assay.

Cytotoxic T-Lymphocyte (CTL) Assay

This assay measures the ability of cytotoxic T-lymphocytes to kill target cells, a key mechanism in anti-viral and anti-tumor immunity, as well as in graft rejection.

  • Effector Cell Generation: Generate antigen-specific CTLs by co-culturing PBMCs with antigen-pulsed dendritic cells or other suitable antigen-presenting cells for 5-7 days.

  • Target Cell Preparation: Prepare target cells that express the specific antigen. Label the target cells with a release agent like ⁵¹Cr or a fluorescent dye.

  • Co-culture: Co-culture the effector CTLs with the labeled target cells at various effector-to-target (E:T) ratios in the presence of serial dilutions of the immunosuppressive drugs.

  • Incubation: Incubate the co-culture for 4-6 hours.

  • Cytotoxicity Measurement: Measure the release of the label from the lysed target cells into the supernatant.

  • Data Analysis: Calculate the percentage of specific lysis and determine the inhibitory effect of the drugs.

Note: No data is currently available for the evaluation of L-AHG in a CTL assay.

Cytokine Production Assay

This assay quantifies the production of key cytokines by immune cells following stimulation.

  • Cell Culture and Stimulation: Culture and stimulate lymphocytes as described in the lymphocyte proliferation assay.

  • Drug Treatment: Add the immunosuppressive drugs at various concentrations.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-2, IL-6, TNF-α) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis: Determine the dose-dependent inhibition of cytokine production by the test compounds.

Conclusion

L-AHG presents a novel approach to immunosuppression with its targeted inhibition of the JAK-STAT pathway and cell cycle progression in activated lymphocytes. The available data on its inhibition of T and B cell proliferation are promising. However, to fully understand its therapeutic potential in comparison to traditional immunosuppressants, further studies are required. Specifically, quantitative data on its effects in mixed lymphocyte reactions, cytotoxic T-lymphocyte assays, and a broader range of cytokine production assays are needed. Such data will be crucial for positioning L-AHG in the landscape of immunosuppressive therapies and for guiding its future clinical development. Researchers in the field are encouraged to explore these aspects to build a more complete profile of this promising new agent.

References

Differentiating L- and D-Enantiomers of 3,6-Anhydrogalactose: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

The accurate differentiation and quantification of L- and D-enantiomers of 3,6-anhydrogalactose (AnGal) are critical in glycobiology, food science, and the development of pharmaceuticals derived from red seaweed polysaccharides like agarose (B213101) and carrageenan. The stereochemistry of this rare sugar can significantly influence the biological activity and physical properties of these polymers. This guide provides a detailed comparison of established and potential analytical methods for the chiral separation of 3,6-anhydrogalactose, complete with experimental data and protocols for researchers, scientists, and drug development professionals.

Comparison of Analytical Methods

Two primary strategies have proven effective for differentiating the enantiomers of 3,6-anhydrogalactose: indirect separation by Gas Chromatography following chiral derivatization, and enantiomer-specific Enzymatic Assays. While High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for chiral separations, specific applications for 3,6-anhydrogalactose are not well-documented, representing an area for future method development.

Quantitative Data Summary

The performance of the primary analytical methods is summarized below. Gas chromatography offers a robust method for simultaneous separation and quantification, while enzymatic assays provide rapid, high-specificity analysis for a single enantiomer.

ParameterGas Chromatography (GC) with Chiral DerivatizationEnzymatic Assay (L-Enantiomer)Enzymatic Assay (D-Enantiomer)
Principle Separation of diastereomeric derivativesEnantiomer-specific enzymatic oxidationEnantiomer-specific enzymatic oxidation
Detection Method Mass Spectrometry (MS), Flame Ionization (FID)Spectrophotometry (NADPH at 340 nm)Spectrophotometry (NADH at 340 nm)
Analysis Time ~30-60 min per sample< 5 min per sample[1]< 30 min per sample
Detection Limit High sensitivity (μg/mL range for total AnGal)[2]0.2 mM[1]Not specified
Quantification Limit High sensitivity (μg/mL range for total AnGal)[2]Not specifiedNot specified
Specificity High (dependent on chromatographic resolution)Very high for L-Anhydrogalactose[1]High for D-Anhydrogalactose
Key Advantage Simultaneous separation of both enantiomersRapid, robust, and highly specificHigh specificity
Key Limitation Requires complex sample derivatizationQuantifies only the L-enantiomerQuantifies only the D-enantiomer

Experimental Workflows and Methodologies

Detailed protocols and visual workflows are provided for the key analytical methods.

Gas Chromatography with Chiral Derivatization

This is the most established method for the simultaneous separation of L- and D-3,6-anhydrogalactose. The workflow involves the formation of diastereomers, which can then be separated on a standard achiral GC column.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Polysaccharide Sample Hydrolysis Mild Acid Hydrolysis (cleaves AnGal linkages) Sample->Hydrolysis Deriv1 Reductive Amination (with (S)-α-methylbenzylamine) Hydrolysis->Deriv1 Hydrolysis2 Total Hydrolysis Deriv1->Hydrolysis2 Deriv2 Second Reductive Amination & Acetylation Hydrolysis2->Deriv2 Extract Extraction of Derivatives Deriv2->Extract GC GC-MS Analysis Extract->GC Data Data Analysis (Quantification of Diastereomers) GC->Data

Workflow for GC-based chiral analysis of 3,6-anhydrogalactose.

Experimental Protocol (Based on Navarro & Stortz, 2003)

This method converts the enantiomers into diastereomeric acetylated N-(1-phenylethyl)amino-3,6-anhydro-1-deoxyalditols, which are then separable by GC.

  • Mild Hydrolysis:

    • Treat the polysaccharide sample (containing 3,6-anhydrogalactose) with a mild acid (e.g., 50 mM trifluoroacetic acid) to selectively cleave the 3,6-anhydrogalactosyl linkages.

  • First Reductive Amination:

    • To the hydrolysate, add (S)-(-)-α-methylbenzylamine and a reducing agent like sodium cyanoborohydride (NaBH₃CN).

    • This reaction converts the liberated 3,6-anhydrogalactose into its corresponding N-(1-phenylethyl)amino alditol diastereomers.

  • Total Hydrolysis:

    • Subject the sample to stronger acid hydrolysis (e.g., 2 M trifluoroacetic acid) to break down the remaining polysaccharide backbone and release all other monosaccharides.

  • Second Reductive Amination and Acetylation:

    • Perform a second reductive amination step to convert any newly released reducing sugars.

    • Acetylate the resulting amino alditols using an acetylating agent like acetic anhydride (B1165640) in pyridine. This step improves the volatility of the derivatives for GC analysis.

  • Extraction:

    • Extract the acetylated diastereomers into an organic solvent (e.g., dichloromethane).

    • Wash the organic phase with water to remove impurities.

  • GC-MS Analysis:

    • Column: Use a standard, non-chiral capillary column suitable for sugar analysis (e.g., a column with a 5% phenyl-methylpolysiloxane stationary phase).

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at a low temperature (e.g., 60°C), then ramp up to a high temperature (e.g., 250-280°C) to elute the derivatives.[2]

    • Detector: A mass spectrometer (MS) is preferred for positive identification of the diastereomeric derivatives based on their fragmentation patterns. A flame ionization detector (FID) can also be used for quantification.

    • Data Analysis: The L- and D-enantiomers of 3,6-anhydrogalactose will be separated as two distinct peaks corresponding to their diastereomeric derivatives. Quantification is achieved by integrating the peak areas and comparing them to a standard curve.

Enantiomer-Specific Enzymatic Assays

Enzymatic assays offer a rapid and highly specific alternative for quantifying a single enantiomer without the need for chromatographic separation. This approach relies on dehydrogenases that are stereospecific to either the L- or D-form of 3,6-anhydrogalactose.

Enzymatic_Workflow cluster_L L-Enantiomer Assay cluster_D D-Enantiomer Assay Sample_L Sample + L-AHG Dehydrogenase + NADP+ Reaction_L Incubation (pH 8.0, 20°C) Sample_L->Reaction_L Measure_L Measure Absorbance at 340 nm (NADPH) Reaction_L->Measure_L Quant_L Quantify L-AnGal Measure_L->Quant_L Sample_D Sample + D-AHG Dehydrogenase + NAD+ Reaction_D Incubation (pH 7.5, 37°C) Sample_D->Reaction_D Measure_D Measure Absorbance at 340 nm (NADH) Reaction_D->Measure_D Quant_D Quantify D-AnGal Measure_D->Quant_D

Workflow for enantiomer-specific enzymatic assays.

Experimental Protocol: L-3,6-Anhydrogalactose Assay

This protocol uses a highly specific NADP⁺-dependent anhydrogalactose dehydrogenase from Vibrio sp. (VejAHGD).[1]

  • Sample Preparation:

    • Hydrolyze the polysaccharide sample to release monosaccharides. Ensure the final pH is compatible with the enzyme.

    • Prepare samples in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Reaction Mixture:

    • In a microplate well or cuvette, combine the sample, NADP⁺ cofactor, and the L-AHG dehydrogenase enzyme.

    • The final concentration of NADP⁺ should be in excess (e.g., 1 mM).

  • Incubation and Measurement:

    • Incubate the reaction at the optimal temperature (20°C) for a short period (< 5 minutes).[1]

    • Measure the increase in absorbance at 340 nm using a spectrophotometer. This absorbance change is due to the formation of NADPH, which is directly proportional to the amount of L-3,6-anhydrogalactose in the sample.

  • Quantification:

    • Calculate the concentration of L-3,6-anhydrogalactose based on a standard curve prepared with known concentrations of L-AnGal or by using the molar extinction coefficient of NADPH.

Experimental Protocol: D-3,6-Anhydrogalactose Assay

This protocol utilizes a NAD⁺-dependent dehydrogenase (e.g., CaDADH) to specifically quantify the D-enantiomer.

  • Sample Preparation:

    • Prepare hydrolyzed samples in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Reaction Mixture:

    • Combine the sample, NAD⁺ cofactor (e.g., 1 mM), and the D-AHG dehydrogenase enzyme in a microplate well or cuvette.

  • Incubation and Measurement:

    • Incubate the reaction at the optimal temperature (e.g., 37°C) until the reaction reaches a plateau (approx. 30 minutes).

    • Measure the increase in absorbance at 340 nm, corresponding to the production of NADH.

  • Quantification:

    • Determine the concentration of D-3,6-anhydrogalactose from a standard curve.

Potential Alternative Methods: HPLC and CE

While specific methods for 3,6-anhydrogalactose are not prevalent, the principles of chiral HPLC and CE are well-suited for this type of analysis and represent a promising area for method development.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective for separating a wide range of chiral molecules, including monosaccharides.

HPLC_Workflow cluster_dev Method Development cluster_analysis Analysis CSP Select Chiral Stationary Phase (e.g., Polysaccharide-based) MP Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP->MP Opt Optimize Separation (Flow rate, Temperature) MP->Opt Sample Inject Hydrolyzed Sample (or Derivatized Sample) HPLC Chiral HPLC Separation Sample->HPLC Detect Detection (RI, ELSD, or MS) HPLC->Detect Data Quantify Enantiomers Detect->Data

General workflow for developing a chiral HPLC method.

Method Development Strategy:

  • Sample Preparation: Hydrolyze the polysaccharide to obtain free 3,6-anhydrogalactose.

  • Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series).

  • Mobile Phase Screening: Test different mobile phase modes:

    • Normal Phase: Heptane/Isopropanol mixtures.

    • Polar Organic Mode: Acetonitrile or Methanol/Ethanol mixtures.

    • Reversed-Phase: Acetonitrile/Water or Methanol/Water mixtures.

  • Detection: Since 3,6-anhydrogalactose lacks a strong UV chromophore, detection can be challenging. Refractive Index (RI) or Evaporative Light Scattering (ELSD) detectors are suitable. Alternatively, derivatization with a UV-active or fluorescent tag could be employed to enhance sensitivity.

Chiral Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample volume. Chiral separations are achieved by adding a chiral selector to the background electrolyte (BGE).

Method Development Strategy:

  • Chiral Selector: Cyclodextrins (CDs) and their derivatives (e.g., sulfated or methylated CDs) are the most common and effective chiral selectors for separating monosaccharide enantiomers in CE.

  • Background Electrolyte (BGE): Start with a simple acidic buffer (e.g., phosphate (B84403) or borate (B1201080) buffer at low pH) to protonate the analytes if necessary and control the electroosmotic flow.

  • Optimization: Systematically vary the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage to achieve baseline separation of the enantiomers.

  • Detection: Direct UV detection is not feasible. Indirect UV detection or derivatization with a charged, UV-active tag would be required.

Conclusion

For the definitive differentiation of L- and D-3,6-anhydrogalactose, Gas Chromatography with chiral derivatization stands as the most robust and validated method, allowing for the simultaneous quantification of both enantiomers. For applications requiring rapid, high-specificity quantification of a single enantiomer, Enzymatic Assays are superior, offering simplicity and speed. While direct chiral separation by HPLC or CE has not been specifically reported for 3,6-anhydrogalactose, these techniques represent a powerful and viable alternative. The development of such methods would be a valuable contribution to the field of glycoanalysis, potentially offering faster and simpler workflows than the derivatization-intensive GC method. The choice of the optimal method will ultimately depend on the specific research question, available instrumentation, and the required throughput and sensitivity.

References

Quantitative Analysis of 3,6-Anhydro-L-galactose in Red Seaweed Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 3,6-Anhydro-L-galactose (L-AHG), a key bioactive monosaccharide in red seaweed polysaccharides like agarose (B213101) and carrageenan, is crucial for quality control and the development of functional ingredients for the pharmaceutical, cosmetic, and food industries.[1][2] The biological activities of these polysaccharides are often linked to their L-AHG content.[2] However, the instability of L-AHG in acidic conditions presents a significant analytical challenge, as it can be easily degraded to 5-hydroxymethylfurfural (B1680220) (5-HMF) during traditional acid hydrolysis.[2][3] This guide provides a comparative overview of the primary methods for L-AHG quantification, complete with experimental protocols and performance data.

Comparison of Quantitative Methods

Several methods have been developed to overcome the challenges of L-AHG analysis. The most common approaches include a traditional colorimetric assay, advanced chromatographic techniques, and highly specific enzymatic assays. Each method offers distinct advantages and disadvantages in terms of specificity, sensitivity, and throughput.

Method Principle Advantages Disadvantages Limit of Detection (LOD) Limit of Quantification (LOQ)
Resorcinol-HCl (Colorimetric) Reaction of L-AHG with resorcinol (B1680541) in the presence of hydrochloric acid and ferric chloride to form a colored complex, which is measured spectrophotometrically.[2]Simple, rapid, and cost-effective.Prone to interference from other sugars and degradation products. Less specific and sensitive compared to other methods.[2]Not explicitly stated, but generally higher than chromatographic methods.Not explicitly stated, but generally higher than chromatographic methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Acid hydrolysis of the polysaccharide to release monosaccharides, followed by reduction and acetylation to form alditol acetates, which are then separated and quantified by GC-MS.[1][2]High sensitivity, specificity, and can quantify other monosaccharides simultaneously.[1][2]Complex and time-consuming sample preparation (hydrolysis, reduction, acetylation).[2] Requires specialized equipment.0.12 µg/mL[2]0.39 µg/mL[2]
Enzymatic Assay Utilizes a specific NADP+-dependent this compound dehydrogenase that catalyzes the oxidation of L-AHG. The resulting change in NADPH concentration is measured spectrophotometrically at 340 nm.[4]Highly specific to L-AHG, rapid (results in <5 minutes), and requires minimal sample preparation.[4]The enzyme may not be commercially available and may need to be produced in-house. Potential for interference from compounds that absorb at 340 nm.0.2 mM[4]Not explicitly stated.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Resorcinol-Hydrochloric Acid Colorimetric Method

This method is based on the procedure described by Yaphe and Arsenault (1965) with modifications.[2][5][6]

Protocol:

  • Reagent Preparation: Prepare the resorcinol reagent by mixing 9 mL of a 1.5 mg/mL resorcinol solution with 1 mL of a 0.04% (v/v) 1,1-diethoxyethane solution and 100 mL of concentrated hydrochloric acid.

  • Sample Preparation: Dissolve the red seaweed extract or polysaccharide sample in deionized water to a suitable concentration.

  • Reaction: Mix the sample solution with the resorcinol reagent.

  • Incubation: Heat the mixture in a water bath at a controlled temperature for a specific time to allow for color development.

  • Measurement: Cool the samples to room temperature and measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Quantification: Determine the L-AHG concentration using a standard curve prepared with known concentrations of L-AHG.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol involves a two-step acid hydrolysis to depolymerize the polysaccharide, followed by derivatization.

Protocol:

  • First Hydrolysis:

    • Place 100 µL of the sample in a centrifuge tube.

    • Add 50 µL of 80 mg/mL methylmorpholine–borane complex (MMB).

    • Add trifluoroacetic acid (TFA) to a final concentration of 2.5 mol/L.

    • Hydrolyze in a water bath at 80 °C for 30 minutes.[2]

    • Cool to room temperature and dry with nitrogen gas.[2]

  • Second Hydrolysis:

    • To the dried sample, add 100 µL of deionized water and TFA to a final concentration of 1.5 mol/L.

    • Heat in an oil bath at 120 °C for 1 hour.[2]

  • Reduction and Acetylation:

  • GC-MS Analysis:

    • Inject the resulting alditol acetates (1 µL with a split ratio of 1:10) into the GC-MS.[2]

    • GC Conditions:

      • Injector Temperature: 280 °C.[2]

      • Oven Temperature Program: Initial 60 °C for 2 min, ramp at 30 °C/min to 120 °C (hold 1 min), then ramp at 25 °C/min to 250 °C (hold 30 min).[2]

      • Carrier Gas: Nitrogen at a flow rate of 2 mL/min.[2]

    • MS Conditions:

      • Detector Temperature: 250 °C.[2]

      • Ionization Energy: 70 eV.[2]

      • Scan Range: 50–800 m/z.[2]

    • Quantification: Identify and quantify the L-AHG peak based on its retention time and mass spectrum, using a standard for calibration.

Enzymatic Assay

This method utilizes the high specificity of an enzyme for L-AHG quantification.[4]

Protocol:

  • Enzyme: Use this compound dehydrogenase (e.g., VejAHGD from Vibrio sp. EJY3).[4]

  • Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing:

    • Buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • NADP+.

    • The red seaweed extract sample.

  • Initiation: Start the reaction by adding the this compound dehydrogenase enzyme.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH. The reaction is typically rapid and can be completed in under 5 minutes.[4]

  • Quantification: Calculate the L-AHG concentration based on the stoichiometric 1:1 ratio of L-AHG oxidation to NADP+ reduction and a standard curve.

Workflow and Process Visualization

The general workflow for the quantification of this compound from red seaweed extracts involves several key stages, from sample preparation to final data analysis. The choice of analytical method dictates the specific steps within this workflow.

G cluster_0 Sample Preparation cluster_1 Hydrolysis (for Colorimetric & GC-MS) cluster_2 Analytical Methods cluster_2a Colorimetric cluster_2b GC-MS cluster_2c Enzymatic cluster_3 Data Analysis seaweed Red Seaweed Biomass extraction Polysaccharide Extraction seaweed->extraction extract Crude Polysaccharide Extract extraction->extract acid_hydrolysis Acid Hydrolysis extract->acid_hydrolysis enz_reac Enzymatic Reaction (Dehydrogenase) extract->enz_reac monosaccharides Monosaccharide Mixture acid_hydrolysis->monosaccharides color_reac Resorcinol Reaction monosaccharides->color_reac derivatization Reduction & Acetylation monosaccharides->derivatization spectro Spectrophotometry color_reac->spectro quant Quantification of This compound spectro->quant gcms_analysis GC-MS Analysis derivatization->gcms_analysis gcms_analysis->quant enz_spectro Spectrophotometry (340 nm) enz_reac->enz_spectro enz_spectro->quant

Caption: General workflow for this compound quantification.

References

A Comparative Guide to Cytotoxicity Assays for 3,6-Anhydro-L-galactose in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic and antiproliferative effects of 3,6-Anhydro-L-galactose (L-AHG) in cell culture. We present supporting experimental data for L-AHG and compare its performance against a well-characterized cytotoxic drug, Doxorubicin, and its parent monosaccharide, D-galactose. Detailed methodologies for key cytotoxicity assays are provided to facilitate the replication and validation of these findings.

Executive Summary

This compound, a monosaccharide derived from agarose (B213101), exhibits minimal general cytotoxicity across various cell lines. However, it demonstrates potent antiproliferative activity against specific immune cell populations, namely activated T and B lymphocytes. This targeted effect is attributed to its interference with the JAK-STAT signaling pathway, a critical cascade for lymphocyte growth and differentiation. This contrasts sharply with conventional cytotoxic agents like Doxorubicin, which induce broad-spectrum cell death at low micromolar concentrations, and with D-galactose, which only shows cytotoxic effects at very high concentrations.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cytotoxic and antiproliferative activities of this compound, Doxorubicin, and D-galactose across different cell lines and assays. This data highlights the selective nature of L-AHG's biological activity.

CompoundCell LineAssayEndpointResultCitation
This compound Mouse Lymphocytes (Activated T cells)ProliferationIC5055.5 µg/mL[1]
This compound Mouse Lymphocytes (Activated B cells)ProliferationIC5034.0 µg/mL[1]
This compound Not specifiedCell ProliferationCytotoxicityNo significant cytotoxicity at 100 or 200 µg/mL[2]
Doxorubicin HepG2 (Hepatocellular Carcinoma)MTTIC50 (24h)12.2 µM[3][4]
Doxorubicin MCF-7 (Breast Cancer)MTTIC50 (24h)2.5 µM[3][4]
Doxorubicin A549 (Lung Carcinoma)MTTIC50 (24h)> 20 µM[3][4]
Doxorubicin BFTC-905 (Bladder Cancer)MTTIC50 (24h)2.3 µM[3][4]
D-galactose Astrocytic CRT cellsCell ViabilityCytotoxicitySignificant suppression of viability starting at 40 g/L[5]
D-galactose Neuro2a, SH-SY5Y, PC-3, HepG2Cell ViabilityCytotoxicitySignificant toxicity at high concentrations[6][7]

Experimental Workflows and Signaling Pathways

To understand the assessment of these compounds, it is crucial to visualize the experimental processes and the biological pathways they affect.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3-5: Assay cluster_analysis Data Analysis p1 Seed Cells in 96-well Plate p2 Incubate Overnight (37°C, 5% CO2) p1->p2 t2 Add Test Compounds & Controls to Cells p2->t2 t1 Prepare Compound Dilutions (L-AHG, Doxorubicin, D-galactose) t1->t2 t3 Incubate for Exposure Period (e.g., 24-72h) t2->t3 a1 Perform Cytotoxicity Assay (e.g., MTT, LDH, Neutral Red) t3->a1 a2 Measure Signal (e.g., Absorbance, Fluorescence) a1->a2 d1 Calculate % Cell Viability vs. Control a2->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 Value d2->d3 G JAK-STAT Signaling Inhibition by this compound cluster_membrane Cell Membrane cytokine Cytokine (e.g., IL-2, IL-6) receptor Cytokine Receptor cytokine->receptor binds lahg This compound jak JAK1 p_jak p-JAK1 (Active) jak->p_jak phosphorylation stat STAT1 / STAT3 (Inactive) p_stat p-STAT1 / p-STAT3 (Active) p_jak->stat phosphorylates dimer p-STAT Dimer p_stat->dimer dimerization nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Cyclins, Growth Factors) nucleus->transcription activates proliferation Cell Proliferation (G1-S Progression) transcription->proliferation leads to lahg->p_jak inhibits activating phosphorylation

References

Safety Operating Guide

Proper Disposal Procedures for 3,6-Anhydro-L-galactose

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of 3,6-Anhydro-L-galactose. It is imperative for all laboratory personnel to consult their institution's specific safety protocols and local regulations before handling and disposing of any chemical waste.

This compound is a sugar derivative that is generally not classified as a hazardous substance.[1] However, adherence to proper laboratory safety and waste disposal procedures is essential to ensure a safe working environment and compliance with environmental regulations.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₆H₁₀O₅[2][3]
Molecular Weight 162.14 g/mol [2][3]
Appearance White solid[4]
Solubility Soluble in water[4][5]
Odor Odorless[4]
Melting Point 167 °C / 332.6 °F (for D-isomer)[4]

Immediate Safety and Handling

Before beginning any disposal procedures, ensure that you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear safety glasses or chemical safety goggles.[4]

  • Hand Protection: Wear chemically resistant gloves.[1]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4]

Handle the chemical in a well-ventilated area to avoid dust formation and inhalation.[4]

Step-by-Step Disposal Procedures

The following sections provide a step-by-step guide for the disposal of this compound in different forms. A workflow diagram is also provided below to illustrate the decision-making process.

Disposal of Solid this compound
  • Waste Characterization: Confirm that the this compound waste is not mixed with any hazardous substances. If it is mixed with a hazardous waste, the entire mixture must be treated as hazardous waste.[6]

  • Consult Institutional Guidelines: Review your institution's policies for the disposal of non-hazardous solid chemical waste.[1] Some institutions may require all chemical waste, regardless of hazard classification, to be disposed of through their environmental health and safety (EHS) department.[7]

  • Packaging:

    • Place the solid this compound waste in a sealed, leak-proof container.[7]

    • The container should be clearly labeled with the name of the chemical ("this compound") and marked as "non-hazardous waste".[7]

  • Disposal:

    • If permitted by your institution, the sealed and labeled container of non-hazardous solid waste may be disposed of in the regular laboratory trash.[4]

    • Do not place open containers of chemicals in the laboratory trash, as this may pose a risk to custodial staff.[8]

    • If required by your institution, arrange for a pickup of the chemical waste by the EHS department.[9]

Disposal of this compound Solutions
  • Waste Characterization:

    • Ensure the solution only contains this compound and a non-hazardous solvent (e.g., water).

    • Check the pH of the solution. For drain disposal, the pH should typically be between 6.0 and 9.5.[7]

  • Consult Local Regulations: Verify with your institution's EHS department and local wastewater regulations whether the drain disposal of this specific non-hazardous chemical is permissible.[8][10]

  • Disposal:

    • If drain disposal is permitted, pour the solution down the drain with plenty of running water.

    • If drain disposal is not permitted, collect the solution in a sealed and clearly labeled container. The label should include the chemical name, concentration, and be marked as "non-hazardous waste". Arrange for disposal through your institution's EHS department.[9]

Disposal of Empty Containers

Properly managing empty chemical containers reduces waste and disposal costs.[1]

  • Triple Rinsing:

    • Rinse the empty container that held this compound with a suitable solvent (e.g., water) three times.[9]

    • The rinsate should be collected and disposed of as non-hazardous liquid waste, following the procedures outlined above for solutions.[1]

  • Container Defacing:

    • After triple rinsing and allowing the container to dry, deface or remove the original label to prevent confusion.[8]

  • Final Disposal:

    • The triple-rinsed and defaced container can typically be disposed of in the regular trash or recycling, according to your institution's guidelines.[9]

Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste waste_type Identify Waste Form (Solid, Solution, or Empty Container) start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid solution_waste Aqueous Solution waste_type->solution_waste Solution container_waste Empty Container waste_type->container_waste Container check_solid_regs Consult Institutional Policy for Non-Hazardous Solid Waste solid_waste->check_solid_regs check_solution_regs Consult Institutional Policy & Local Regulations for Drain Disposal (Check pH) solution_waste->check_solution_regs triple_rinse Triple Rinse Container with Appropriate Solvent container_waste->triple_rinse trash_disposal Package in Sealed, Labeled Container and Dispose in Regular Trash check_solid_regs->trash_disposal Permitted ehs_disposal_solid Package in Sealed, Labeled Container and Contact EHS for Pickup check_solid_regs->ehs_disposal_solid Not Permitted drain_disposal Dispose Down Drain with Copious Amounts of Water check_solution_regs->drain_disposal Permitted ehs_disposal_solution Collect in Sealed, Labeled Container and Contact EHS for Pickup check_solution_regs->ehs_disposal_solution Not Permitted collect_rinsate Collect Rinsate triple_rinse->collect_rinsate deface_label Deface or Remove Label triple_rinse->deface_label collect_rinsate->solution_waste Treat as Solution Waste recycle_trash Dispose of Container in Recycling or Regular Trash deface_label->recycle_trash

References

Comprehensive Safety and Handling Guide for 3,6-Anhydro-L-galactose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 3,6-Anhydro-L-galactose, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for similar chemical compounds and are intended to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be used in conjunction with goggles for added protection against splashes.[2]
Hand Protection Chemical-impermeable glovesNitrile rubber gloves with a minimum thickness of 0.11mm are recommended.[3] Always inspect gloves before use and dispose of contaminated gloves properly.[3]
Body Protection Protective clothingA lab coat or chemical-resistant overalls should be worn. Ensure clothing provides full coverage of the arms.
Respiratory Protection Full-face respirator, N95 or P1 dust maskA full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] For handling powders that may generate dust, a NIOSH-approved N95 or EN 143 P1 dust mask should be used.[3][4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for laboratory safety and experimental integrity.

1. Preparation:

  • Ensure the work area, such as a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.
  • Verify that all necessary PPE is readily available and in good condition.
  • Locate the nearest safety shower and eyewash station before commencing work.

2. Handling:

  • Always handle this compound in a well-ventilated area to minimize inhalation exposure.[1]
  • Avoid the formation of dust and aerosols.[1] When weighing or transferring the powder, do so carefully and away from drafts.
  • Use appropriate tools, such as a spatula or scoop, for handling the solid material.
  • Avoid direct contact with skin and eyes.[1]
  • Do not eat, drink, or smoke in the designated handling area.[5]

3. In Case of a Spill:

  • Minor Spills:
  • Alert personnel in the immediate vicinity.
  • Wearing appropriate PPE, clean up the spill immediately.[6]
  • Use dry clean-up methods; avoid generating dust.[6]
  • Carefully sweep or vacuum the spilled material into a labeled, sealable container for disposal.[6]
  • Major Spills:
  • Evacuate the area and notify the appropriate emergency response personnel.[6]
  • If the substance is flammable, extinguish any open flames and turn off ignition sources.[7]
  • Prevent the spilled material from entering drains or waterways.[6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material and Contaminated Waste:

    • All waste must be handled in accordance with local, state, and federal regulations.[6]

    • Unused or contaminated this compound should be collected in a clearly labeled, sealed container.

    • Contaminated disposables, such as gloves, weigh paper, and paper towels, should be placed in a designated waste container.

  • Disposal Methods:

    • Disposal may be carried out by a licensed chemical destruction plant or through controlled incineration.

    • Do not dispose of the chemical down the drain or in general waste streams.[5]

    • Consult with your institution's environmental health and safety department for specific disposal procedures.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_area Prepare Clean Work Area don_ppe Don Appropriate PPE prep_area->don_ppe locate_safety Locate Safety Equipment don_ppe->locate_safety handle_ventilated Handle in Ventilated Area locate_safety->handle_ventilated avoid_dust Avoid Dust Formation handle_ventilated->avoid_dust no_contact Avoid Skin/Eye Contact avoid_dust->no_contact spill_detected Spill Detected no_contact->spill_detected collect_waste Collect Waste in Labeled Container no_contact->collect_waste Post-Experiment minor_spill Minor Spill Cleanup spill_detected->minor_spill Minor major_spill Major Spill: Evacuate & Report spill_detected->major_spill Major minor_spill->collect_waste dispose_regulations Dispose per Regulations major_spill->dispose_regulations Follow Emergency Protocol collect_waste->dispose_regulations

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Anhydro-L-galactose
Reactant of Route 2
3,6-Anhydro-L-galactose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.